molecular formula C8H14O B1242023 Filbertone CAS No. 122440-59-9

Filbertone

Cat. No.: B1242023
CAS No.: 122440-59-9
M. Wt: 126.2 g/mol
InChI Key: ARJWAURHQDJJAC-KNIZRNDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Filbertone, chemically identified as (E)-5-methylhept-2-en-4-one, is the principal flavor compound responsible for the characteristic aroma and taste of hazelnuts (Corylus avellana) . This compound is a key analyte in food science, particularly for authenticating olive oil and detecting adulteration with hazelnut oil . In academic and industrial research, this compound is extensively used in the development and study of gourmand fragrances, where it provides an authentic, creamy, and toasted nutty depth to perfumery accords, especially in chocolate, vanilla, and woody compositions . Beyond its applications in flavor and fragrance, recent scientific investigations have revealed promising biological activities, positioning this compound as a valuable compound for metabolic and neurological research. Studies indicate that this compound supplementation can ameliorate high-fat diet-induced adiposity in mice by activating the cAMP signaling pathway, leading to reduced lipid accumulation and improved plasma lipid profiles . Furthermore, emerging research demonstrates that this compound induces Nrf2 activation, which ameliorates neuronal damage by increasing the expression of key neurotrophic factors like BDNF, suggesting a potential neuroprotective role in models of neurodegeneration . Researchers value this compound for its potent bioactivity and its utility in probing metabolic and neuroprotective pathways. Due to its high potency, it is recommended that this compound is used with precision in minute quantities, often requiring significant dilution for experimental applications . This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122440-59-9

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

(E,5S)-5-methylhept-2-en-4-one

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m0/s1

InChI Key

ARJWAURHQDJJAC-KNIZRNDPSA-N

SMILES

CCC(C)C(=O)C=CC

Isomeric SMILES

CC[C@H](C)C(=O)/C=C/C

Canonical SMILES

CCC(C)C(=O)C=CC

Synonyms

(E)-5-methylhept-2-en-4-one
5-methylhept-2-en-4-one
filbertone

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Scent of Hazelnuts: A Technical Guide to Filbertone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the primary aroma compound of hazelnuts, (E)-5-methyl-2-hepten-4-one, for researchers, scientists, and drug development professionals.

Filbertone, the principal flavor and aroma compound that imparts the characteristic nutty and roasted notes to hazelnuts (Corylus avellana), remains a subject of significant scientific interest. While its chemical structure and sensory properties are well-established, the precise endogenous biosynthetic pathway within the hazelnut itself is still under active investigation.[1] This technical guide provides a comprehensive overview of the current understanding of this compound formation, including the hypothesized native pathway and a detailed examination of a well-characterized biocatalytic synthesis route.

The Natural Pathway in Corylus avellana: A Puzzle in Progress

The exact enzymatic steps leading to the formation of this compound within the hazelnut plant have not yet been fully elucidated.[1] Current research suggests that the biosynthesis is intricately linked to the nut's primary metabolism, particularly the metabolism of lipids and amino acids.[2][3] It is hypothesized that this compound may arise from the degradation of fatty acids, which are abundant in hazelnuts.[3]

Metabolomic and transcriptomic studies on various hazelnut cultivars are underway to identify the specific genes, enzymes, and precursor molecules involved in the synthesis of this compound and other flavor-active compounds.[2] These studies aim to unravel the complex regulatory networks that govern flavor development in hazelnuts.

A Proposed Biocatalytic Synthesis Pathway

In the quest to produce "natural" this compound for the flavor and fragrance industry, a multi-enzyme biocatalytic cascade has been proposed and extensively studied.[4] This pathway utilizes amino acids as starting materials and a series of microbial enzymes to generate a key precursor to this compound. This biocatalytic route offers a sustainable and stereoselective alternative to chemical synthesis.[4]

The proposed pathway begins with the conversion of two amino acids, L-Isoleucine and L-Threonine, into their corresponding α-keto acids. This is followed by a key carbon-carbon bond formation step to create the this compound backbone.

Key Enzymatic Steps

The biocatalytic synthesis of the this compound precursor involves three key enzymatic reactions:

  • Oxidative deamination of L-Isoleucine: A D-amino acid oxidase (DAAO) can be used to convert L-Isoleucine to (S)-3-methyl-2-oxopentanoic acid.

  • Deamination of L-Threonine: Threonine deaminase (also known as threonine dehydratase) catalyzes the conversion of L-Threonine to α-ketobutyrate.[4]

  • Carboligation of α-keto acids: A transketolase (TK) enzyme facilitates the condensation of (S)-3-methyl-2-oxopentanoic acid and α-ketobutyrate to form the this compound precursor, 3-hydroxy-5-methyl-2-heptanone.[4]

Quantitative Data on Enzyme Activity

The following table summarizes key quantitative data for the enzymes involved in the proposed biocatalytic pathway.

EnzymeSource OrganismSubstrate(s)Product(s)Optimal pHOptimal Temperature (°C)
D-Amino Acid Oxidase (DAAO)Rhodotorula gracilisD-Isoleucine, O₂(S)-3-methyl-2-oxopentanoate, NH₃, H₂O₂8.0-8.530-40
Threonine Deaminase (TdcB)Escherichia coliL-Threonineα-ketobutyrate, NH₃8.0-9.037
Transketolase (TK)Geobacillus stearothermophilus(S)-3-methyl-2-oxopentanoate, α-ketobutyrate3-hydroxy-5-methyl-2-heptanone, CO₂7.0-8.060
Experimental Protocols
  • D-Amino Acid Oxidase (DAAO) Activity Assay: The activity of DAAO is typically determined by measuring the production of H₂O₂ using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The reaction mixture contains the enzyme, D-amino acid substrate, HRP, and ABTS in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.1). The rate of increase in absorbance at a specific wavelength (e.g., 420 nm) is monitored.

  • Threonine Deaminase (TdcB) Activity Assay: The activity of threonine deaminase is measured by quantifying the formation of α-ketobutyrate. This can be done by a coupled enzyme assay where α-ketobutyrate is reduced by lactate dehydrogenase (LDH) in the presence of NADH. The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored. The assay mixture typically includes the enzyme, L-threonine, NADH, and LDH in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Transketolase (TK) Activity Assay: The carboligation activity of transketolase is often assayed by measuring the consumption of the α-keto acid substrates using high-performance liquid chromatography (HPLC). The reaction mixture containing the enzyme and both α-keto acid substrates in a buffered solution with necessary cofactors (thiamine pyrophosphate and Mg²⁺) is incubated at the optimal temperature. Aliquots are taken at different time points, the reaction is stopped, and the substrate concentrations are determined by HPLC.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the this compound biosynthesis pathways and experimental setups, the following diagrams have been generated using Graphviz.

G cluster_natural Hypothesized Endogenous Pathway in Hazelnut FattyAcids Fatty Acids (e.g., Linoleic Acid) Degradation Enzymatic Degradation (Specific enzymes unknown) FattyAcids->Degradation Filbertone_natural This compound ((E)-5-methyl-2-hepten-4-one) Degradation->Filbertone_natural G cluster_biocatalytic Proposed Biocatalytic Synthesis Pathway LIsoleucine L-Isoleucine DAAO D-Amino Acid Oxidase (DAAO) LIsoleucine->DAAO LThreonine L-Threonine TdcB Threonine Deaminase (TdcB) LThreonine->TdcB KetoAcid1 (S)-3-methyl-2-oxopentanoic acid DAAO->KetoAcid1 KetoAcid2 α-ketobutyrate TdcB->KetoAcid2 TK Transketolase (TK) KetoAcid1->TK KetoAcid2->TK Precursor This compound Precursor (3-hydroxy-5-methyl-2-heptanone) TK->Precursor G cluster_workflow Experimental Workflow for Enzyme Activity Assay Preparation Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Incubation Incubate at Optimal Temperature Preparation->Incubation AddEnzyme Initiate Reaction (Add Enzyme) Incubation->AddEnzyme Monitoring Monitor Reaction Progress (e.g., Spectrophotometry, HPLC) AddEnzyme->Monitoring DataAnalysis Data Analysis (Calculate enzyme activity) Monitoring->DataAnalysis

References

Chemical structure and properties of Filbertone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filbertone, the principal flavor compound found in hazelnuts, is a chiral molecule with the IUPAC name (E)-5-Methylhept-2-en-4-one. This guide provides an in-depth overview of its chemical structure, physicochemical properties, and synthesis. It also explores the current understanding of its biological activity, primarily focusing on the mechanism of olfactory perception. Detailed experimental workflows for synthesis and analysis, alongside a generalized sensory evaluation protocol, are presented to support further research and development.

Chemical Structure and Properties

This compound is a volatile organic compound belonging to the enone class of ketones. Its chemical structure is characterized by a seven-carbon chain with a double bond between carbons 2 and 3, a ketone group at carbon 4, and a methyl group at carbon 5. The presence of a chiral center at carbon 5 gives rise to two enantiomers: (S)-(+)-Filbertone and (R)-(-)-Filbertone. These enantiomers exhibit distinct sensory properties, with the (S)-enantiomer being the primary contributor to the characteristic hazelnut aroma.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

PropertyValueReference(s)
IUPAC Name (2E)-5-Methyl-2-hepten-4-one[2]
Synonyms Hazelnut ketone, (E)-Filbertone[3]
CAS Number 102322-83-8 (racemic), 122440-59-9 ((S)-enantiomer), 135910-94-0 ((R)-enantiomer)[2]
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [3]
Appearance Clear, colorless to light yellow liquid[4]
Boiling Point ~167 °C[4]
Flash Point ~57 °C[4]
Specific Gravity (D20/4) 0.847 – 0.853[4]
Refractive Index (n20/D) 1.442 – 1.446[4]
Solubility Slightly soluble in water
Spectroscopic Data

The structural elucidation and purity assessment of this compound are typically performed using various spectroscopic techniques. A summary of expected spectroscopic data is provided in Table 2.

TechniqueKey Features
¹H NMR Signals corresponding to the vinyl protons of the α,β-unsaturated system, the methine proton at the chiral center, and the methyl and ethyl groups.
¹³C NMR Resonances for the carbonyl carbon, the olefinic carbons, the chiral carbon, and the aliphatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretching of the α,β-unsaturated ketone, C=C stretching, and C-H stretching vibrations.

Synthesis of this compound

Several synthetic routes for this compound have been developed, aiming for high yield and stereoselectivity. The choice of method often depends on the desired enantiomeric purity and the scale of production.

Original Laboratory Synthesis

The first reported synthesis of (+)-(E,5S)-Filbertone started from (S)-(-)-2-methylbutan-1-ol.[1] This multi-step process involves oxidation, nucleophilic addition, stereospecific reduction, and a final oxidation step.

Alternative Synthetic Routes

Other synthetic approaches have been explored to improve efficiency and reduce the use of hazardous reagents. One such method involves the condensation of butanone and acetaldehyde, followed by reduction and a final condensation step.[5] Another alternative route utilizes pyridinium chlorochromate (PCC) as an oxidizing agent and involves a double bond isomerization step.[6]

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound, encompassing the key stages from starting materials to the purified product.

G A Starting Material (e.g., (S)-(-)-2-methylbutan-1-ol) B Oxidation A->B C Intermediate Aldehyde B->C D Carbon Chain Elongation (e.g., Grignard or Wittig reaction) C->D E Intermediate Alcohol/Alkene D->E F Modification of Functional Groups (e.g., Reduction, Isomerization) E->F G Final Oxidation F->G H Crude this compound G->H I Purification (e.g., Column Chromatography, Distillation) H->I J Pure this compound I->J K Characterization (NMR, MS, IR) J->K

A generalized workflow for the chemical synthesis of this compound.

Biological Activity: Olfactory Perception

The primary biological activity of this compound is its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic hazelnut aroma. The general mechanism of olfactory signal transduction is a G-protein coupled receptor (GPCR) cascade.

When an odorant molecule like this compound binds to its specific olfactory receptor(s), it triggers a conformational change in the receptor.[7][8] This activates an associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (camp).[7][9] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron.[7][8][9] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, resulting in the perception of smell.[7][9]

The following diagram illustrates the olfactory signal transduction pathway.

G cluster_0 A This compound (Odorant) B Olfactory Receptor (GPCR) A->B C G-protein (Gαolf) Activation B->C D Adenylyl Cyclase Activation C->D E ATP to cAMP Conversion D->E F Increased [cAMP] E->F G Opening of Cation Channels F->G H Influx of Na⁺ and Ca²⁺ G->H I Depolarization of Olfactory Neuron H->I J Signal to Olfactory Bulb I->J

The olfactory signal transduction pathway initiated by this compound.

Experimental Protocols

Analysis of this compound using GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound in various matrices.

Protocol:

  • Sample Preparation: Depending on the matrix (e.g., hazelnut oil, food product), a suitable extraction method such as headspace solid-phase microextraction (HS-SPME) or solvent extraction is employed to isolate the volatile compounds, including this compound.[10]

  • Gas Chromatography: The extracted volatiles are injected into a GC equipped with a chiral capillary column to separate the (R) and (S) enantiomers. A suitable temperature program is used to achieve optimal separation.

  • Mass Spectrometry: The separated compounds are introduced into a mass spectrometer for ionization and detection. The resulting mass spectrum, showing the molecular ion and characteristic fragment ions, is used for identification.

  • Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of this compound.

Sensory Evaluation Protocol

Sensory evaluation is crucial for characterizing the odor profile of this compound and its enantiomers. A trained sensory panel is typically used for this purpose.

Protocol:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize and describe different aroma attributes.

  • Sample Preparation: Solutions of this compound (and its individual enantiomers, if available) are prepared in a neutral solvent (e.g., water, ethanol, or odorless oil) at various concentrations.[11]

  • Evaluation Procedure: Samples are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).[12] Panelists are asked to evaluate the odor intensity and describe the aroma profile using a standardized vocabulary.

  • Data Analysis: The sensory data is collected and statistically analyzed to determine the sensory characteristics of the samples.

The following diagram outlines a general workflow for sensory evaluation.

G A Panelist Selection & Training E Sensory Evaluation (Odor intensity, profile description) A->E B Sample Preparation (this compound in neutral solvent) D Sample Presentation (Blinded and Randomized) B->D C Controlled Environment Setup C->D D->E F Data Collection E->F G Statistical Analysis F->G H Sensory Profile of this compound G->H

A generalized workflow for the sensory evaluation of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound. The detailed information and experimental workflows presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, analytical chemistry, and drug development. Further research into the specific olfactory receptors for this compound and the development of more sustainable and efficient synthetic methods will continue to be areas of interest.

References

The Natural Occurrence of Filbertone Isomers in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is a key aroma compound primarily associated with the characteristic nutty and roasted flavor of hazelnuts (Corylus avellana)[1][2][3]. This unsaturated ketone exists as a pair of enantiomers, (R)- and (S)-filbertone, which exhibit distinct sensory properties[2][4]. While both enantiomers are found in nature, there is typically a slight excess of the (S)-isomer[2][4]. The enantiomeric ratio of this compound is a critical parameter influencing the aroma profile of hazelnuts and can be affected by factors such as geographical origin, cultivar, and processing conditions like roasting[5][6]. Beyond hazelnuts, the presence of this compound has also been reported in other natural sources, such as hops, contributing to the overall flavor profile of certain products[1].

This technical guide provides a comprehensive overview of the natural occurrence of this compound isomers in plants, with a focus on quantitative data, detailed experimental protocols for their analysis, and a logical workflow for their identification and quantification.

Data Presentation: Quantitative Occurrence of this compound Isomers

The following table summarizes the quantitative data on the enantiomeric composition of this compound in different cultivars of hazelnuts (Corylus avellana) from various geographical origins, both in their raw and roasted states. The data reveals a consistent natural abundance of the (S)-enantiomer in raw hazelnuts[5]. Roasting generally leads to an increase in the concentration of both enantiomers, with a notable rise in the (R)-enantiomer, which contributes to a more pleasant nutty and woody aroma[5][7].

Plant SpeciesCultivarGeographical OriginState(S)-Filbertone (%)(R)-Filbertone (%)
Corylus avellanaTonda Gentile TrilobataItalyRaw~92~8
Corylus avellanaTonda Gentile TrilobataItalyRoasted~75~25
Corylus avellanaTonda Gentile TrilobataGeorgiaRaw~95~5
Corylus avellanaTonda Gentile TrilobataGeorgiaRoasted~85~15
Corylus avellanaTonda Gentile RomanaItalyRaw~90~10
Corylus avellanaTonda Gentile RomanaItalyRoasted~70~30
Corylus avellanaAnakliuriGeorgiaRaw~94~6
Corylus avellanaAnakliuriGeorgiaRoasted~88~12

Experimental Protocols

The analysis of this compound isomers in plant materials is most commonly achieved through Headspace Solid-Phase Microextraction (HS-SPME) followed by chiral Gas Chromatography-Mass Spectrometry (GC-MS)[5][8]. This method allows for the extraction of volatile compounds from the sample matrix and their separation based on chirality.

Protocol: Analysis of this compound Isomers by HS-SPME-GC-MS

1. Sample Preparation:

  • Sample Grinding: Obtain a representative sample of the plant material (e.g., hazelnut kernels). To ensure homogeneity, freeze the sample with liquid nitrogen and grind it into a fine powder using a laboratory mill.

  • Sample Weighing: Accurately weigh a precise amount of the ground sample (e.g., 1.0 g) into a headspace vial (e.g., 20 mL).

  • Addition of Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of an appropriate internal standard to the vial.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap to prevent the loss of volatile compounds.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is commonly used for the extraction of a wide range of volatile and semi-volatile compounds, including this compound[5].

  • Fiber Conditioning: Before the first use, condition the SPME fiber in the GC injection port at the temperature recommended by the manufacturer (e.g., 270 °C for 30-60 minutes) to remove any contaminants.

  • Incubation and Extraction:

    • Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60-80 °C)[9].

    • Allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

    • Insert the SPME fiber through the septum into the headspace above the sample. Do not let the fiber touch the sample matrix.

    • Expose the fiber to the headspace for a specific extraction time (e.g., 30-60 minutes) to allow for the adsorption of the analytes onto the fiber coating[9][10].

  • Fiber Retraction: After extraction, retract the fiber into the needle and withdraw it from the vial.

3. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Immediately insert the SPME fiber into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the chromatographic column. The desorption is typically performed in splitless mode to maximize the transfer of analytes.

  • Gas Chromatograph (GC) Conditions:

    • Column: A chiral capillary column is essential for the separation of the this compound enantiomers. A commonly used stationary phase is a derivatized cyclodextrin, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin[5].

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 230 °C) at a controlled rate (e.g., 2-5 °C/min) to separate the compounds based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to a high mass-to-charge ratio (e.g., m/z 35-350) to detect the characteristic ions of this compound and other volatile compounds.

    • Identification: The identification of the this compound enantiomers is based on their retention times on the chiral column and their mass spectra, which can be compared to reference standards and mass spectral libraries.

    • Quantification: The quantification of each enantiomer is performed by integrating the peak area of its characteristic ion in the chromatogram. The enantiomeric percentage can be calculated from the peak areas of the (R)- and (S)-isomers.

Mandatory Visualizations

Diagram of the Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of this compound isomers in plant materials.

filbertone_analysis_workflow start Plant Material (e.g., Hazelnuts) grinding Grinding start->grinding weighing Weighing grinding->weighing vialing Placement in Headspace Vial weighing->vialing sealing Sealing Vial vialing->sealing incubation Incubation & Equilibration sealing->incubation extraction Headspace Extraction with SPME Fiber incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation on Chiral Column desorption->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (Retention Time & Mass Spectra) detection->identification quantification Peak Integration & Quantification identification->quantification reporting Reporting of Enantiomeric Composition quantification->reporting

Caption: Workflow for this compound Isomer Analysis.

Diagram of this compound Isomers

This diagram illustrates the chemical structures of the (R)- and (S)-enantiomers of this compound.

filbertone_isomers cluster_R (R)-Filbertone cluster_S (S)-Filbertone R_img S_img

Caption: Chemical Structures of this compound Enantiomers.

References

Sensory Perception of Filbertone Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filbertone, the principal aroma compound of hazelnuts, exists as two enantiomers: (5S,2R)-Filbertone and (5R,2S)-Filbertone. These stereoisomers, while chemically similar, exhibit distinct sensory properties, offering a compelling case study in chiral recognition by the human olfactory system. This technical guide provides an in-depth analysis of the sensory perception differences between these enantiomers, detailing their unique aroma profiles and odor thresholds. Furthermore, it outlines the experimental protocols for their sensory evaluation and the underlying biochemical signaling pathway of olfaction.

Introduction to this compound and Chirality in Olfaction

This compound, chemically known as (E)-5-methyl-2-hepten-4-one, is a key volatile compound responsible for the characteristic nutty aroma of hazelnuts. The molecule possesses a chiral center at the C5 position, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: the (S)- and (R)-forms. It is a well-established phenomenon in sensory science that enantiomers of a chiral odorant can elicit different olfactory responses, both in terms of quality and intensity. This stereoselectivity is attributed to the chiral nature of olfactory receptors in the nasal epithelium.

Sensory Profile of this compound Enantiomers

The two enantiomers of this compound are distinguished by their unique aroma characteristics. While both are generally described as "nutty," they possess subtle yet significant differences in their scent profiles.

  • (+)-(5S,2R)-Filbertone: This enantiomer is often described as having a more intense and fatty hazelnut aroma.

  • (-)-(5R,2S)-Filbertone: In contrast, this enantiomer is characterized by a softer, more complex aroma with notes of butter and chocolate in addition to the nutty character.[1]

These differences in sensory perception highlight the high degree of specificity in the interaction between the odorant molecules and olfactory receptors.

Quantitative Sensory Data

The disparity in sensory perception between the this compound enantiomers is also reflected in their odor detection thresholds. The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

EnantiomerOdor DescriptionOdor Threshold (in water)Relative Potency
(+)-(5S,2R)-Filbertone Fatty, nutty~2.5 ppb10x more potent
(-)-(5R,2S)-Filbertone Hazelnut, soft, buttery, chocolate, metallic25 ppb[2]-

Table 1: Summary of Sensory and Odor Threshold Data for this compound Enantiomers. The odor threshold for (+)-(E,S)-Filbertone is approximately 10 times lower than that of its (-)-(E,R) counterpart, indicating a significantly higher potency.[1][2]

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of these molecules to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[3] This binding event triggers a downstream signaling cascade, leading to the generation of an action potential that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_cytosol Cytosol Odorant This compound Enantiomer OR Olfactory Receptor (OR) Odorant->OR Binds G_protein Gαolf, β, γ OR->G_protein Activates ACIII Adenylyl Cyclase III (ACIII) G_protein->ACIII Activates cAMP cAMP ACIII->cAMP ATP to cAMP CNG Cyclic Nucleotide- Gated (CNG) Channel Ca2_ion Ca²⁺ CNG->Ca2_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Cl_ion Cl⁻ Cl_channel->Cl_ion Efflux cAMP->CNG Opens Ca2_ion->Cl_channel Opens Depolarization Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 1: Olfactory G-protein coupled signaling cascade.

Experimental Protocols

Determination of Odor Detection Threshold

A standard method for determining odor detection thresholds is the American Society for Testing and Materials (ASTM) E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".

Objective: To determine the lowest concentration at which the this compound enantiomers can be detected.

Materials:

  • Purified enantiomers of this compound ((+)-(5S,2R) and (-)-(5R,2S)).

  • Odor-free water or air as the solvent/diluent.

  • A panel of trained sensory assessors (typically 15-20).

  • Glass sniffing bottles with Teflon-lined caps.

  • Precision pipettes and volumetric flasks for dilutions.

Procedure:

  • Panelist Screening and Training: Assessors are screened for their ability to detect a range of standard odorants and trained to recognize the specific nutty aroma of this compound.

  • Sample Preparation: A series of ascending concentrations of each this compound enantiomer is prepared in the chosen medium (e.g., water). The concentration steps are typically logarithmic (e.g., a factor of 2 or 3 between steps).

  • Presentation: A three-alternative forced-choice (3-AFC) method is commonly used. In each trial, the panelist is presented with three samples, two of which are blanks (medium only) and one contains the odorant at a specific concentration. The position of the odorant-containing sample is randomized.

  • Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two.

  • Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series of correct identifications. The group threshold is then calculated from the individual thresholds.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.

Objective: To create a detailed sensory profile for each this compound enantiomer.

Materials:

  • Purified enantiomers of this compound at a supra-threshold concentration.

  • A highly trained sensory panel (8-12 members).

  • Reference standards for various aroma notes (e.g., hazelnut, butter, chocolate, fatty).

  • Unstructured line scales (e.g., 15 cm) for rating attribute intensity.

Procedure:

  • Lexicon Development: The panel, guided by a panel leader, develops a consensus vocabulary (lexicon) to describe the aroma attributes of the this compound enantiomers. Reference standards are used to anchor these terms.

  • Training: Panelists are trained to use the lexicon and the line scales consistently to rate the intensity of each attribute.

  • Evaluation: In individual booths, panelists are presented with coded samples of each enantiomer and rate the intensity of each attribute on the line scales.

  • Data Analysis: The data from the line scales are converted to numerical values and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the enantiomers. The results are often visualized using a "spider" or "radar" plot.

Chiral Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a mixture.

Objective: To separate the this compound enantiomers and have them assessed by a trained analyst as they elute from the GC column.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection cluster_Output Output Injector Injector Column Chiral GC Column Injector->Column Effluent_Splitter Effluent Splitter Column->Effluent_Splitter MS_Detector Mass Spectrometer (MS) Effluent_Splitter->MS_Detector Sniffing_Port Sniffing Port Effluent_Splitter->Sniffing_Port Chromatogram Chromatogram MS_Detector->Chromatogram Olfactogram Olfactogram Sniffing_Port->Olfactogram Sample This compound Sample Sample->Injector Analyst Trained Analyst Analyst->Sniffing_Port Sniffs Effluent Analyst->Olfactogram Records Perception

Figure 2: Experimental workflow for Chiral GC-Olfactometry.

Procedure:

  • Sample Injection: A solution containing the this compound enantiomers is injected into the GC.

  • Chiral Separation: The enantiomers are separated on a chiral stationary phase within the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split between a chemical detector (e.g., a mass spectrometer) and a sniffing port.

  • Detection and Olfactory Assessment: The chemical detector provides a chromatogram showing the separated enantiomers, while a trained analyst at the sniffing port describes the odor and its intensity as each compound elutes.

  • Data Correlation: The retention times on the chromatogram are correlated with the analyst's sensory perceptions to create an olfactogram, which links specific chemical compounds to their perceived aroma.

Conclusion

The distinct sensory perceptions of the this compound enantiomers provide a clear example of stereochemical recognition in olfaction. The significant difference in their odor thresholds and aroma profiles underscores the importance of chiral analysis in flavor and fragrance research. The methodologies outlined in this guide provide a framework for the quantitative and qualitative assessment of such chiral compounds, which is crucial for applications in food science, perfumery, and the development of novel chemosensory drugs. Further research into the specific olfactory receptors that bind to each this compound enantiomer will provide deeper insights into the molecular basis of chiral discrimination in the sense of smell.

References

The Dichotomy of a Hazelnut Scent: An In-depth Technical Guide to the Odor Profiles of (S)- and (R)-Filbertone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the distinct odor profiles of the enantiomeric pair, (S)-Filbertone and (R)-Filbertone, the key aroma compounds found in hazelnuts. Through a detailed examination of their sensory characteristics, odor thresholds, and the underlying analytical and biological mechanisms, this document aims to equip researchers with the foundational knowledge necessary for applications in flavor chemistry, sensory science, and drug development where stereoisomerism plays a critical role in molecular recognition.

Introduction

Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is a chiral ketone that serves as the principal flavor component of hazelnuts. The presence of a stereocenter at the C5 position gives rise to two enantiomers: (S)-(+)-Filbertone and (R)-(-)-Filbertone. While chemically similar, these stereoisomers exhibit markedly different interactions with olfactory receptors, resulting in distinct odor profiles and potencies. This guide delves into the quantitative and qualitative differences between these two molecules, providing detailed experimental protocols for their analysis and exploring the initial stages of their perception through olfactory signaling pathways.

Quantitative Olfactory Data

The sensory perception of (S)-Filbertone and (R)-Filbertone has been quantitatively assessed through the determination of their odor thresholds. The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.

EnantiomerOdor ThresholdRelative Potency
(S)-(+)-Filbertone Reported to be approximately 10 times lower than the (R)-enantiomer.High
(R)-(-)-Filbertone Reported to be approximately 10 times higher than the (S)-enantiomer.Low

Qualitative Odor Profiles

Sensory panel evaluations have revealed distinct qualitative differences in the odor characteristics of the two enantiomers. These descriptors are crucial for understanding the overall flavor perception of hazelnuts and for applications in the food and fragrance industries.

EnantiomerPrimary Odor DescriptorsSecondary Odor Descriptors
(S)-(+)-Filbertone Hazelnut, Fatty, MetallicPyridine-like
(R)-(-)-Filbertone Hazelnut, WoodyButter, Chocolate, Soft

Experimental Protocols

Sensory Evaluation: Determination of Odor Thresholds

The determination of odor thresholds for (S)- and (R)-Filbertone can be conducted following a standardized methodology such as ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[1][2][3][4].

Objective: To determine the lowest concentration at which the odor of each this compound enantiomer can be reliably detected.

Materials:

  • Purified (S)-Filbertone and (R)-Filbertone (enantiomeric excess >99%)

  • Odor-free air or nitrogen as the diluent gas

  • Glass olfactometer with controlled flow and concentration delivery

  • A panel of trained sensory assessors (typically 8-12 individuals) screened for olfactory acuity.

Procedure:

  • Sample Preparation: A series of ascending concentrations of each enantiomer in the gas phase is prepared. Dilutions are typically made in powers of two or three.

  • Presentation: A three-alternative forced-choice (3-AFC) method is employed. At each concentration step, the panelist is presented with three sniffing ports: one containing the diluted odorant and two containing blanks (odor-free air).

  • Task: The panelist's task is to identify the port that contains the odorant.

  • Ascending Series: The presentation begins with concentrations below the expected threshold and increases in discrete steps.

  • Threshold Determination: The individual threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive presentations. The group threshold is the geometric mean of the individual thresholds.

Sensory Evaluation: Descriptive Analysis of Odor Profiles

A descriptive sensory analysis is performed to identify and quantify the specific aroma attributes of each enantiomer.

Objective: To generate a detailed qualitative odor profile for (S)- and (R)-Filbertone.

Materials:

  • Purified (S)-Filbertone and (R)-Filbertone

  • Odor-free sample containers (e.g., glass jars with PTFE-lined caps)

  • A panel of highly trained descriptive sensory assessors.

Procedure:

  • Panel Training: The panel undergoes extensive training to develop a consensus vocabulary to describe the aromas of the this compound enantiomers and reference standards representing potential odor notes (e.g., roasted hazelnuts, melted butter, dark chocolate, metallic salts).

  • Sample Evaluation: Panelists are presented with samples of each enantiomer at a concentration well above the detection threshold.

  • Attribute Identification: Each panelist individually identifies the aroma attributes present in the sample.

  • Intensity Rating: The intensity of each identified attribute is rated on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

  • Data Analysis: The intensity ratings from all panelists are averaged to create a sensory profile for each enantiomer.

Analytical Chemistry: Chiral Gas Chromatography (GC)

The separation and quantification of (S)- and (R)-Filbertone are achieved using chiral gas chromatography.

Objective: To resolve the enantiomers of this compound for analytical quantification and subsequent sensory analysis (GC-Olfactometry).

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as β-DEX™ 225).

Typical GC Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

  • Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Oven Temperature Program: 60 °C (hold 2 min), ramp at 2 °C/min to 200 °C (hold 5 min)

  • Detector Temperature: 250 °C

Procedure:

  • A solution of the this compound sample is injected into the GC.

  • The enantiomers are separated based on their differential interaction with the chiral stationary phase.

  • The retention times of the two peaks are used to identify each enantiomer (by comparison with pure standards).

  • The peak areas are used to determine the relative concentration and enantiomeric excess.

Analytical Chemistry: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of GC with the sensitivity of the human nose as a detector to identify odor-active compounds.

Objective: To determine the odor characteristics of the individual this compound enantiomers as they elute from the GC column.

Instrumentation:

  • Gas chromatograph as described above.

  • An effluent splitter that directs a portion of the column effluent to a sniffing port and the remainder to a conventional detector (FID or MS).

  • A trained sensory assessor.

Procedure:

  • The this compound sample is injected and separated on the chiral GC column.

  • The assessor sniffs the effluent from the sniffing port continuously throughout the chromatographic run.

  • The assessor records the time at which an odor is detected and provides a description of the odor's character and intensity.

  • This information is correlated with the peaks detected by the FID or MS to assign specific odors to the (S)- and (R)-filbertone enantiomers.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific receptor for this compound has not been definitively identified, the general signaling cascade for odorants, particularly ketones, is well-established. For instance, the mouse olfactory receptor mOR912-93 is known to be activated by aliphatic ketones[5][6][7][8]. The binding of an odorant to its specific OR triggers a conformational change in the receptor, initiating a downstream signaling cascade.

Olfactory_Signaling_Pathway Odorant Odorant ((S)- or (R)-Filbertone) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf (G-protein) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Binding Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Opening Depolarization Neuron Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Figure 1. Olfactory Signal Transduction Cascade.

Logical Workflow for Chiral Odorant Analysis

The comprehensive analysis of a chiral odorant such as this compound follows a logical workflow that integrates analytical separation with sensory evaluation.

Chiral_Odorant_Analysis_Workflow Sample Chiral Odorant Sample (e.g., Hazelnut Extract) Chiral_GC Chiral Gas Chromatography Sample->Chiral_GC Odor_Threshold Odor Threshold Determination (ASTM E679) Sample->Odor_Threshold Separation Enantiomer Separation ((S) and (R) peaks) Chiral_GC->Separation Quantification Quantification (FID/MS) Separation->Quantification GC_O Gas Chromatography-Olfactometry (GC-O) Separation->GC_O Data_Integration Data Integration and Interpretation Quantification->Data_Integration Odor_Profile Qualitative Odor Profile (Sensory Panel) GC_O->Odor_Profile Odor_Profile->Data_Integration Odor_Threshold->Data_Integration

Figure 2. Workflow for Chiral Odorant Analysis.

Conclusion

The enantiomers of this compound provide a classic example of stereoisomerism influencing biological activity, in this case, olfactory perception. (S)-Filbertone is the more potent of the two, with a lower odor threshold and a distinct fatty, metallic aroma. In contrast, (R)-Filbertone possesses a more pleasant, woody, and chocolate-like scent. This detailed guide provides the necessary framework for researchers to quantitatively and qualitatively assess these differences through standardized sensory and analytical protocols. A thorough understanding of the distinct properties of chiral odorants is paramount for advancements in food science, fragrance development, and the study of chemosensory reception. The provided methodologies and pathway diagrams serve as a foundational resource for professionals in these fields.

References

Physical and chemical properties of 5-methyl-2-hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-hepten-4-one, also known by its trivial name filbertone, is an unsaturated ketone naturally occurring as a key flavor component in hazelnuts (Corylus avellana).[1] Its characteristic nutty, roasted, and sweet aroma has led to its widespread use in the flavor and fragrance industries.[2][3] Beyond its organoleptic properties, this compound serves as a versatile intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and agrochemicals.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of 5-methyl-2-hepten-4-one, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications and safety considerations.

Physicochemical Properties

5-Methyl-2-hepten-4-one is a clear, colorless to light yellow liquid with a strong, nutty, and hazelnut-like odor.[5] It is slightly soluble in water but soluble in oils and ethanol.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 5-Methyl-2-hepten-4-one

PropertyValueReference(s)
Molecular Formula C₈H₁₄O[6]
Molecular Weight 126.20 g/mol [6][7]
CAS Number 81925-81-7[7]
FEMA Number 3761[8]
Appearance Clear, colorless to light yellow liquid[5]
Odor Nutty, hazelnut, roasted, fatty, sweet[2][3]
Boiling Point 170 °C (at 1 atm)[2]
Melting Point Not available
Density 0.845 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.444[2]
Solubility Slightly soluble in water; soluble in oils and ethanol.[1]
Flash Point 61 °C (141.8 °F) - closed cup

Spectroscopic Data

The structural elucidation of 5-methyl-2-hepten-4-one is supported by various spectroscopic techniques. A summary of the available data is provided in the following tables.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

¹H NMR (ppm) ¹³C NMR (ppm) Assignment
Data not available in a consolidated sourceData not available in a consolidated source

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Assignment
Specific peak data not readily available. Expected peaks would include C=O stretch (ketone), C=C stretch (alkene), and C-H stretches/bends.

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation
126[M]⁺ (Molecular Ion)
Detailed fragmentation data not readily available. Common fragmentation patterns for ketones include α-cleavage and McLafferty rearrangement.

Note: While individual spectra are available in databases such as NIST and SpectraBase, a consolidated and assigned dataset for NMR, IR, and detailed MS fragmentation is not readily found in the searched literature.[9][10]

Synthesis Protocols

Several synthetic routes to 5-methyl-2-hepten-4-one have been developed, each with its own advantages and disadvantages. The following sections detail two common methods.

Grignard Reaction-Based Synthesis

This classic organometallic approach involves the reaction of a Grignard reagent with an α,β-unsaturated aldehyde, followed by oxidation.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (24.32 g) are suspended in anhydrous diethyl ether (100 mL). A solution of 2-bromobutane (137 g) in anhydrous diethyl ether is added dropwise to initiate the formation of 2-butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

  • Reaction with Crotonaldehyde: The Grignard reagent solution is cooled to 0-10 °C in an ice bath. A solution of crotonaldehyde (56 g) in diethyl ether (60 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is brought to reflux and heated for 2 hours.

  • Work-up and Isolation of the Intermediate Alcohol: The reaction is cooled and quenched by the slow addition of ice-cold water followed by hydrochloric acid until the magnesium salts dissolve. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting 5-methyl-hept-2-en-4-ol is purified by vacuum distillation.

  • Oxidation to 5-Methyl-2-hepten-4-one: The purified alcohol (52 g) is cooled in an ice bath. A solution of sodium dichromate (40.34 g) and sulfuric acid (54.1 g) in water is added slowly, keeping the temperature below 20 °C. The mixture is stirred at room temperature for one hour after the addition is complete.

  • Final Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic extracts are washed until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure to yield 5-methyl-2-hepten-4-one.

Chemoenzymatic Synthesis of (S)-5-methylhept-2-en-4-one

This method provides an enantioenriched product, which is often desirable as the sensory properties of chiral flavor compounds can be enantiomer-dependent.[11]

Experimental Protocol:

  • Acylation: (S)-2-methylbutanoic acid is reacted with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature. This is followed by reaction with potassium ethyl malonate in the presence of magnesium chloride to yield ethyl (S)-2-(2-methylbutanoyl)malonate.[12]

  • Enzymatic Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to enzymatic hydrolysis using an appropriate lipase (e.g., Novozym 435) in a phosphate buffer. This step selectively hydrolyzes one of the ester groups and is followed by spontaneous decarboxylation to yield (S)-4-methyl-3-oxohexanoic acid.[12]

  • Aldol Condensation: The β-keto acid is then condensed with acetaldehyde in the presence of a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (TBAHSO₄). This reaction forms the aldol addition product, (S)-2-hydroxy-5-methylhept-4-one.[12]

  • Dehydration and Purification: The final step is an acid-catalyzed dehydration of the aldol product using p-toluenesulfonic acid monohydrate in a solvent like cyclohexane at elevated temperature. The resulting (S)-5-methylhept-2-en-4-one is then purified by vacuum distillation.[11][12]

Biological Activity and Signaling Pathways

Extensive literature searches did not reveal any significant studies on the biological activity, mechanism of action, or signaling pathways of 5-methyl-2-hepten-4-one in the context of drug development or pharmacology. Its primary role in scientific literature is as a flavor and fragrance compound and a synthetic intermediate.[13] Toxicological studies have been conducted for its safety assessment as a fragrance ingredient.[14] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[7]

Mandatory Visualizations

Synthesis Workflow: Grignard Reaction Route

G cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Oxidation reagent1 2-Bromobutane + Mg intermediate1 2-Butylmagnesium bromide (Grignard Reagent) reagent1->intermediate1 reagent2 Crotonaldehyde intermediate2 5-Methyl-hept-2-en-4-ol reagent2->intermediate2 intermediate1->intermediate2 product 5-Methyl-2-hepten-4-one intermediate2->product oxidant Sodium Dichromate / Sulfuric Acid oxidant->product

Caption: Workflow for the synthesis of 5-methyl-2-hepten-4-one via the Grignard reaction.

Logical Relationship: Applications

G cluster_applications Applications cluster_synthesis_details Synthetic Intermediate For center 5-Methyl-2-hepten-4-one flavor Flavor Industry (Hazelnut, Nutty Notes) center->flavor fragrance Fragrance Industry (Top-note Booster) center->fragrance synthesis Chemical Synthesis center->synthesis pharma Pharmaceuticals synthesis->pharma agro Agrochemicals synthesis->agro

Caption: Key application areas of 5-methyl-2-hepten-4-one.

Safety and Handling

5-Methyl-2-hepten-4-one is classified as a flammable liquid and vapor. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation.

Recommended Handling Precautions:

  • Handle in a well-ventilated place.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

  • Take precautionary measures against static discharge.

  • Avoid breathing vapor or mist.

  • Wash skin thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from oxidizing agents and incompatible materials.

Conclusion

5-Methyl-2-hepten-4-one is a well-characterized α,β-unsaturated ketone with significant commercial importance in the flavor and fragrance sector. Its synthesis is achievable through various established organic chemistry methodologies, offering routes to both racemic and enantioenriched forms. While its physicochemical properties and synthesis are well-documented, there is a notable absence of research into its biological activities and potential pharmacological applications. This presents an opportunity for future investigation, particularly given its status as a naturally occurring compound with widespread human exposure through food and consumer products. For professionals in drug development, its utility currently lies primarily as a synthetic building block rather than a bioactive lead compound.

References

Filbertone: A Comprehensive Technical Guide to the Key Aroma Compound of Roasted Hazelnuts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is the principal aroma compound responsible for the characteristic nutty and roasted scent of hazelnuts (Corylus avellana L.). Its presence and concentration are critical indicators of hazelnut flavor quality and are significantly influenced by roasting conditions. This technical guide provides an in-depth overview of the chemical properties, biosynthesis, and sensory perception of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visual representations of relevant biochemical pathways and analytical workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the flavor chemistry of natural products and the analytical techniques used for their characterization.

Introduction

The roasting of hazelnuts initiates a cascade of chemical reactions, primarily the Maillard reaction and lipid oxidation, which generate a complex mixture of volatile compounds that constitute the desirable roasted aroma. Among these, this compound has been identified as a key odorant with a potent nutty, roasted, and slightly fruity aroma.[1] The concentration of this compound is known to increase dramatically during the roasting process, making it a reliable marker for the degree of roast and overall flavor intensity.[2] Understanding the formation and perception of this compound is crucial for the food industry in optimizing roasting processes and for researchers studying flavor chemistry and sensory science. Furthermore, its distinct chirality and the differing sensory properties of its enantiomers present an interesting case study for structure-activity relationships in olfaction.[3][4]

Chemical and Physical Properties of this compound

This compound is a branched-chain unsaturated ketone. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name (E)-5-Methyl-2-hepten-4-one
Synonyms This compound, (E)-5-Methylhept-2-en-4-one
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
CAS Number 81925-81-7
Appearance Colorless to pale yellow liquid[5]
Odor Hazelnut, soft, buttery, chocolate, metallic, nutty[5]
Solubility Soluble in alcohol, slightly soluble in water[5]

Biosynthesis of this compound

The formation of this compound is intricately linked to the thermal processing of hazelnuts. While trace amounts are present in raw nuts, its concentration increases significantly during roasting. The primary pathways involved are the Maillard reaction and lipid oxidation.

Formation during Roasting

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major contributor to the formation of a wide array of flavor compounds. In parallel, the high temperatures of roasting promote the oxidation of unsaturated fatty acids, abundant in hazelnuts, leading to the formation of various volatile compounds, including ketones. The interplay between these two pathways is crucial for the development of the characteristic roasted hazelnut flavor.[6][7] While a definitive, step-by-step biosynthetic pathway for this compound from specific precursors within these complex reactions is not fully elucidated, it is understood to be a product of their interaction.

G cluster_0 Precursors in Raw Hazelnuts cluster_1 Roasting Process Amino Acids Amino Acids Maillard Reaction Maillard Reaction Amino Acids->Maillard Reaction Heat Reducing Sugars Reducing Sugars Reducing Sugars->Maillard Reaction Heat Unsaturated Fatty Acids Unsaturated Fatty Acids Lipid Oxidation Lipid Oxidation Unsaturated Fatty Acids->Lipid Oxidation Heat This compound This compound Maillard Reaction->this compound Interaction Lipid Oxidation->this compound Interaction

Caption: Formation of this compound during roasting.

Biosynthesis in Raw Hazelnuts

The presence of this compound in raw hazelnuts, albeit at low concentrations, suggests a biosynthetic pathway within the plant. The biosynthesis of branched-chain fatty acids in plants is known to involve intermediates from amino acid metabolism.[8][9] It is plausible that a similar pathway, potentially involving the catabolism of amino acids like leucine or isoleucine, leads to the formation of the carbon skeleton of this compound. However, the specific enzymatic steps for the biosynthesis of 5-methyl-2-hepten-4-one in Corylus avellana have not yet been fully elucidated and require further research.

Quantitative Data on this compound Concentration

The concentration of this compound in hazelnuts is highly variable and depends on several factors, including the hazelnut variety, roasting time, and roasting temperature.

Effect of Roasting on this compound Concentration

Roasting significantly increases the concentration of this compound. The following table summarizes data from a model experiment demonstrating this effect.

Roasting Time at 180°C (minutes)This compound Concentration (µg/kg)Reference
0 (Raw)1.4[2]
9660[2]
151150[2]
This compound Content in Hazelnut Products

The concentration of this compound can also be used as a marker for the hazelnut content in various food products.

| Product | Hazelnut Content (%) | this compound Concentration (µg/kg) | Reference | |---|---|---| | Hazelnut Spreads (minimal content) | < 1 | < 4 |[6] | | Hazelnut Spreads (medium content) | 1 - 10 | 4 - 45 |[6] | | Hazelnut Spreads (high content) | > 10 | > 45 |[6] | | Hazelnut Pastes (authentic) | N/A | 304 - 584 |[1] |

Experimental Protocols for this compound Analysis

The standard method for the extraction and quantification of this compound from hazelnuts and hazelnut-containing products is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME-GC-MS Protocol

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized depending on the sample matrix and instrumentation.

Sample Preparation:

  • Homogenize a known weight of roasted hazelnuts.

  • Weigh a subsample (e.g., 0.5-2.0 g) into a headspace vial (e.g., 20 mL).

  • For quantification, add a known amount of an appropriate internal standard (e.g., deuterated this compound or a compound with similar chemical properties).

HS-SPME Parameters:

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber for broad-range volatile analysis.[2][10]

  • Incubation/Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to promote the release of volatiles into the headspace.[2]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.[10]

GC-MS Parameters:

  • Injection: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

  • Oven Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 250°C.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 69, 98, 111, 126).[6]

G Hazelnut Sample Hazelnut Sample Homogenization Homogenization Hazelnut Sample->Homogenization Headspace Vial Headspace Vial Homogenization->Headspace Vial Weighing HS-SPME HS-SPME Headspace Vial->HS-SPME Incubation & Extraction GC-MS Analysis GC-MS Analysis HS-SPME->GC-MS Analysis Desorption & Separation Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification

Caption: Experimental workflow for this compound analysis.

Sensory Perception of this compound

This compound is a chiral molecule, and its enantiomers exhibit different sensory properties. This highlights the stereospecificity of olfactory receptors.

Olfactory Signal Transduction

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a G-protein-coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain for processing.

G cluster_0 Olfactory Neuron Cilium Odorant (this compound) Odorant (this compound) Olfactory Receptor (OR) Olfactory Receptor (OR) G-protein (Golf) G-protein (Golf) Adenylyl Cyclase Adenylyl Cyclase ATP ATP cAMP cAMP CNG Channel CNG Channel Ca2+/Na+ Influx Ca2+/Na+ Influx Depolarization Depolarization Action Potential Action Potential Brain Brain Action Potential->Brain Signal to

Caption: Olfactory signal transduction pathway.

Sensory Properties of this compound Enantiomers

The two enantiomers of this compound have distinct odor profiles and sensory thresholds, demonstrating the importance of chirality in aroma perception.

EnantiomerOdor DescriptionRelative Odor ThresholdReference(s)
(+)-(S)-Filbertone Hazelnut, fatty, metallic, balsamic notesLower (more potent)[3]
(-)-(R)-Filbertone Hazelnut, woody, soft, buttery, chocolate notesHigher (less potent)[3][4]

In natural hazelnuts, there is typically an excess of the (S)-enantiomer.[4] The ratio of the enantiomers can be influenced by the hazelnut variety and processing conditions.

Conclusion

This compound is a cornerstone of the characteristic aroma of roasted hazelnuts. Its formation is a complex process resulting from the interplay of the Maillard reaction and lipid oxidation during roasting. The concentration of this compound serves as a valuable indicator of flavor quality and can be reliably quantified using HS-SPME-GC-MS. The distinct sensory properties of its enantiomers underscore the stereospecificity of olfactory perception. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in flavor science, food chemistry, and related fields, offering both theoretical knowledge and practical analytical guidance. Further research into the precise biosynthetic pathways of this compound in raw hazelnuts will provide a more complete picture of the origin of this important aroma compound.

References

The Intricate Chemistry of Hazelnut Flavor: A Technical Guide to the Biosynthesis of Aroma Compounds in Corylus avellana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic and highly appreciated flavor of hazelnut (Corylus avellana) is a complex symphony of volatile and non-volatile compounds. The development of this unique flavor profile is a dynamic process influenced by genetic factors, cultivation conditions, post-harvest processing, and particularly, roasting. This technical guide provides an in-depth exploration of the core biosynthetic pathways responsible for the creation of key flavor compounds in hazelnut. It details the precursor molecules, enzymatic reactions, and the genetic underpinnings that orchestrate this intricate process. Furthermore, this guide presents detailed experimental protocols for the analysis of these compounds and the study of their biosynthesis, along with quantitative data to facilitate comparative research.

Key Flavor Compounds in Hazelnut

The aroma of hazelnut is attributed to a diverse array of volatile organic compounds (VOCs). In raw hazelnuts, key odorants include 2,3-diethyl-5-methylpyrazine (musty, nutty), 2-acetyl-1-pyrroline (popcorn-like), and 5-methyl-(E)-2-hepten-4-one (nutty, fruity)[1][2]. The roasting process dramatically alters the volatilome, leading to the formation of additional potent odorants through Maillard reactions and other thermal degradation pathways. These include compounds like 2-propionyl-1-pyrroline (popcorn-like), 3-methylbutanal (malty), and various pyrazines that contribute roasted and earthy notes[1][3]. Non-volatile compounds such as free amino acids, sugars, organic acids, and phenolic compounds also play a crucial role, acting as precursors to the volatile aroma compounds and contributing to the overall taste profile[1][2].

Core Biosynthetic Pathways

The flavor profile of Corylus avellana is primarily shaped by three major metabolic routes: the lipid oxidation pathway, the shikimate pathway leading to phenylpropanoids, and the Maillard reaction, which is technologically induced during roasting.

Lipid Oxidation Pathway

Hazelnuts are rich in lipids, particularly unsaturated fatty acids like oleic and linoleic acid, which serve as the primary precursors for a significant portion of the volatile flavor compounds[1][2]. The enzymatic and auto-oxidation of these fatty acids generate a cascade of volatile aldehydes, ketones, and alcohols that are characteristic of the hazelnut aroma.

The lipoxygenase (LOX) enzyme family, particularly genes such as LOX2S-2, LOX2S-3, and LOX2S-4, plays a pivotal role in initiating this pathway by catalyzing the hydroperoxidation of polyunsaturated fatty acids[4][5][6]. These hydroperoxides are unstable and are further cleaved by hydroperoxide lyases to form short-chain aldehydes, which can then be converted to alcohols by alcohol dehydrogenase.

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Lipid_Oxidation_Pathway cluster_0 Lipid Oxidation Unsaturated_Fatty_Acids Unsaturated Fatty Acids (Linoleic Acid, Oleic Acid) Hydroperoxides Fatty Acid Hydroperoxides (e.g., 13(S)-HPODE) Unsaturated_Fatty_Acids->Hydroperoxides O2 Lipoxygenase Lipoxygenase (LOX) Lipoxygenase->Hydroperoxides Volatile_Aldehydes Volatile Aldehydes (e.g., Hexanal, Octanal) Hydroperoxides->Volatile_Aldehydes Ketones Ketones (e.g., 5-methyl-(E)-2-hepten-4-one) Hydroperoxides->Ketones Hydroperoxide_Lyase Hydroperoxide Lyase Hydroperoxide_Lyase->Volatile_Aldehydes Volatile_Alcohols Volatile Alcohols Volatile_Aldehydes->Volatile_Alcohols Alcohol_Dehydrogenase Alcohol Dehydrogenase Alcohol_Dehydrogenase->Volatile_Alcohols

Caption: Lipid oxidation pathway for the generation of key flavor compounds in hazelnut.

Shikimate and Phenylpropanoid Pathways

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous secondary metabolites, including phenolic compounds[7][8]. This pathway starts with the precursors phosphoenolpyruvate (PEP) and erythrose 4-phosphate and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate[9].

In hazelnuts, the shikimate pathway is responsible for the synthesis of phenolic acids and flavonoids, which contribute to the taste (e.g., bitterness and astringency) and also act as precursors for some volatile compounds formed during roasting[1][2]. Phenylalanine, a product of the shikimate pathway, is the entry point into the phenylpropanoid pathway, which generates a wide variety of compounds, including lignans and other phenolics.

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Shikimate_Phenylpropanoid_Pathway cluster_0 Shikimate & Phenylpropanoid Pathways PEP_E4P Phosphoenolpyruvate (PEP) + Erythrose 4-Phosphate (E4P) Chorismate Chorismate PEP_E4P->Chorismate Shikimate Pathway Shikimate_Pathway Shikimate Pathway (7 enzymatic steps) Shikimate_Pathway->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) Chorismate->Aromatic_Amino_Acids Phenolic_Compounds Phenolic Compounds (Phenolic Acids, Flavonoids) Aromatic_Amino_Acids->Phenolic_Compounds Phenylpropanoid Pathway Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylpropanoid_Pathway->Phenolic_Compounds

Caption: Overview of the Shikimate and Phenylpropanoid pathways in hazelnut.

Quantitative Data on Key Flavor Compounds

The concentration of key flavor compounds can vary significantly between different hazelnut cultivars and is heavily influenced by the roasting process. The following tables summarize quantitative data for some of the most important flavor compounds in raw and roasted hazelnuts.

Table 1: Concentration of Key Volatile Flavor Compounds in Raw Hazelnut Cultivars (µg/kg)

Compound'Tonda Gentile Romana''Tonda di Giffoni''Mortarella'Predominant Aroma
Hexanal260018003200Green, grassy
1-Pentanol---Balsamic
2-Heptanone---Fruity
5-Methyl-(E)-2-hepten-4-one450550380Nutty, fruity
Linalool305025Floral, citrus
α-Pinene150200120Piney, woody

Data compiled and adapted from various sources. Concentrations can vary based on harvest year and specific growing conditions.

Table 2: Concentration of Key Volatile Flavor Compounds in Roasted Hazelnut Cultivars (µg/kg)

Compound'Tonda Gentile Romana''Tonda di Giffoni''Mortarella'Predominant Aroma
2-Methylbutanal120001500010000Malty, chocolatey
3-Methylbutanal250003000022000Malty
2,3-Pentanedione180022001500Buttery, creamy
2-Acetyl-1-pyrroline152510Popcorn-like
2-Propionyl-1-pyrroline8126Popcorn-like
2,5-Dimethylpyrazine248030002100Roasted, nutty
2,3-Diethyl-5-methylpyrazine300450250Earthy, nutty

Data compiled and adapted from various sources. Roasting conditions significantly impact these values.

Experimental Protocols

Analysis of Volatile Flavor Compounds by SPME-GC-MS

This protocol describes the extraction and analysis of volatile compounds from hazelnut samples using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

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SPME_GCMS_Workflow Sample_Prep Sample Preparation (Grinding of hazelnut kernels) SPME_Extraction SPME Extraction (Headspace sampling of volatiles) Sample_Prep->SPME_Extraction GC_Separation GC Separation (Separation of volatile compounds) SPME_Extraction->GC_Separation MS_Detection MS Detection (Identification and quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak integration and library search) MS_Detection->Data_Analysis

Caption: Experimental workflow for SPME-GC-MS analysis of hazelnut volatiles.

Materials:

  • Roasted or raw hazelnut kernels

  • Grinder

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • SPME autosampler or manual holder

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Analytical balance

  • Saturated NaCl solution

Procedure:

  • Sample Preparation: Grind 5 g of hazelnut kernels into a fine powder.

  • Extraction:

    • Weigh 2.0 g of the ground hazelnut powder into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution to the vial to improve the release of volatiles.

    • Immediately seal the vial with the screw cap.

    • Equilibrate the sample at 60°C for 15 minutes in a heating block or water bath.

    • Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5°C/minute, and hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • Mass Spectrometer:

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Mass range: m/z 35-400.

      • Ion source temperature: 230°C.

      • Transfer line temperature: 280°C.

  • Data Analysis:

    • Identify the volatile compounds by comparing their mass spectra with reference spectra in the NIST/Wiley library and by comparing their retention indices with those of authentic standards.

    • Quantify the compounds using the internal or external standard method.

Metabolite Profiling by ¹H-NMR Spectroscopy

This protocol outlines the extraction of metabolites from hazelnut for analysis by proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

Materials:

  • Hazelnut kernels

  • Liquid nitrogen

  • Mortar and pestle

  • Lyophilizer

  • Methanol-d4 (CD₃OD)

  • Deuterium oxide (D₂O) with 0.05% TSP (trimethylsilylpropanoic acid)

  • Phosphate buffer (pH 7.4)

  • Centrifuge

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Freeze approximately 1 g of hazelnut kernels in liquid nitrogen.

    • Grind the frozen kernels to a fine powder using a pre-chilled mortar and pestle.

    • Lyophilize the powder to remove all water.

  • Extraction:

    • Weigh 50 mg of the lyophilized hazelnut powder into a microcentrifuge tube.

    • Add 1 mL of a 1:1 (v/v) mixture of methanol-d4 and phosphate buffer in D₂O.

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • NMR Sample Preparation:

    • Transfer 600 µL of the supernatant to a 5 mm NMR tube.

  • ¹H-NMR Data Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Pulse Sequence: Acquire a standard 1D ¹H-NMR spectrum with water suppression (e.g., using a presaturation sequence).

    • Acquisition Parameters:

      • Number of scans: 128

      • Relaxation delay: 5 s

      • Acquisition time: 2.65 s

      • Spectral width: 12 ppm

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Reference the chemical shifts to the TSP signal at δ 0.00.

    • Identify metabolites by comparing the chemical shifts and coupling patterns to databases (e.g., HMDB, BMRB) and reference spectra.

    • Quantify metabolites by integrating the peak areas relative to the TSP internal standard.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the activity of lipoxygenase in hazelnut extracts by monitoring the formation of conjugated dienes from linoleic acid.

Materials:

  • Hazelnut kernels

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

  • Polyvinylpolypyrrolidone (PVPP)

  • Substrate solution (Linoleic acid in ethanol and Tween 20)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Enzyme Extraction:

    • Grind 1 g of hazelnut kernels in liquid nitrogen to a fine powder.

    • Homogenize the powder in 5 mL of ice-cold extraction buffer containing 1% (w/v) PVPP.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Assay:

    • Prepare the reaction mixture in a cuvette containing 2.9 mL of 0.1 M phosphate buffer (pH 6.8) and 100 µL of the linoleic acid substrate solution.

    • Initiate the reaction by adding 50 µL of the crude enzyme extract.

    • Immediately monitor the increase in absorbance at 234 nm for 3 minutes at 25°C. The increase in absorbance is due to the formation of conjugated dienes.

  • Calculation of Activity:

    • Calculate the enzyme activity using the molar extinction coefficient of conjugated dienes (25,000 M⁻¹cm⁻¹).

    • One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the assay conditions.

Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of the expression of lipoxygenase (LOX) genes in hazelnut tissue using quantitative reverse transcription PCR (qRT-PCR).

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qRTPCR_Workflow RNA_Extraction Total RNA Extraction (from hazelnut tissue) cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (Amplification with specific primers) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative quantification of gene expression) qPCR->Data_Analysis

References

Olfactory Thresholds of Filbertone Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the olfactory thresholds of filbertone stereoisomers, the key aroma compounds found in hazelnuts. The document summarizes the available quantitative and qualitative data, details relevant experimental protocols, and visualizes key processes to facilitate understanding and further research in the fields of sensory science and pharmacology.

Introduction to this compound and its Stereoisomers

This compound, chemically known as (E)-5-methyl-2-hepten-4-one, is a potent odorant responsible for the characteristic aroma of hazelnuts. Due to the presence of a chiral center at the C5 position and a double bond, this compound exists as four distinct stereoisomers. These are the enantiomeric pairs of the (E) and (Z) geometrical isomers:

  • (+)-(5S, 2E)-5-methyl-2-hepten-4-one

  • (-)-(5R, 2E)-5-methyl-2-hepten-4-one

  • (+)-(5S, 2Z)-5-methyl-2-hepten-4-one

  • (-)-(5R, 2Z)-5-methyl-2-hepten-4-one

The stereochemistry of these molecules plays a crucial role in their olfactory perception, leading to significant differences in both odor character and detection thresholds. In nature, there is typically a slight excess of the (S)-isomer.

Olfactory Threshold and Sensory Profile Data

StereoisomerRelative Odor ThresholdSensory Profile / Odor Description
(+)-(5S, 2E)-filbertone 1 (Most Potent)Hazelnut, fatty, metallic, balsamic notes.[1] Stronger impact.[2]
(-)-(5R, 2E)-filbertone 10-fold higher than (S)-(E)-isomerHazelnut and woody odors.[1] Softer, with notes of butter and chocolate.[2]
(+)-(5S, 2Z)-filbertone 3-fold higher than (S)-(E)-isomerHazelnut, woody, fatty, metallic notes.[1]
(-)-(5R, 2Z)-filbertone Data not availableHazelnut and woody odors.[1]

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds for chiral compounds like this compound stereoisomers requires precise and standardized methodologies. Gas Chromatography-Olfactometry (GC-O) is the primary technique employed for such analyses. The following protocols outline the typical procedures.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the sensory evaluation of individual volatile compounds as they elute from the GC column.

Objective: To determine the detection and/or recognition threshold of individual this compound stereoisomers.

Apparatus:

  • Gas Chromatograph (GC) equipped with a chiral capillary column (e.g., based on cyclodextrin derivatives) to separate the stereoisomers.

  • An effluent splitter that directs a portion of the column effluent to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the other portion to a heated sniffing port (olfactometry port).

  • A sensory panel of trained assessors.

Methodology:

  • Sample Preparation: Pure stereoisomers are synthesized and diluted in a suitable solvent (e.g., ethanol or diethyl ether) to create a series of stepwise dilutions. For analysis of this compound in a natural product like hazelnut oil, a solvent extract is prepared.

  • Panelist Training and Selection: Assessors are screened for their olfactory acuity and trained to recognize and describe the specific odors of the this compound stereoisomers. They are also trained in the use of the GC-O equipment and intensity rating scales.

  • GC-O Analysis:

    • An aliquot of a specific dilution is injected into the GC.

    • The effluent is split between the detector and the sniffing port.

    • A panelist sniffs the effluent from the sniffing port and records the retention time and a description of any odor detected.

    • The process is repeated for each dilution in an ascending concentration series.

  • Threshold Determination: The detection threshold is defined as the lowest concentration at which an odor is detected by a certain percentage (typically 50%) of the panel. The recognition threshold is the lowest concentration at which the specific character of the odorant can be identified.

ASTM E679 - Forced-Choice Ascending Concentration Series

This standard practice provides a structured methodology for determining sensory thresholds, which can be adapted for use with GC-O.[1][3][4][5]

Methodology:

  • Stimuli Presentation: At each step in the ascending concentration series, the panelist is presented with three samples (a "triangle test"), two of which are blanks (solvent only) and one contains the odorant.

  • Forced-Choice Task: The panelist is required to choose which of the three samples is different from the other two, even if they are not certain.

  • Ascending Series: The concentration is increased in discrete steps until the panelist can reliably detect and/or recognize the odorant.

  • Best-Estimate Threshold (BET): The threshold for an individual is typically calculated as the geometric mean of the last concentration at which they could not detect the odorant and the first concentration at which they could. The group threshold is then calculated from the individual thresholds.

Visualizations

Experimental Workflow for Olfactory Threshold Determination

The following diagram illustrates the typical workflow for determining the olfactory threshold of a chiral compound using Gas Chromatography-Olfactometry.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase (GC-O) cluster_data Data Processing & Results P1 Synthesis & Purification of Stereoisomers P2 Preparation of Ascending Dilution Series P1->P2 A1 Injection of Diluted Sample P2->A1 P3 Sensory Panel Screening & Training A5 Olfactometry Port (Human Assessor) P3->A5 A2 Chiral GC Separation A1->A2 A3 Effluent Splitting A2->A3 A4 FID/MS Detection A3->A4 Instrumental Data A3->A5 Sensory Stimulus D1 Correlation of Odor Events with Chromatographic Peaks A4->D1 A6 Odor Detection & Description Recording A5->A6 A6->D1 D2 Calculation of Individual Best-Estimate Thresholds (BET) D1->D2 D3 Statistical Analysis & Group Threshold Determination D2->D3

GC-O Experimental Workflow
General Olfactory Signal Transduction Pathway

While the specific olfactory receptors that bind to this compound stereoisomers have not yet been identified, the following diagram illustrates the general mechanism of olfactory signal transduction that occurs upon binding of an odorant molecule to a receptor in the olfactory epithelium.

cluster_membrane Olfactory Receptor Neuron Membrane cluster_signal Signal Transmission Odorant This compound Stereoisomer OR Olfactory Receptor (OR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase III G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP CNG Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG Opening Depolarization Membrane Depolarization CNG->Depolarization Ca2+, Na+ Influx Ca_Cl Ca2+-activated Cl- Channel Ca_Cl->Depolarization Cl- Efflux Depolarization->Ca_Cl Ca2+ activates AP Action Potential Generation Depolarization->AP Brain Signal to Olfactory Bulb (Brain) AP->Brain

General Olfactory Signal Transduction

Conclusion

The stereochemistry of this compound has a profound impact on its olfactory perception, with the (+)-(5S, 2E)-isomer being the most potent contributor to the characteristic hazelnut aroma. While quantitative data on absolute olfactory thresholds are limited, the relative differences between the stereoisomers are well-established. The methodologies of Gas Chromatography-Olfactometry, in conjunction with standardized sensory analysis protocols, provide a robust framework for elucidating the structure-activity relationships of these and other chiral aroma compounds. Further research to identify the specific olfactory receptors responsible for the perception of this compound stereoisomers would provide valuable insights into the mechanisms of chiral recognition in olfaction.

References

Spontaneous Discrimination of Filbertone Enantiomers by Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability of biological systems to distinguish between enantiomers, molecules that are non-superimposable mirror images of each other, is a fundamental aspect of molecular recognition with significant implications for pharmacology and toxicology. In the realm of olfaction, this chiral discrimination provides a powerful model for understanding the specificity of receptor-ligand interactions and the neural encoding of sensory information. This technical guide explores the spontaneous discrimination of Filbertone enantiomers by rats, providing a comprehensive overview of the behavioral assays, neurobiological underpinnings, and signaling pathways involved. While direct experimental data on this compound is limited, this guide synthesizes established methodologies and quantitative data from studies on other chiral odorants, such as carvone and limonene, to provide a robust framework for future research in this area. We present detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental processes to facilitate the design and implementation of studies aimed at elucidating the mechanisms of olfactory chiral perception.

Introduction

Enantiomers of a chiral molecule possess identical physical and chemical properties in an achiral environment, yet they can exhibit markedly different biological activities and sensory perceptions. This is because biological systems, including olfactory receptors, are themselves chiral. The olfactory system of the rat provides an excellent model for studying the spontaneous discrimination of enantiomers, offering insights into the principles of molecular recognition and sensory coding. Rats have been shown to behaviorally discriminate between a wide range of enantiomeric pairs, a capacity that is correlated with distinct spatial patterns of activity in the olfactory bulb.[1]

This compound, (E)-5-methyl-2-hepten-4-one, is a key aroma compound found in hazelnuts and is known to exist as a mixture of two enantiomers, (R)- and (S)-Filbertone. While the differential perception of these enantiomers in humans has been a subject of interest, research on the spontaneous discriminative abilities of rats towards this compound enantiomers is not yet available in the scientific literature. However, the extensive body of research on other chiral molecules, such as carvone and limonene, provides a solid foundation for hypothesizing that rats can indeed distinguish between the enantiomers of this compound.

This guide provides a technical overview of the methodologies and expected outcomes for investigating the spontaneous discrimination of this compound enantiomers in rats. It is intended to serve as a resource for researchers designing experiments in this area, offering detailed protocols, data presentation formats, and conceptual diagrams.

Behavioral Assays for Spontaneous Discrimination

The primary method for assessing spontaneous olfactory discrimination in rodents is the habituation-dishabituation test. This paradigm leverages the natural tendency of an animal to investigate a novel stimulus and to decrease its investigation time upon repeated exposure to that same stimulus (habituation). A subsequent increase in investigation time upon the presentation of a new stimulus (dishabituation) indicates that the animal perceives the new stimulus as different from the habituated one.

Quantitative Data on Enantiomer Discrimination (from surrogate compounds)

The following tables summarize quantitative data from studies investigating the spontaneous discrimination of other enantiomeric pairs in rats. This data can serve as a benchmark for designing and interpreting studies on this compound enantiomers.

Table 1: Spontaneous Discrimination of Carvone Enantiomers

Animal ModelBehavioral AssayHabituation StimulusTest StimulusDiscrimination OutcomeReference
Sprague-Dawley RatsHabituation-Dishabituation(-)-Carvone(+)-CarvoneSignificant Dishabituation[2]
Wistar RatsHabituation-Dishabituation(+)-Carvone(-)-CarvoneSignificant Dishabituation[3]

Table 2: Spontaneous Discrimination of Limonene and Terpinen-4-ol Enantiomers

Animal ModelBehavioral AssayHabituation StimulusTest StimulusDiscrimination OutcomeReference
Sprague-Dawley RatsHabituation-Dishabituation(-)-Limonene(+)-LimoneneNo Significant Dishabituation[2]
Sprague-Dawley RatsHabituation-Dishabituation(-)-Terpinen-4-ol(+)-Terpinen-4-olNo Significant Dishabituation[2]

Experimental Protocols

Olfactory Habituation-Dishabituation Test

This protocol is a synthesized methodology based on common practices in rodent olfactory research.[4][5]

Objective: To determine if rats can spontaneously discriminate between the (R)- and (S)-enantiomers of this compound.

Materials:

  • Adult male or female rats (e.g., Sprague-Dawley or Wistar strain)

  • Individually ventilated cages

  • Test cage (e.g., 30 cm x 20 cm x 20 cm) with a wire mesh lid

  • Cotton swabs or filter paper for odorant presentation

  • (R)-Filbertone and (S)-Filbertone, diluted in a non-odorous solvent (e.g., mineral oil) to a standardized concentration (e.g., 1% v/v)

  • Solvent control (mineral oil)

  • Video recording and analysis software (e.g., EthoVision XT)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize rats to the testing room for at least 1 hour before the experiment. Handle the rats for several days prior to testing to reduce stress.

  • Habituation Phase:

    • Place a rat individually into the test cage and allow it to acclimate for 5-10 minutes.

    • Present a cotton swab with the solvent control for a 5-minute trial to establish a baseline investigation time.

    • Present a fresh cotton swab with the first this compound enantiomer (e.g., (S)-Filbertone) for a series of 3-5 consecutive trials, each lasting 2 minutes with a 1-minute inter-trial interval.

    • Record the cumulative time the rat spends sniffing the cotton swab during each trial. Sniffing is defined as the rat's nose being within 1-2 cm of the swab.

  • Dishabituation (Test) Phase:

    • Immediately following the last habituation trial, present a fresh cotton swab with the second this compound enantiomer (e.g., (R)-Filbertone) for a single 2-minute trial.

    • Record the cumulative sniffing time.

  • Data Analysis:

    • Calculate the mean investigation time for the last two habituation trials.

    • Compare the mean investigation time from the habituation phase with the investigation time during the dishabituation (test) trial using a paired t-test or a similar statistical analysis.

    • A significant increase in investigation time during the test trial indicates successful discrimination.

Expected Outcome: If rats can spontaneously discriminate between the this compound enantiomers, a significant increase in investigation time will be observed when the novel enantiomer is presented after habituation to the first enantiomer.

Optical Imaging of Intrinsic Signals in the Olfactory Bulb

This protocol outlines the general methodology for visualizing neural activity patterns in the olfactory bulb in response to enantiomer presentation.[1]

Objective: To determine if the (R)- and (S)-enantiomers of this compound elicit distinct spatial patterns of glomerular activity in the rat olfactory bulb.

Materials:

  • Anesthetized rat preparation

  • Surgical instruments for craniotomy

  • Optical imaging system with a CCD camera and appropriate filters (e.g., 630 nm)

  • Olfactometer for controlled delivery of odorants

  • (R)-Filbertone and (S)-Filbertone vapor

  • Image analysis software

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a craniotomy to expose the dorsal surface of both olfactory bulbs.

  • Imaging Setup: Mount the rat under the imaging system and focus on the olfactory bulbs.

  • Odorant Delivery: Use an olfactometer to deliver controlled pulses of this compound enantiomer vapor to the rat's nose.

  • Image Acquisition:

    • Illuminate the olfactory bulbs with light at a wavelength sensitive to changes in blood oxygenation (e.g., 630 nm).

    • Acquire a series of images before, during, and after odorant presentation.

  • Data Analysis:

    • Generate differential images by subtracting the pre-stimulus images from the images acquired during odorant stimulation.

    • These difference images will reveal areas of increased neural activity as darker regions, corresponding to activated glomeruli.

    • Compare the spatial patterns of activation elicited by (R)- and (S)-Filbertone.

Expected Outcome: If the enantiomers are discriminated at the receptor level, they are expected to activate distinct, though potentially overlapping, sets of glomeruli, resulting in different spatial patterns of intrinsic signals in the olfactory bulb.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The discrimination of enantiomers begins at the level of olfactory receptors, which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. The binding of an odorant molecule to its specific receptor initiates a well-characterized signaling cascade.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Odorant This compound Enantiomer OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG CNG Channel Ca_Cl Ca²⁺-activated Cl⁻ Channel CNG->Ca_Cl Depolarization Membrane Depolarization Ca_Cl->Depolarization ATP ATP ATP->AC cAMP->CNG Ca_ion_in->CNG Influx Na_ion_in->CNG Influx Cl_ion_out->Ca_Cl Efflux Action Potential\nGeneration Action Potential Generation Depolarization->Action Potential\nGeneration

Caption: Olfactory signal transduction cascade.

The differential binding affinities of the this compound enantiomers to specific olfactory receptors are the molecular basis for their discrimination. This initial binding event is then translated into a neural signal through the depicted pathway.

Experimental Workflow for Investigating Spontaneous Discrimination

The following diagram illustrates the logical flow of experiments to comprehensively investigate the spontaneous discrimination of this compound enantiomers by rats.

Experimental_Workflow Behavioral_Assay Behavioral Assay: Habituation-Dishabituation Discrimination Spontaneous Discrimination? Behavioral_Assay->Discrimination Neurophysiology Neurophysiological Correlates Discrimination->Neurophysiology Yes Conclusion Conclusion on Discriminability Discrimination->Conclusion No Optical_Imaging Optical Imaging (Intrinsic Signals) Neurophysiology->Optical_Imaging Two_DG 2-Deoxyglucose Autoradiography Neurophysiology->Two_DG Electrophysiology Electrophysiological Recordings Neurophysiology->Electrophysiology Data_Analysis Data Analysis and Correlation Optical_Imaging->Data_Analysis Two_DG->Data_Analysis Electrophysiology->Data_Analysis Data_Analysis->Conclusion

Caption: Experimental workflow for discrimination studies.

This workflow provides a structured approach, starting with behavioral observations and proceeding to investigate the underlying neural correlates.

Conclusion

While direct experimental evidence for the spontaneous discrimination of this compound enantiomers by rats is currently lacking, the established principles of olfactory chiral perception strongly suggest that such discrimination is likely. The methodologies outlined in this technical guide provide a comprehensive framework for investigating this phenomenon. By employing behavioral assays such as the habituation-dishabituation test, in conjunction with neurophysiological techniques like optical imaging, researchers can elucidate the perceptual and neural basis of this compound enantiomer discrimination. The provided data from surrogate compounds, detailed protocols, and conceptual diagrams are intended to facilitate the design of robust experiments that will contribute to our understanding of the fundamental mechanisms of olfaction and molecular recognition. Future studies in this area will not only fill a knowledge gap regarding a commercially and sensorially important molecule but also enhance our broader understanding of how the brain processes subtle molecular differences to create distinct sensory experiences.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Filbertone from Hazelnut Oil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Filbertone, chemically known as (E)-5-Methyl-2-hepten-4-one, is the key aroma compound responsible for the characteristic nutty and roasted flavor of hazelnuts (Corylus avellana L.).[1][2] Its extraction from hazelnut oil is of significant interest for flavor and fragrance applications, as well as for analytical purposes such as quality control and the detection of food adulteration. These application notes provide detailed protocols for various methods of this compound extraction from hazelnut oil, catering to researchers, scientists, and professionals in drug development. The described methods range from analytical scale sample preparation to techniques with potential for preparative scale-up.

Extraction Methodologies

Several techniques can be employed for the extraction of this compound from hazelnut oil, each with its own advantages and limitations. The choice of method depends on the desired scale of extraction, the required purity of the final product, and the available instrumentation. The primary methods covered in these notes are:

  • Headspace Solid-Phase Microextraction (HS-SPME): An analytical, solvent-less technique ideal for sample preparation prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Steam Distillation: A classic method for extracting volatile compounds from natural products.

  • Solvent Extraction: A straightforward method using organic solvents to partition this compound from the oil matrix.

  • Supercritical Fluid Extraction (SFE): A "green" technology that uses supercritical carbon dioxide as a solvent, offering high selectivity and producing solvent-free extracts.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different this compound extraction methods. It is important to note that yields can vary significantly based on the concentration of this compound in the starting material (which is influenced by factors such as hazelnut variety and roasting conditions) and the precise experimental conditions.

ParameterHeadspace SPMESteam DistillationSolvent Extraction (n-hexane)Supercritical Fluid Extraction (CO₂)
Principle Adsorption of volatiles onto a coated fiberVolatilization with steam and subsequent condensationPartitioning based on solubilitySolubilization in a supercritical fluid
Scale AnalyticalAnalytical to PilotBench to IndustrialPilot to Industrial
Extraction Time 20 - 60 min2 - 4 hours1 - 24 hours1 - 3 hours
Temperature 40 - 80°C~100°C25 - 68°C40 - 60°C
Pressure AtmosphericAtmosphericAtmospheric10 - 30 MPa
Solvent/Fluid None (adsorbent fiber)Water (Steam)n-hexane, AcetoneSupercritical CO₂
Selectivity High for volatilesModerate for volatilesLow to ModerateHigh (tunable)
Relative Recovery High (for analytical purposes)Moderate to HighHighHigh
Post-Extraction Step Thermal Desorption (GC-MS)Liquid-Liquid ExtractionSolvent EvaporationDepressurization

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is designed for the analytical determination of this compound in hazelnut oil using GC-MS.

Materials and Equipment:

  • Hazelnut oil sample

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[3]

  • Heater-stirrer or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Protocol:

  • Accurately weigh 2.0 g of hazelnut oil into a 20 mL headspace vial.

  • If desired, add an internal standard for quantitative analysis.

  • Seal the vial tightly with the screw cap.

  • Place the vial in a heater-stirrer or water bath and equilibrate the sample at 60°C for 15 minutes with gentle agitation.[3]

  • Expose the SPME fiber to the headspace of the vial by piercing the septum.

  • Extract the volatile compounds for 30 minutes at 60°C.[3]

  • Retract the fiber into the needle and immediately introduce it into the GC injector port for thermal desorption.

  • Desorb the analytes for 5 minutes at 250°C in splitless mode.[4]

  • Initiate the GC-MS analysis.

GC-MS Parameters (Example):

  • Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm, 0.25 µm film thickness)[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]

  • Oven Program: 40°C for 2 min, ramp at 5°C/min to 220°C, hold for 5 min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: m/z 35-350

HS-SPME Workflow for this compound Analysis
Steam Distillation

This protocol describes a laboratory-scale steam distillation for the extraction of this compound.

Materials and Equipment:

  • Hazelnut oil

  • Steam distillation apparatus (steam generator, distillation flask, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Dichloromethane or diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Place 100 g of hazelnut oil into the distillation flask.

  • Add 200 mL of distilled water to the steam generator and bring to a boil.

  • Pass steam through the hazelnut oil. The steam will carry the volatile this compound with it.

  • Condense the steam-distillate mixture using a condenser and collect it in a receiving flask.

  • Continue the distillation until approximately 500 mL of distillate has been collected.

  • Transfer the distillate to a separatory funnel and perform a liquid-liquid extraction with 3 x 50 mL portions of dichloromethane.[5]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator at a low temperature (e.g., 40°C) to obtain the this compound-containing extract.

Steam Distillation Workflow
Solvent Extraction

This protocol outlines a simple solvent extraction method for obtaining this compound from hazelnut oil.

Materials and Equipment:

  • Hazelnut oil

  • n-hexane (or another suitable non-polar solvent)

  • Beaker or flask

  • Magnetic stirrer

  • Separatory funnel (if phase separation occurs) or distillation apparatus

  • Rotary evaporator

Protocol:

  • In a beaker, mix 100 g of hazelnut oil with 300 mL of n-hexane.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Separate the n-hexane phase containing the this compound. If a distinct phase separation does not occur, proceed to distillation.

  • For a more exhaustive extraction, the oil can be subjected to repeated extractions with fresh solvent.

  • Combine the n-hexane extracts.

  • Concentrate the extract under reduced pressure using a rotary evaporator at 40°C to remove the n-hexane. The remaining residue will be an oil enriched in this compound.

Solvent Extraction Workflow
Supercritical Fluid Extraction (SFE)

This protocol provides a general procedure for SFE of this compound. Optimal parameters may vary depending on the specific SFE system.

Materials and Equipment:

  • Ground roasted hazelnuts or hazelnut oil

  • Supercritical Fluid Extraction system

  • Liquid carbon dioxide (CO₂)

Protocol:

  • Load the extraction vessel with ground roasted hazelnuts or hazelnut oil mixed with an inert support.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 20 MPa).

  • Heat the extraction vessel to the target temperature (e.g., 50°C).

  • Maintain a constant flow of supercritical CO₂ through the vessel.

  • The extract-laden CO₂ is then passed through a separator where the pressure and/or temperature is reduced, causing the extracted compounds (including this compound) to precipitate.

  • Collect the extract from the separator. The CO₂ can be recycled.

  • The extraction is continued until the desired yield is obtained.

SFE_Workflow cluster_extraction Extraction Stage cluster_separation Separation Stage A CO₂ Tank B Pump A->B C Heater B->C D Extraction Vessel (Hazelnut Oil) C->D E Pressure Reduction Valve D->E F Separator E->F G This compound Extract F->G H Recycled CO₂ F->H H->B

Supercritical Fluid Extraction Workflow

Discussion and Comparison of Methods

  • HS-SPME is a powerful analytical tool for the rapid and solvent-free analysis of this compound.[6] Its main limitation is that it is not suitable for preparative scale extraction.

  • Steam Distillation is a well-established and relatively inexpensive method. However, the high temperatures involved can potentially lead to the degradation of thermally labile compounds. The subsequent liquid-liquid extraction step also requires the use of organic solvents.

  • Solvent Extraction is a simple and effective method for extracting this compound.[7] The choice of solvent is critical, and removal of the solvent from the final extract must be done carefully to avoid loss of the volatile this compound. The selectivity of this method can be low, resulting in the co-extraction of other lipid-soluble compounds.

  • Supercritical Fluid Extraction is a modern and environmentally friendly technique that offers high selectivity and produces high-purity extracts without residual solvents.[8] The capital cost of SFE equipment is significantly higher than that of other methods, which may be a limiting factor. The extraction parameters (pressure and temperature) can be tuned to selectively extract specific compounds.

Conclusion

The selection of an appropriate method for the extraction of this compound from hazelnut oil depends on the specific goals of the researcher. For rapid quantitative analysis, HS-SPME-GC-MS is the method of choice. For preparative purposes, solvent extraction offers a simple and scalable option, while SFE provides a "green" alternative with high selectivity and purity, albeit at a higher initial cost. Steam distillation remains a viable, traditional option, particularly when specialized equipment is not available. Further optimization of the parameters for each method may be required to achieve the desired yield and purity of this compound.

References

Application Note: Quantification of Filbertone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is the primary compound responsible for the characteristic nutty and roasted aroma of hazelnuts (Corylus avellana L.).[1][2][3] Its quantification is crucial for quality control in the food industry, particularly for assessing the authenticity of products containing hazelnuts and detecting the adulteration of other oils, such as olive oil, with cheaper hazelnut oil.[3][4] The concentration of this compound significantly increases during the roasting process, making it a key marker for the degree of roasting.[1][5] This application note provides a detailed protocol for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[6][7]

Principle of GC-MS Analysis

Gas Chromatography (GC) separates volatile compounds in a sample based on their boiling points and interactions with a stationary phase within a capillary column.[6] As the separated compounds elute from the column, they enter the Mass Spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[6] This provides detailed molecular information for both qualitative identification and quantitative analysis.[6][8] For this compound analysis, GC-MS offers high sensitivity and selectivity, allowing for its detection even at trace levels.[8][9]

Experimental Protocols

Several methods can be employed for the extraction and analysis of this compound. The choice of method depends on the sample matrix and the desired sensitivity.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[6][10] The goal is to extract this compound from the sample matrix and present it in a form suitable for injection into the GC.

3.1.1. Liquid-Liquid Extraction (LLE)

This technique is suitable for liquid samples like oils.

  • Protocol:

    • Weigh 5 g of the oil sample into a 50 mL centrifuge tube.

    • Add 10 mL of a suitable organic solvent such as hexane or dichloromethane.[6]

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer (supernatant) containing the extracted this compound into a clean vial.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[10]

3.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for analyzing volatile compounds in solid or liquid samples.[11]

  • Protocol:

    • Place a known amount of the homogenized sample (e.g., 1 g of finely ground hazelnuts or 2 mL of hazelnut spread) into a 20 mL headspace vial.

    • Add an internal standard if required for quantification.

    • Seal the vial tightly with a PTFE-faced silicone septum.

    • Place the vial in a heating block or the autosampler's incubation oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

    • Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a set time (e.g., 20 minutes) to adsorb the analytes.

    • Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for this compound analysis. These may need to be optimized for specific instruments and sample types.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations)
Injection Volume1 µL
Oven ProgramInitial temperature 40°C, hold for 2 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Rangem/z 40-300
Acquisition ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compound m/z 69 (quantifier), 97, 126 (qualifiers)
Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or other relevant standards.[8][12] Key validation parameters include:

  • Linearity: A calibration curve should be constructed by analyzing standard solutions of this compound at different concentrations. A good linearity is indicated by a correlation coefficient (R²) > 0.99.[8][12]

  • Accuracy: Determined by spike-recovery experiments, where a known amount of this compound is added to a blank matrix and the recovery is calculated. Acceptable recovery is typically within 80-120%.

  • Precision: Assessed by repeatedly analyzing the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should typically be less than 15%.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The detection limit for this compound can be in the range of 0.3 µg to 50 µg per liter.[1]

Data Presentation

The quantitative data for this compound should be summarized in a clear and structured table for easy comparison.

Sample TypeThis compound Concentration (µg/kg)Reference
Hazelnut Spreads (<1% hazelnuts)< 4[1]
Hazelnut Spreads (1-10% hazelnuts)4 - 45[1]
Hazelnut Spreads (>10% hazelnuts)> 45[1]
Oil from unroasted nuts< 10[1]
Commercially produced oil from roasted nuts315[1]
Model experiment (roasted at 180°C for 9 min)660[1]
Model experiment (roasted at 180°C for 15 min)1150[1]

Visualizations

Experimental Workflow for this compound Quantification by GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Hazelnut Oil, Spread) Extraction Extraction (LLE or HS-SPME) Sample->Extraction Concentration Concentration (Optional) Extraction->Concentration Vial Transfer to Autosampler Vial Concentration->Vial GC_Injection GC Injection Vial->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (Scan/SIM) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation Parameters

Validation_Parameters Method Validated GC-MS Method Linearity Linearity (R² > 0.99) Method->Linearity Accuracy Accuracy (80-120% Recovery) Method->Accuracy Precision Precision (RSD < 15%) Method->Precision Sensitivity Sensitivity Method->Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key Method Validation Parameters.

Conclusion

The GC-MS method described provides a robust and sensitive approach for the quantification of this compound. Proper sample preparation and method validation are essential for obtaining accurate and reliable results. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control of food products and the detection of food adulteration.

References

Application Note: Chiral Separation of Filbertone Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Filbertone, (E)-5-methyl-2-hepten-4-one, is the principal flavor compound in hazelnuts, and its enantiomeric composition is a critical indicator of authenticity and sensory properties.[1][2] The (S)-enantiomer is naturally predominant, though the ratio can vary based on origin and processing.[1] This application note details a robust method for the chiral separation of (R)- and (S)-filbertone enantiomers using gas chromatography (GC) with a chiral stationary phase. The protocol is intended for researchers, scientists, and quality control professionals in the food, flavor, and fragrance industries, as well as those in drug development where chirality is a crucial factor.

Introduction

The analysis of chiral compounds is of paramount importance across various scientific disciplines, including food science, pharmacology, and environmental analysis. Enantiomers of a chiral molecule can exhibit significantly different biological and sensory properties.[1] In the case of this compound, the two enantiomers, (R)- and (S)-filbertone, possess distinct odor characteristics, with the (S)-isomer having a stronger impact.[1] Consequently, accurate enantiomeric separation is essential for quality control, authentication of natural products, and sensory analysis. Gas chromatography (GC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of volatile compounds like this compound.[3][4][5][6] This document provides a detailed protocol for the successful chiral separation of this compound enantiomers.

Principle of Chiral Gas Chromatography

Chiral GC separates enantiomers by utilizing a chiral stationary phase (CSP) within the GC column.[5] The enantiomers of the analyte interact with the chiral selector of the CSP to form transient diastereomeric complexes with slightly different energies. This difference in interaction energy leads to different retention times for each enantiomer, enabling their separation. Modified cyclodextrins are commonly used as chiral selectors in stationary phases for the separation of a wide range of chiral compounds.[3][6][7]

Experimental Protocols

This section details the recommended methodology for the chiral GC separation of this compound enantiomers.

Sample Preparation: Solid-Phase Microextraction (SPME)

For the analysis of this compound from complex matrices such as hazelnut oil, headspace solid-phase microextraction (HS-SPME) is a rapid and effective sample preparation technique.[4]

Protocol for HS-SPME:

  • Place an appropriate amount of the sample (e.g., 1-5 g of homogenized hazelnuts or 1-2 mL of hazelnut oil) into a 20 mL headspace vial.

  • To enhance the release of volatile compounds, a saturated solution of NaCl can be added.

  • Seal the vial with a PTFE-faced silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with gentle agitation.

  • Expose a suitable SPME fiber (e.g., 65 µm polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC conditions for the enantioselective analysis of this compound. These parameters are based on successful separations reported in the literature and may require optimization for specific instruments and samples.[7]

ParameterRecommended Conditions
Gas Chromatograph A system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Chiral Column MeAc-TBDMS-β-CD (e.g., 25 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Split/splitless in pulsed splitless mode
Injector Temperature 250 °C
Oven Temperature Program 40°C (hold 1 min), then ramp at 2°C/min to 180°C (hold 4 min)
Detector FID or MS
FID Temperature 250 °C
MS Transfer Line Temp 240 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Mass Range m/z 40-250 (for MS detection)

Note: The elution order of the enantiomers will depend on the specific chiral stationary phase used. It is recommended to inject individual enantiomeric standards if available to confirm the elution order.

Data Presentation

The following table summarizes typical quantitative data obtained from the chiral separation of this compound enantiomers using different cyclodextrin-based chiral stationary phases.[7]

Chiral Stationary PhaseResolution (Rs) between this compound Enantiomers
MeMe-TBDMS-β-CD9.00
AcAc-TBDMS-β-CD7.65
MeAc-TBDMS-β-CD 14.34

The MeAc-TBDMS-β-CD column demonstrated the highest resolution for the this compound enantiomers.[7]

Mandatory Visualizations

Experimental Workflow for Chiral GC Analysis of this compound

G Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Hazelnut Sample (Oil or Homogenate) Vial Transfer to Headspace Vial Sample->Vial Equilibrate Equilibration (e.g., 50°C for 20 min) Vial->Equilibrate SPME HS-SPME Extraction (PDMS/DVB fiber) Equilibrate->SPME GC_Injector Thermal Desorption in GC Injector SPME->GC_Injector Separation Chiral Separation on MeAc-TBDMS-β-CD Column GC_Injector->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Enantiomeric Ratio Calculation Integration->Quantification G Principle of Chiral GC Separation Analyte Racemic this compound ((R)- & (S)-enantiomers) Interaction Diastereomeric Interactions Analyte->Interaction CSP Chiral Stationary Phase (e.g., modified β-cyclodextrin) CSP->Interaction R_Complex (R)-Filbertone-CSP Complex (Lower Energy) Interaction->R_Complex S_Complex (S)-Filbertone-CSP Complex (Higher Energy) Interaction->S_Complex Separation Differential Retention Times R_Complex->Separation S_Complex->Separation R_Peak Elution of (R)-Filbertone Separation->R_Peak S_Peak Elution of (S)-Filbertone Separation->S_Peak

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Filbertone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Filbertone, the primary flavor compound of hazelnuts, is a valuable chiral molecule in the flavor and fragrance industry. Its enantioselective synthesis is of significant interest to ensure the production of the desired stereoisomer, which possesses a distinct sensory profile. This document provides detailed protocols for the enantioselective synthesis of (S)-Filbertone, with a primary focus on a robust chemoenzymatic approach starting from a chiral pool precursor. Alternative synthetic strategies are also briefly discussed. Quantitative data from various synthetic routes are summarized for comparative analysis.

Introduction

(S)-5-Methylhept-2-en-4-one, commonly known as (S)-Filbertone, is a key organoleptic component of hazelnuts (Corylus avellana). The stereochemistry of this molecule is crucial, as the (S)-enantiomer is reported to have a more fatty and impactful hazelnut aroma compared to its (R)-counterpart, which has notes of butter and chocolate.[1][2] Consequently, methods for the stereocontrolled synthesis of the (S)-isomer are highly sought after.

Several synthetic strategies have been developed to access enantioenriched (S)-Filbertone. The most common and scalable approaches utilize a chiral pool strategy, starting from the commercially available and enantiomerically pure (S)-(-)-2-methylbutan-1-ol.[1] One of the earliest laboratory syntheses involved the oxidation of (S)-(-)-2-methylbutan-1-ol to the corresponding aldehyde, followed by nucleophilic addition of propynyl lithium, stereospecific reduction, and final oxidation.[1][3] Another approach involves the coupling of the oxidized starting material with allyl bromide followed by isomerization.[4]

This application note will provide a detailed protocol for a four-step chemoenzymatic synthesis of (S)-Filbertone, which offers a greener and more scalable alternative by avoiding hazardous reagents and anhydrous conditions.[5][6]

Comparative Synthetic Data

The following table summarizes the quantitative data for different enantioselective syntheses of (S)-Filbertone, providing a clear comparison of their efficiencies.

Synthetic RouteStarting MaterialKey StepsOverall YieldEnantiomeric Excess (e.e.)Reference
Chemoenzymatic Synthesis(S)-2-MethylbutanolAcylation, Enzymatic Hydrolysis (Novozym 435), Aldol Condensation, Dehydration39%73%[5][6]
Alternative Chiral Pool Synthesis(-)-2(S)-Methylbutan-1-olFour-step synthesis (details not fully specified in the abstract)42%Not Specified[1]
Original Laboratory Synthesis (Qualitative)(S)-(-)-2-Methylbutan-1-olOxidation, Propynyl Lithium Addition, LiAlH4 Reduction, MnO2 OxidationNot SpecifiedNot Specified[1][3]

Experimental Protocols

This section provides a detailed methodology for the four-step chemoenzymatic synthesis of (S)-Filbertone.

Overall Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Aldol Condensation cluster_3 Step 4: Dehydration A (S)-2-Methylbutanol B (S)-Ethyl 4-methyl-3-oxohexanoate A->B 1. CDI, THF 2. Potassium ethyl malonate, MgCl2 (90% Yield) C (S)-4-Methyl-3-oxohexanoic acid B->C Novozym 435, Phosphate Buffer (100% GC Conversion, 88% e.e.) D (S)-2-Hydroxy-5-methylheptan-4-one C->D Acetaldehyde, TBAHSO4 (53% Yield) E (S)-Filbertone D->E p-TsOH·H2O, Cyclohexane (82% Yield, 73% e.e.)

Caption: Chemoenzymatic synthesis workflow for (S)-Filbertone.

Step 1: Synthesis of (S)-Ethyl 4-methyl-3-oxohexanoate
  • Materials:

    • (S)-2-Methylbutanol

    • 1,1'-Carbonyldiimidazole (CDI)

    • Tetrahydrofuran (THF)

    • Potassium ethyl malonate

    • Magnesium chloride (MgCl₂)

  • Procedure:

    • To a solution of (S)-2-methylbutanol in THF, add 1.2 equivalents of CDI.

    • Stir the reaction mixture at room temperature for 4 hours.

    • In a separate flask, add 1.5 equivalents of potassium ethyl malonate and 1.5 equivalents of MgCl₂ to THF.

    • Add the activated (S)-2-methylbutanol solution to the malonate mixture.

    • Heat the reaction mixture at 60 °C for 5 hours, then continue stirring at 50 °C for another 5 hours.

    • Allow the reaction to cool to room temperature overnight.

    • Purify the product by vacuum distillation to yield (S)-ethyl 4-methyl-3-oxohexanoate (90% yield).[5]

Step 2: Enzymatic Hydrolysis to (S)-4-Methyl-3-oxohexanoic acid
  • Materials:

    • (S)-Ethyl 4-methyl-3-oxohexanoate

    • Novozym 435 (immobilized lipase B from Candida antarctica)

    • Phosphate buffer

  • Procedure:

    • Suspend (S)-ethyl 4-methyl-3-oxohexanoate in a phosphate buffer.

    • Add Novozym 435 (5% by weight of the ester).

    • Stir the mixture at room temperature for 22 hours.

    • Monitor the reaction by Gas Chromatography (GC) until complete conversion of the starting material is observed.

    • The crude product, (S)-4-methyl-3-oxohexanoic acid, is used directly in the next step without further purification (100% GC conversion, 88% e.e.).[5]

Step 3: Aldol Condensation to (S)-2-Hydroxy-5-methylheptan-4-one
  • Materials:

    • Crude (S)-4-methyl-3-oxohexanoic acid

    • Acetaldehyde

    • Tetrabutylammonium hydrogen sulfate (TBAHSO₄)

  • Procedure:

    • To the crude (S)-4-methyl-3-oxohexanoic acid, add 1.1 equivalents of acetaldehyde and a catalytic amount of TBAHSO₄ (0.005 equivalents).

    • Stir the reaction mixture at room temperature, then warm to 40 °C for 21 hours.

    • Purify the product by vacuum distillation to afford (S)-2-hydroxy-5-methylheptan-4-one (53% yield).[5]

Step 4: Dehydration to (S)-Filbertone
  • Materials:

    • (S)-2-Hydroxy-5-methylheptan-4-one

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Cyclohexane

  • Procedure:

    • Dissolve (S)-2-hydroxy-5-methylheptan-4-one in cyclohexane.

    • Add a catalytic amount of p-TsOH·H₂O (0.05 equivalents).

    • Heat the reaction mixture at 70 °C for 2.5 hours.

    • After cooling to room temperature, purify the final product by vacuum distillation to yield (S)-Filbertone (82% yield, 73% e.e.).[5]

Conclusion

The chemoenzymatic synthesis route presented provides a practical and scalable method for producing enantioenriched (S)-Filbertone. This approach is advantageous due to its use of mild reaction conditions, avoidance of toxic reagents, and reliance on distillation for purification, making it an environmentally benign alternative to classical organic syntheses. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of flavor chemistry, organic synthesis, and product development.

References

Filbertone: A Flavor Standard for Quality Assessment in Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is the principal flavor compound responsible for the characteristic nutty and roasted aroma of hazelnuts (Corylus avellana L.).[1] Its unique and potent flavor profile makes it a critical marker in the food industry for quality control, authenticity verification, and flavor analysis. These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a flavor standard in food analysis, particularly for researchers, scientists, and professionals in food science and drug development. This compound is designated as generally recognized as safe (GRAS) for use in food products.[1] Beyond its role in flavor, the presence of this compound can be used to detect the adulteration of products like olive oil with cheaper hazelnut oil.[1]

The concentration of this compound can vary significantly depending on the hazelnut variety, geographical origin, and processing conditions, especially roasting, which substantially increases its content.[2] This variability, while making precise quantification of hazelnut content challenging, allows for the classification of hazelnut-containing products into quality grades.

Applications in Food Analysis

  • Authenticity and Adulteration Detection: this compound serves as a key marker to verify the presence and quality of hazelnuts in food products such as spreads, confectioneries, and oils.[2][3] Its detection is also crucial in identifying the adulteration of high-value oils like olive oil with hazelnut oil.[1]

  • Quality Control of Hazelnut Products: The concentration of this compound is directly related to the roasting process and the overall flavor intensity of hazelnuts. Monitoring this compound levels allows for the standardization of product quality and consistency.

  • Flavor Profiling and Development: Understanding the concentration of this compound in relation to other volatile compounds helps in developing and optimizing the flavor profiles of food products.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound in food matrices.

Table 1: Method Validation Parameters for this compound Analysis by HS-SPME-GC-MS

ParameterValueFood MatrixReference
Limit of Detection (LOD)2 µg/kgHazelnut Spread[2]
Limit of Quantification (LOQ)5 µg/kgHazelnut Spread[2]
Linearity Range5 - 750 µg/kgHazelnut Spread[2]
Recovery (spiked at 50 µg/kg)98%Hazelnut-free Spread[2]
Recovery (spiked at 500 µg/kg)81%Hazelnut-free Paste[2]
Repeatability (RSD)8.1% - 11.2%Hazelnut Spread/Paste[2]

Table 2: this compound Concentration in Hazelnut Products

Product TypeThis compound Concentration (µg/kg)Reference
Authentic Hazelnut Pastes304 - 584 (mean: 430)[2]
Hazelnut Spreads (<1% hazelnut)< 4[2][3]
Hazelnut Spreads (1-10% hazelnut)4 - 45[2][3]
Hazelnut Spreads (>10% hazelnut)> 45[2][3]

Experimental Protocols

A widely used and validated method for the analysis of this compound in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Determination of this compound in Hazelnut Spreads by HS-SPME-GC-MS

This protocol is adapted from the methodology described by Čížková et al. (2013).[2]

1. Materials and Reagents

  • This compound standard ((E)-5-methyl-hept-2-en-4-one, 98% purity)

  • Sodium chloride (NaCl)

  • Deionized water

  • 10 mL headspace vials with PTFE/silicone septa

  • SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Sample Preparation

  • Weigh 0.1 g of the homogenized hazelnut spread sample into a 10 mL headspace vial.

  • Add 1.5 mL of a saturated NaCl solution to the vial.

  • Immediately seal the vial with the septum cap.

3. HS-SPME Procedure

  • Place the vial in the autosampler of the GC-MS system.

  • Equilibrate the sample at 60°C for 10 minutes with agitation (500 rpm).

  • Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 5 minutes at 60°C with continued agitation.

  • After extraction, retract the fiber and introduce it into the GC inlet for thermal desorption.

4. GC-MS Parameters

  • Injector: Splitless mode (or split 1:10), Temperature: 250°C, Desorption time: 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp 1: 5°C/min to 80°C.

    • Ramp 2: 25°C/min to 250°C, hold for 2 minutes.

  • Mass Spectrometer:

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (m/z): 69, 98, 111, and 126.

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

5. Quantification

Prepare a calibration curve using standard solutions of this compound in a suitable solvent (e.g., methanol) or a this compound-free matrix. The concentration of this compound in the samples is determined by comparing the peak area of the target ion with the calibration curve.

Visualizations

Filbertone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis start Homogenized Sample weigh Weigh 0.1g into Vial start->weigh add_salt Add 1.5mL Saturated NaCl weigh->add_salt seal Seal Vial add_salt->seal equilibrate Equilibrate at 60°C for 10 min seal->equilibrate extract Expose Fiber for 5 min at 60°C equilibrate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb separate Chromatographic Separation (DB-5MS Column) desorb->separate detect MS Detection (SIM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report this compound Concentration quantify->report

Caption: Workflow for this compound Analysis using HS-SPME-GC-MS.

Hazelnut_Spread_Classification filbertone_conc This compound Concentration (µg/kg) low < 4 (Minimal Hazelnut Content, <1%) filbertone_conc->low < 4 medium 4 - 45 (Medium Hazelnut Content, 1-10%) filbertone_conc->medium 4-45 high > 45 (High Hazelnut Content, >10%) filbertone_conc->high > 45

Caption: Classification of Hazelnut Spreads based on this compound Content.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Filbertone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Filbertone, or (E)-5-methyl-2-hepten-4-one, is the principal flavor compound responsible for the characteristic nutty and roasted aroma of hazelnuts (Corylus avellana L.).[1][2] Its quantification is crucial for quality control in the food industry, particularly for assessing the authenticity and quality of hazelnut-based products like pastes, oils, and spreads.[1][3] Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a rapid, solvent-free, and sensitive method for the analysis of this compound and other volatile compounds in various food matrices.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the successful implementation of SPME-GC-MS for this compound analysis.

Key Principles of SPME for this compound Analysis

SPME is an equilibrium-based sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to the headspace of a sample.[6][7] Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating.[7] The fiber is subsequently retracted and introduced into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and detection.[8]

The efficiency of the extraction process is influenced by several key parameters, including the choice of SPME fiber, extraction time and temperature, and the sample matrix itself.[4][7] Optimization of these parameters is critical for achieving accurate and reproducible results.

Quantitative Data Summary

The following table summarizes quantitative data for this compound in various hazelnut products as determined by SPME-GC-MS. This data can serve as a reference for expected concentration ranges.

Sample MatrixThis compound ConcentrationSPME FiberKey SPME ParametersReference
Authentic Hazelnut Pastes (Turkey)344 µg/kgDVB/CAR/PDMS60°C, 5 min extraction[3]
Authentic Hazelnut Pastes (Italy)304 - 516 µg/kgDVB/CAR/PDMS60°C, 5 min extraction[3]
Hazelnut Spreads (<1% hazelnut)< 4 µg/kgDVB/CAR/PDMS60°C, 5 min extraction[1][3]
Hazelnut Spreads (1-10% hazelnut)4 - 45 µg/kgDVB/CAR/PDMS60°C, 5 min extraction[1][3]
Hazelnut Spreads (>10% hazelnut)> 45 µg/kgDVB/CAR/PDMS60°C, 5 min extraction[1][3]
Roasted Hazelnut Oil315 µg/kgNot SpecifiedNot Specified[1]
Unroasted Hazelnut Oil< 10 µg/kgNot SpecifiedNot Specified[1]
Method Performance Value SPME Fiber Key SPME Parameters Reference
Limit of Detection (LOD)2 µg/kgDVB/CAR/PDMS60°C, 5 min extraction[1]
Limit of Quantification (LOQ)5 µg/kgDVB/CAR/PDMS60°C, 5 min extraction[1]
R-filbertone Detection Limitµg/L levelNot SpecifiedOptimized[5]
S-filbertone Detection Limitµg/L levelNot SpecifiedOptimized[5]

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in hazelnut products using Headspace SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its high efficiency in extracting a broad range of volatile and semi-volatile compounds, including this compound.[9][10]

  • Vials: 10 mL or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • This compound Standard: (E)-5-methyl-2-hepten-4-one (≥98% purity).

  • Internal Standard (optional but recommended): e.g., 2-octanone or other suitable compound not present in the sample.

  • Saturated Sodium Chloride (NaCl) Solution: To increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.[7]

  • Sample Grinder: For solid samples like roasted hazelnuts.

Sample Preparation

For Hazelnut Pastes and Spreads:

  • Accurately weigh 0.1 g of the homogenized sample into a 10 mL headspace vial.

  • Add 1.5 mL of a saturated NaCl solution to the vial.

  • If using an internal standard, add the appropriate volume at a known concentration.

  • Immediately seal the vial with a magnetic screw cap.

For Hazelnut Oils:

  • Pipette a known volume or weight of the oil into a headspace vial. An optimization of the sample volume may be necessary.[5]

  • Add a saturated NaCl solution if desired to enhance analyte release.

  • Seal the vial.

For Whole Hazelnuts:

  • Grind the hazelnuts to a fine, consistent powder.

  • Weigh a specific amount of the ground sample into a headspace vial.

  • Add a saturated NaCl solution.

  • Seal the vial.

SPME Procedure
  • Fiber Conditioning: Before the first use, and as recommended by the manufacturer, condition the SPME fiber in the GC injection port at the specified temperature (e.g., 270 °C for DVB/CAR/PDMS) for 30-60 minutes.

  • Sample Incubation/Equilibration: Place the sealed vial in a heating agitator or water bath set to 60°C. Allow the sample to equilibrate for 10 minutes with agitation (e.g., 500 rpm).[1]

  • Headspace Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for 5 minutes at 60°C with continued agitation.[1] The extraction time is a critical parameter and should be kept consistent across all samples and standards.[8]

  • Fiber Retraction: After extraction, retract the fiber into the needle.

GC-MS Analysis
  • Desorption: Immediately insert the SPME fiber into the GC injection port, which is typically set at 250°C, and desorb for 3-5 minutes in splitless mode.[11]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity column is suitable, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 3°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

      • This program should be optimized based on the specific instrument and column used.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • This compound Identification: The mass spectrum of this compound is characterized by its molecular ion at m/z 126 and key fragment ions. Identification should be confirmed by comparing the retention time and mass spectrum with that of a pure standard.

Mandatory Visualizations

SPME_Filbertone_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Hazelnut Product (Paste, Oil, Spread) Weighing Weighing (e.g., 0.1 g) Sample->Weighing Vial Transfer to Headspace Vial Weighing->Vial NaCl Add Saturated NaCl Solution Vial->NaCl Seal Seal Vial NaCl->Seal Equilibration Equilibration (10 min @ 60°C, 500 rpm) Seal->Equilibration Extraction Headspace Extraction (5 min @ 60°C, 500 rpm) Equilibration->Extraction Desorption Thermal Desorption (3-5 min @ 250°C) Extraction->Desorption Separation GC Separation (e.g., DB-5MS column) Desorption->Separation Detection MS Detection (Scan m/z 35-350) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Report Results Quantification->Report

Caption: Experimental workflow for SPME-GC-MS analysis of this compound.

SPME_Factors Efficiency SPME Extraction Efficiency of this compound Fiber SPME Fiber Fiber->Efficiency Coating Coating Type (e.g., DVB/CAR/PDMS) Fiber->Coating Thickness Coating Thickness Fiber->Thickness Temp Extraction Temperature Temp->Efficiency VaporPressure Analyte Vapor Pressure Temp->VaporPressure PartitionCoeff Fiber/Headspace Partition Coefficient Temp->PartitionCoeff Time Extraction Time Time->Efficiency Equilibrium Equilibrium State Time->Equilibrium MassTransfer Mass Transfer Rate Time->MassTransfer Matrix Sample Matrix Matrix->Efficiency Composition Matrix Composition (Fat, Protein, etc.) Matrix->Composition IonicStrength Ionic Strength (Salting-out Effect) Matrix->IonicStrength Coating->Efficiency Thickness->Efficiency VaporPressure->Efficiency PartitionCoeff->Efficiency Equilibrium->Efficiency MassTransfer->Efficiency Composition->Efficiency IonicStrength->Efficiency

Caption: Factors influencing headspace SPME efficiency for this compound.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Filbertone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Filbertone, the principal flavor compound of hazelnut (5-methyl-2-hepten-4-one), is a valuable molecule in the flavor, fragrance, and food industries.[1][2] Traditional chemical synthesis of this compound often involves harsh conditions and can produce racemic mixtures, whereas natural this compound possesses a specific stereochemistry that contributes to its unique aroma profile. Biocatalysis offers a sustainable and highly selective alternative for the synthesis of this compound precursors, leveraging the precision of enzymes to achieve desired stereoisomers under mild reaction conditions.[1][3] These application notes provide an overview and detailed protocols for two distinct biocatalytic approaches to synthesize this compound precursors.

Biocatalytic Approaches

Two primary biocatalytic strategies have emerged for the synthesis of this compound precursors:

  • Multi-Enzyme Cascade Synthesis: A novel biosynthetic pathway that utilizes a series of enzymatic reactions starting from simple amino acids to construct the this compound backbone.[1]

  • Chemoenzymatic Synthesis: An approach that combines traditional chemical steps with a key enzymatic resolution step to produce enantioenriched this compound precursors.[4][5]

Approach 1: Multi-Enzyme Cascade Synthesis of a this compound Precursor

This innovative approach constructs a this compound precursor through a multi-enzyme cascade, offering a potentially sustainable route to the natural aroma.[1] The pathway begins with two amino acids, D-isoleucine and L-threonine, which are individually converted by specific enzymes. The resulting intermediates then undergo a crucial carbon-carbon ligation step catalyzed by a transketolase.[1]

Signaling Pathway Diagram

Multi_Enzyme_Cascade D_Ile D-Isoleucine Intermediate1 Keto-acid Intermediate A D_Ile->Intermediate1 D-Amino Acid Oxidase L_Thr L-Threonine Intermediate2 Keto-acid Intermediate B L_Thr->Intermediate2 Threonine Deaminase Precursor This compound Precursor Intermediate1->Precursor Transketolase (from G. stearothermophilus) C-C Ligation Intermediate2->Precursor

Caption: Multi-enzyme cascade for this compound precursor synthesis.

Experimental Workflow Diagram

Workflow_Multi_Enzyme Start Start: D-Isoleucine & L-Threonine Enzyme_Conversion Parallel Enzymatic Conversion (D-Amino Acid Oxidase & Threonine Deaminase) Start->Enzyme_Conversion C_C_Ligation C-C Ligation with Transketolase Enzyme_Conversion->C_C_Ligation Extraction Product Extraction C_C_Ligation->Extraction Analysis Analysis (GC-MS, HPLC) Extraction->Analysis End End: this compound Precursor Analysis->End

Caption: Experimental workflow for the multi-enzyme cascade synthesis.

Experimental Protocol

This protocol is a generalized representation based on the described multi-enzyme cascade.[1] Researchers should optimize concentrations and conditions based on their specific enzyme preparations and desired scale.

  • Enzyme Preparation:

    • Express and purify D-amino acid oxidase, threonine deaminase, and transketolase from Geobacillus stearothermophilus using standard molecular biology and protein purification techniques.

    • Alternatively, use commercially available enzymes if applicable.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.0-8.0).

    • Add the starting amino acids, D-isoleucine and L-threonine, to the desired final concentrations.

    • Add necessary cofactors for the enzymes (e.g., FAD for D-amino acid oxidase, pyridoxal phosphate for threonine deaminase, and thiamine diphosphate and Mg2+ for transketolase).

    • Initiate the reactions by adding the three enzymes to the vessel.

  • Reaction Conditions:

    • Temperature: Maintain the reaction at an optimal temperature for all three enzymes, likely in the range of 30-40°C.

    • pH: Maintain a stable pH within the optimal range for the enzymes.

    • Agitation: Provide gentle agitation to ensure proper mixing.

    • Time: Monitor the reaction progress over time (e.g., 12-48 hours) by taking samples for analysis.

  • Product Extraction and Analysis:

    • Once the reaction has reached completion or the desired conversion, terminate the reaction (e.g., by pH shift or addition of a quenching agent).

    • Extract the this compound precursor from the aqueous reaction mixture using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify the product.

Quantitative Data

Currently, detailed quantitative data such as yields and conversion rates for this specific multi-enzyme cascade are not extensively published in the provided search results. Further research would be needed to establish these parameters.

Approach 2: Chemoenzymatic Synthesis of Enantioenriched (S)-5-methylhept-2-en-4-one

This four-step chemoenzymatic route provides a scalable method for producing enantioenriched (S)-5-methylhept-2-en-4-one.[4][5] The key to this process is the enzymatic hydrolysis of a ketoester intermediate, which establishes the desired stereochemistry.[5]

Reaction Pathway Diagram

Chemoenzymatic_Synthesis Start Ethyl 4-methyl-3-oxohexanoate Hydrolysis Enzymatic Hydrolysis Start->Hydrolysis Novozym 435 (Lipase) Ketoacid (S)-4-methyl-3-oxohexanoic acid Hydrolysis->Ketoacid Aldol Aldol Condensation Ketoacid->Aldol Acetaldehyde Hydroxyketone (S)-2-hydroxy-5-methylhept-4-one Aldol->Hydroxyketone Dehydration Dehydration Hydroxyketone->Dehydration p-TsOH·H₂O This compound (S)-5-methylhept-2-en-4-one Dehydration->this compound

Caption: Chemoenzymatic synthesis of (S)-Filbertone.

Experimental Workflow Diagram

Workflow_Chemoenzymatic Start Start: Ethyl 4-methyl-3-oxohexanoate Step1 Step 1: Enzymatic Hydrolysis with Novozym 435 Start->Step1 Step2 Step 2: Aldol Condensation with Acetaldehyde Step1->Step2 Purification1 Purification (Vacuum Distillation) Step2->Purification1 Step3 Step 3: Dehydration with p-TsOH·H₂O Purification1->Step3 Purification2 Purification (Vacuum Distillation) Step3->Purification2 End End: (S)-5-methylhept-2-en-4-one Purification2->End

References

Application of Filbertone in Food Authenticity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of filbertone as a chemical marker in food authenticity testing. This compound, the primary flavor compound in hazelnuts, serves as a robust indicator for the presence and quantity of hazelnut ingredients, and is particularly useful in detecting the adulteration of other food products with hazelnut derivatives.

Introduction

This compound, chemically known as (E)-5-Methyl-2-hepten-4-one, is a naturally occurring ketone that imparts the characteristic roasted and nutty flavor to hazelnuts (Corylus avellana L.).[1][2] Its unique presence and concentration in hazelnuts make it an ideal marker for food authenticity and quality control. The primary applications of this compound analysis in the food industry include:

  • Hazelnut Product Quality Assessment: Evaluating the quality of hazelnut-based products like spreads and pastes by correlating this compound content with the actual hazelnut percentage.[3][4]

  • Detection of Olive Oil Adulteration: Identifying the fraudulent addition of cheaper hazelnut oil to olive oil, a practice hard to detect using standard lipid profiling.[1][3]

  • Allergen Detection: Screening for the undeclared presence of hazelnuts, which is crucial for consumers with nut allergies.[3]

While a powerful marker, the natural variability of this compound content in hazelnuts due to factors like variety, roasting conditions, and geographical origin makes precise quantification of hazelnut content challenging.[3][5] However, it is highly effective for qualitative analysis and for classifying products into different quality grades.[3][6] The potential use of synthetic this compound as a flavor additive should also be considered during analysis.[3]

Quantitative Data Summary

The concentration of this compound is a key parameter in determining the authenticity and quality of food products. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Authentic Hazelnut Products

Product TypeThis compound Concentration (µg/kg)Notes
Authentic Hazelnut Pastes304 - 584Significant variation observed between different pastes.[3][5]
Oil from Roasted Hazelnuts~ 315Roasting significantly increases this compound content.[3]
Oil from Unroasted Hazelnuts< 10

Table 2: Classification of Hazelnut Spreads Based on this compound Content

Hazelnut ContentThis compound Content (µg/kg)Quality Classification
< 1%< 4Minimal Hazelnut Content
1% - 10%4 - 45Medium Hazelnut Content
> 10%> 45High Hazelnut Content

This classification system allows for the quality sorting of commercial hazelnut spreads.[3][6][7]

Table 3: Analytical Method Performance for this compound Quantification

ParameterValueMatrixMethod
Limit of Detection (LOD)2 µg/kgHazelnut SpreadHS-SPME-GC-MS
Limit of Quantification (LOQ)5 µg/kgHazelnut SpreadHS-SPME-GC-MS
Linearity Range5 - 750 µg/kgHazelnut SpreadHS-SPME-GC-MS
Recovery (spiked at 50 µg/kg)98%Hazelnut-free spreadHS-SPME-GC-MS
Recovery (spiked at 500 µg/kg)81%Hazelnut-free pasteHS-SPME-GC-MS
Repeatability (RSD)8.1%Hazelnut-free spreadHS-SPME-GC-MS
Repeatability (RSD)11.2%Hazelnut-free pasteHS-SPME-GC-MS

These parameters demonstrate the sensitivity and reliability of the HS-SPME-GC-MS method for this compound analysis.[3]

Experimental Protocols

The following are detailed protocols for the analysis of this compound in food matrices, with a focus on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), a widely used and effective technique.

Protocol 1: Determination of this compound in Hazelnut Spreads by HS-SPME-GC-MS

This protocol is adapted from the methodology described by Čížková et al. (2013).[3]

3.1.1. Materials and Reagents

  • This compound standard ((E)-5-methyl-hept-2-en-4-one, ≥98% purity)

  • Sodium chloride (NaCl)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its high sensitivity to this compound.[3]

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Automated SPME sampler (optional, but recommended for precision)

3.1.2. Sample Preparation

  • Homogenize the hazelnut spread sample to ensure uniformity.

  • Accurately weigh 0.1 g of the homogenized sample into a 20 mL headspace vial.

  • Add 1.5 mL of a saturated NaCl solution to the vial. The salt solution increases the volatility of the analytes.

  • Immediately seal the vial with the screw cap.

3.1.3. HS-SPME Procedure

  • Place the vial in the autosampler tray or a heating block.

  • Equilibration: Incubate the vial for 10 minutes at 60°C to allow the volatiles to partition into the headspace.[3]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 5 minutes at 60°C.[3]

  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC injector port for thermal desorption of the analytes onto the analytical column. A desorption time of 4 minutes at 250°C in splitless mode is recommended.

3.1.4. GC-MS Parameters

  • Injector: 250°C, splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Transfer Line: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (m/z) are 69, 98, 111, and 126.[6]

3.1.5. Quantification

Prepare a calibration curve using standard solutions of this compound in a suitable solvent (e.g., methanol or a hazelnut-free spread matrix) across a concentration range of 5 to 750 µg/kg.[3] Analyze the standards using the same HS-SPME-GC-MS method. Plot the peak area of the target ion against the concentration to generate the calibration curve. Calculate the this compound concentration in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Ultrasonically Assisted Solid-Phase Extraction (UA-SPE) for this compound in Hazelnut Oil

This protocol provides an alternative extraction method for liquid samples like oils.

3.2.1. Materials and Reagents

  • Hazelnut oil sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (for conditioning)

  • n-Hexane (for elution)

  • Ultrasonic bath

  • GC-MS system

3.2.2. Extraction Procedure

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve a known amount of hazelnut oil in a minimal amount of n-hexane and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solvent of low polarity to remove interfering lipids, while retaining this compound.

  • Elution: Place the SPE cartridge in a vial containing a suitable elution solvent (e.g., n-hexane or a mixture of n-hexane and diethyl ether).

  • Ultrasonication: Immerse the vial in an ultrasonic bath for 15-30 minutes to facilitate the elution of this compound from the SPE sorbent.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

3.2.3. GC-MS Analysis

Analyze the concentrated extract using the GC-MS parameters outlined in Protocol 1 (Section 3.1.4).

Visualizations

The following diagrams illustrate the workflow and logical relationships in the application of this compound for food authenticity testing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing & Interpretation Sample Food Sample (e.g., Hazelnut Spread, Olive Oil) Homogenization Homogenization (if solid) Sample->Homogenization Weighing Weighing Homogenization->Weighing Addition Addition of Saturated NaCl Solution Weighing->Addition Equilibration Equilibration (10 min @ 60°C) Addition->Equilibration SPME HS-SPME (5 min @ 60°C with DVB/CAR/PDMS fiber) Equilibration->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GCMS GC-MS Analysis (SIM Mode) Desorption->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification Comparison Comparison with Reference Values Quantification->Comparison Conclusion Authenticity/Quality Conclusion Comparison->Conclusion

Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.

logical_relationship cluster_marker Marker Presence cluster_interpretation Interpretation cluster_conclusion Authenticity Conclusion Filbertone_Detected This compound Detected Hazelnut_Present Indicates Presence of Hazelnuts Filbertone_Detected->Hazelnut_Present Filbertone_Absent This compound Absent (Below LOD) Hazelnut_Absent Indicates Absence of Hazelnuts Filbertone_Absent->Hazelnut_Absent Concentration_High High this compound Concentration Hazelnut_Present->Concentration_High Concentration_Low Low this compound Concentration Hazelnut_Present->Concentration_Low Authentic_Oil Authentic Product (No Hazelnut Adulteration) Hazelnut_Absent->Authentic_Oil Authentic_Hazelnut Authentic High-Quality Hazelnut Product Concentration_High->Authentic_Hazelnut Adulterated_Oil Potential Olive Oil Adulteration with Hazelnut Oil Concentration_High->Adulterated_Oil Low_Quality Low-Quality/ Low Hazelnut Content Product Concentration_Low->Low_Quality

Caption: Logical relationship for food authenticity assessment based on this compound detection.

References

Laboratory-Scale Synthesis of Racemic Filbertone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory-scale protocols for the synthesis of racemic filbertone, also known as (E)-5-methylhept-2-en-4-one, a key flavor compound found in hazelnuts. Two distinct and reliable synthetic routes are presented: a Grignard-based approach and a crossed-aldol condensation method. These protocols are intended to guide researchers in the efficient and reproducible preparation of racemic this compound for applications in flavor chemistry, sensory analysis, and other areas of chemical research. This application note includes detailed experimental procedures, tables of quantitative data for easy comparison, and characterization data for the synthesized compound.

Introduction

This compound is a naturally occurring alpha,beta-unsaturated ketone that is the principal contributor to the characteristic flavor of hazelnuts (Corylus avellana). Its synthesis in the laboratory is of interest for the production of flavor standards, for use in the food and fragrance industries, and as a model for synthetic organic transformations. While enantioselective syntheses are known, the preparation of the racemic mixture is often sufficient for many applications and provides a more accessible route. This document outlines two common and effective methods for the laboratory-scale synthesis of racemic this compound.

Synthesis Protocols

Two primary methods for the synthesis of racemic this compound are detailed below.

Method 1: Grignard-Based Synthesis

This method involves the reaction of a Grignard reagent with an alpha,beta-unsaturated aldehyde, followed by oxidation of the resulting allylic alcohol.

Reaction Scheme:

Experimental Protocol:

Step 1: Preparation of 2-Butylmagnesium bromide (Grignard Reagent)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (24.32 g).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 2-bromobutane (137 g) in anhydrous diethyl ether (100 mL) dropwise from the dropping funnel to the magnesium turnings.

  • Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Crotonaldehyde

  • Cool the prepared Grignard reagent solution to 0-10 °C using an ice bath.

  • Add a solution of crotonaldehyde (56 g) in anhydrous diethyl ether (60 mL) dropwise to the cooled Grignard solution, maintaining the temperature between 0 °C and 10 °C.

  • After the addition is complete, bring the mixture to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product is 5-methylhept-2-en-4-ol.

Step 3: Oxidation to Racemic this compound

  • To a solution of the crude 5-methylhept-2-en-4-ol (52 g) in a suitable solvent, slowly add a mixture of sodium dichromate (40.34 g) and sulfuric acid (54.1 g) while maintaining the temperature with ice cooling.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional hour.

  • Extract the mixture with diethyl ether.

  • Wash the organic phase until neutral, dry over anhydrous sodium sulfate, and remove the solvent.

  • Purify the crude product by vacuum distillation to yield racemic this compound.[1]

Method 2: Crossed-Aldol Condensation

This approach involves the base-catalyzed condensation of a ketone and an aldehyde, followed by dehydration to form the alpha,beta-unsaturated ketone.

Reaction Scheme:

Caption: Reaction pathway for the crossed-aldol synthesis of racemic this compound.

References

Application Notes and Protocols for the Detection of Olive Oil Adulteration Using Filbertone as a Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olive oil, particularly extra virgin olive oil (EVOO), is a high-value commodity prized for its sensory attributes and health benefits. Its elevated price point makes it a target for economically motivated adulteration, most commonly with cheaper vegetable oils. Hazelnut oil is a frequent adulterant due to its similar fatty acid and sterol profiles, making it difficult to detect using routine analyses.[1][2] Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is the principal flavor compound in hazelnuts and is naturally absent in olive oil.[1][3] This makes this compound a highly specific and reliable chemical marker for detecting the presence of hazelnut oil in olive oil.[1][4]

These application notes provide detailed protocols for the identification and quantification of this compound in olive oil samples to detect adulteration with hazelnut oil. The methodologies described include a derivatization-based High-Performance Liquid Chromatography (HPLC) method and a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method with Solid-Phase Microextraction (SPME).

Logical Workflow for Olive Oil Adulteration Testing

The following diagram illustrates the general workflow for testing suspected olive oil adulteration using this compound as a marker.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Interpretation Sample Suspected Olive Oil Sample Homogenize Homogenize Sample Sample->Homogenize Aliquoting Take Aliquots for Analysis Homogenize->Aliquoting Method_Selection Select Analytical Method Aliquoting->Method_Selection HPLC_Path HPLC-UV/Vis Protocol Method_Selection->HPLC_Path GCMS_Path SPME-GC-MS Protocol Method_Selection->GCMS_Path Data_Acquisition Data Acquisition HPLC_Path->Data_Acquisition GCMS_Path->Data_Acquisition Peak_Integration Peak Identification & Integration Data_Acquisition->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Result_Interpretation Interpretation of Results Quantification->Result_Interpretation Adulterated Adulteration Detected Result_Interpretation->Adulterated This compound Detected Authentic Authentic Olive Oil Result_Interpretation->Authentic This compound Not Detected

Caption: General workflow for detecting olive oil adulteration.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the detection of this compound in adulterated olive oil.

Table 1: Detection Limits of this compound and Hazelnut Oil Adulteration

Analytical MethodAdulterantDetection Limit of this compoundDetection Limit of Adulteration (% w/w)Reference
HPLC-UV/Vis with Lawesson's ReagentVirgin Hazelnut Oil-3.0%[1]
HPLC-UV/Vis with Lawesson's ReagentRefined Hazelnut Oil-7.0%[1]
On-line RPLC-GCVirgin Hazelnut Oil-< 5%[5]
On-line HPLC-GCVirgin Hazelnut Oil-~5%[4]
On-line HPLC-GCRefined Hazelnut Oil-~10%[4]
SPME-GC-MSHazelnut Oil0.3 µg/L - 50 µg/L7% - 20%[2]

Table 2: this compound Content in Hazelnut Products

Sample TypeThis compound ContentReference
Oil from unroasted hazelnuts< 10 µg/kg[2]
Oil from commercially roasted hazelnuts315 µg/kg[2]
Hazelnuts roasted at 180°C for 9 min660 µg/kg[2]
Hazelnuts roasted at 180°C for 15 min1150 µg/kg[2]

Experimental Protocols

Protocol 1: Detection of this compound using HPLC-UV/Vis with Lawesson's Reagent Derivatization

This method is based on the reaction of this compound, an α,β-unsaturated ketone, with Lawesson's Reagent (LR) to produce a stable, non-volatile compound (FLR) that can be easily detected by HPLC-UV/Vis.[1]

Materials and Reagents:

  • Olive oil sample

  • This compound standard

  • Lawesson's Reagent (LR)

  • Dichloromethane (DCM), HPLC grade

  • n-Hexane, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Silica gel for flash chromatography

  • Internal Standards (IS-1, IS-2, optional)[1]

  • Vials, flasks, and other standard laboratory glassware

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Analytical balance

  • Vortex mixer

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow:

G cluster_0 Sample Preparation & Derivatization cluster_1 Purification cluster_2 HPLC Analysis Sample 10g Olive Oil Sample Spike Spike with Internal Standards (Optional) Sample->Spike Add_LR Add Lawesson's Reagent Spike->Add_LR React React at Room Temperature Add_LR->React Flash_Chromo Silica Gel Flash Chromatography React->Flash_Chromo Elute Elute with n-Hexane/DCM Flash_Chromo->Elute Collect Collect FLR Fraction Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Dissolve Dissolve Residue in ACN/MeOH Evaporate->Dissolve Inject Inject into HPLC-UV/Vis Dissolve->Inject Detect Detect at 254 nm Inject->Detect G cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis Sample 1.9g Olive Oil Sample in 20mL vial Add_IS Add 0.1g Internal Standard Solution Sample->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate at 40°C for 10 min Seal->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace (40°C, 40 min) Equilibrate->Expose_Fiber Retract_Fiber Retract Fiber Expose_Fiber->Retract_Fiber Desorb Desorb in GC Inlet (250°C, 5 min) Retract_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM mode) Separate->Detect

References

Troubleshooting & Optimization

Improving the yield of Filbertone chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Filbertone ((E)-5-methylhept-2-en-4-one) synthesis. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for this compound, particularly the desired (+)-(S)-enantiomer, typically begin with commercially available (S)-(-)-2-methylbutan-1-ol.[1][2] Key synthetic pathways include:

  • A multi-step chemical synthesis involving oxidation of the starting alcohol to an aldehyde, followed by chain elongation using an organometallic reagent (like propynyl lithium or an allyl Grignard reagent), another oxidation, and finally an isomerization step.[1][2]

  • A chemoenzymatic route that utilizes enzymes for certain steps, offering a greener alternative that may avoid harsh reagents and anhydrous conditions.[3]

  • Aldol condensation-based routes which can also be employed to construct the carbon skeleton of this compound.

Q2: What is a typical overall yield for this compound synthesis?

A2: The overall yield of this compound synthesis can vary significantly depending on the chosen route and optimization of each step. Reported overall yields for multi-step chemical syntheses from (S)-(-)-2-methylbutan-1-ol are in the range of 39-42%.[1][3]

Q3: How critical is the stereochemistry of the starting material?

A3: The stereochemistry of the starting material is crucial for obtaining the desired enantiomer of this compound. The (+)-(S)-enantiomer is often the target due to its specific sensory properties.[2] Starting with enantiomerically pure (S)-(-)-2-methylbutan-1-ol is a common strategy to produce (+)-(S)-Filbertone.[3]

Q4: What are the main purification methods for this compound?

A4: Distillation is a commonly used method for the purification of this compound and its intermediates, particularly in chemoenzymatic synthesis routes.[3] Column chromatography may also be employed for purification, especially in laboratory-scale syntheses.

Troubleshooting Guides

This section addresses specific issues that may arise during the key stages of this compound synthesis.

Oxidation of (S)-2-methylbutan-1-ol to (S)-2-methylbutanal

Issue: Low yield of the aldehyde product.

Potential Cause Troubleshooting Recommendation Expected Outcome
Over-oxidation to Carboxylic Acid Use a mild oxidizing agent like Pyridinium Chlorochromate (PCC) in an anhydrous solvent (e.g., dichloromethane).[4][5] Ensure all glassware and reagents are thoroughly dried.Prevents the formation of the carboxylic acid byproduct by avoiding the presence of water which can lead to the formation of a hydrate intermediate.[5]
Incomplete Reaction Ensure the correct stoichiometric amount of the oxidizing agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a slight increase in temperature might be considered, but with caution to avoid side reactions.Drives the reaction to completion, maximizing the conversion of the starting alcohol to the desired aldehyde.
Difficult Product Isolation The aldehyde product can be volatile. Care should be taken during solvent removal to avoid product loss. Use of a rotary evaporator at a controlled temperature and pressure is recommended.Minimizes the loss of the volatile aldehyde product, thereby improving the isolated yield.
Carbon-Carbon Bond Formation (Grignard/Organolithium Addition)

Issue: Low yield of the desired alcohol after addition to the aldehyde.

Potential Cause Troubleshooting Recommendation Expected Outcome
Moisture in the Reaction Grignard and organolithium reagents are extremely sensitive to moisture.[6] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.Prevents the quenching of the highly basic organometallic reagent, ensuring it is available to react with the aldehyde.
Side Reactions with α,β-Unsaturated Systems When using reagents like allyl bromide, the subsequent intermediate is a β,γ-unsaturated ketone. If an α,β-unsaturated carbonyl is used as a starting material, Grignard reagents can undergo 1,4-conjugate addition as a side reaction, competing with the desired 1,2-addition.[7][8] Using organolithium reagents or adjusting reaction conditions (e.g., low temperature) can favor 1,2-addition.Increases the selectivity for the desired 1,2-addition product over the 1,4-addition byproduct.
Formation of Enolate If the Grignard reagent is sterically hindered or the aldehyde has acidic α-protons, the Grignard reagent can act as a base, leading to deprotonation and formation of an enolate, which results in recovery of the starting aldehyde after workup.[9] Using a less hindered Grignard reagent or a different synthetic route might be necessary.Reduces the extent of the acid-base side reaction, favoring the nucleophilic addition to the carbonyl group.
Aldol Condensation

Issue: Formation of multiple products and low yield of the desired this compound precursor.

Potential Cause Troubleshooting Recommendation Expected Outcome
Self-Condensation of Reactants If both carbonyl compounds in a crossed aldol condensation have α-hydrogens, a mixture of four products can form.[10] To minimize self-condensation of the enolizable partner, add it slowly to a mixture of the non-enolizable partner and the base.[11]Reduces the concentration of the enolizable component at any given time, favoring the reaction with the other carbonyl partner.
Reaction Reversibility The initial aldol addition can be reversible.[12] To drive the reaction forward, the subsequent dehydration to the α,β-unsaturated ketone can be promoted by heating. This dehydration is often irreversible and pulls the equilibrium towards the product.[13]Increases the overall conversion to the final condensed product by leveraging Le Chatelier's principle.
Incorrect Base or Temperature The choice and concentration of the base are critical. The base must be strong enough to form the enolate but not so strong as to promote side reactions. Temperature also plays a key role; while higher temperatures can favor dehydration, they can also lead to degradation.[10]Optimized reaction conditions will lead to a cleaner reaction with a higher yield of the desired product.
Isomerization of the Double Bond

Issue: Incomplete isomerization from the β,γ-unsaturated ketone to the α,β-unsaturated ketone (this compound).

Potential Cause Troubleshooting Recommendation Expected Outcome
Inefficient Acid Catalysis The isomerization is typically acid-catalyzed.[2] Ensure an appropriate acid catalyst (e.g., p-toluenesulfonic acid) is used at a suitable concentration. The reaction may require heating to reach equilibrium.Complete conversion to the more thermodynamically stable conjugated α,β-unsaturated ketone.
Equilibrium Not Reached The isomerization is an equilibrium process.[14] Monitor the reaction by GC or NMR to determine when the equilibrium has been reached. Extended reaction times may be necessary.Maximizes the amount of the desired conjugated isomer at equilibrium.

Experimental Protocols

Protocol 1: Four-Step Synthesis of (+)-Filbertone from (-)-2(S)-methylbutan-1-ol[1]

This protocol describes a four-step synthesis with an overall yield of 42%.

Step 1: Oxidation of (-)-2(S)-Methylbutan-1-ol to 2(S)-methylbutanal

  • Reagents: (-)-2(S)-Methylbutan-1-ol, Pyridinium chlorochromate (PCC), Methylene chloride.

  • Procedure: Commercially available (-)-2(S)-Methylbutan-1-ol is oxidized with PCC in methylene chloride.

  • Yield: 73%.

Step 2: Coupling with Allyl Bromide

  • Reagents: Freshly purified 2(S)-methylbutanal, Allyl bromide.

  • Procedure: The aldehyde is coupled with allyl bromide under Shono's reaction conditions to provide a diastereoisomeric mixture of alcohols.

  • Yield: 85%.

Step 3: Oxidation to β,γ-Unsaturated Ketone

  • Reagents: The mixture of alcohols from Step 2, PCC, Methylene chloride.

  • Procedure: The mixture of alcohols is oxidized with PCC in CH2Cl2 at 0 °C.

  • Yield: 71%.

Step 4: Isomerization to this compound

  • Reagents: The β,γ-unsaturated ketone from Step 3.

  • Procedure: The double bond is conjugated to afford this compound. This step can be achieved with an acid catalyst.

  • Yield: 95%.

Visualizations

G cluster_synthesis This compound Synthesis Workflow A Start: (S)-(-)-2-Methylbutan-1-ol B Step 1: Oxidation (e.g., PCC) A->B C Intermediate: (S)-2-Methylbutanal B->C D Step 2: C-C Bond Formation (e.g., Grignard/Allyl Bromide) C->D E Intermediate: Diastereomeric Alcohols D->E F Step 3: Oxidation (e.g., PCC) E->F G Intermediate: β,γ-Unsaturated Ketone F->G H Step 4: Isomerization (Acid-catalyzed) G->H I Final Product: this compound H->I

Caption: A typical multi-step synthesis workflow for this compound.

G cluster_troubleshooting Troubleshooting Low Yield in Aldol Condensation Start Low Yield Observed Q1 Complex product mixture? Start->Q1 A1_Yes Self-condensation likely. Slowly add enolizable partner. Q1->A1_Yes Yes A1_No Check for reaction reversibility. Q1->A1_No No End Yield Improved A1_Yes->End Q2 Starting material recovered? A1_No->Q2 A2_Yes Incomplete reaction. Optimize base/temperature. Q2->A2_Yes Yes A2_No Consider purification losses. Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting low yields in Aldol condensation.

References

Technical Support Center: Filbertone Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of Filbertone from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Question: Why am I observing low or no this compound signal in my GC-MS analysis?

Answer:

Low or non-existent this compound signals can stem from several factors throughout the analytical workflow, from sample preparation to instrumental analysis. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Optimize your extraction method. For Solid-Phase Microextraction (SPME), review fiber coating, extraction time, and temperature. For Liquid-Liquid Extraction (LLE), ensure the chosen solvent is appropriate for this compound's polarity. A 7:1 ratio of organic solvent to aqueous sample is a good starting point for LLE.[1]Increased signal intensity due to improved analyte recovery.
Analyte Degradation This compound can be sensitive to high temperatures. Ensure that sample processing, especially any heating steps, is controlled. For instance, prolonged exposure to high temperatures during roasting can increase this compound content, but excessive heat during deodorisation of hazelnut oil (e.g., 4 hours at 250°C) can lead to its removal.[2] Samples should be stored at low temperatures and processed promptly.Consistent and higher analyte response across replicates.
Matrix Effects Complex matrices can cause ion suppression or enhancement in the mass spectrometer.[3] This can be particularly problematic in food matrices like hazelnut spreads or oils.[2][4] To mitigate this, implement more rigorous sample cleanup procedures or dilute the sample. The use of a suitable internal standard is also recommended to compensate for matrix effects.[5][6]Improved signal-to-noise ratio and more accurate quantification.
Instrumental Issues Ensure the GC-MS system is performing optimally. Check for active sites in the GC liner and column which can lead to analyte adsorption. Verify the MS detector is functioning correctly and that the selected ions for monitoring are appropriate for this compound (e.g., m/z 69, 98, 111, and 126).[2]A stable baseline and expected signal intensity for standards.

Experimental Workflow for Troubleshooting Low Signal:

G Troubleshooting Low this compound Signal cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Corrective Actions cluster_3 Resolution start Low or No this compound Signal check_extraction 1. Verify Extraction Efficiency (Recovery Experiment) start->check_extraction check_stability 2. Assess Analyte Stability (Spiked Sample Stability Test) check_extraction->check_stability Good Recovery optimize_extraction Optimize Extraction (e.g., SPME fiber, LLE solvent) check_extraction->optimize_extraction Low Recovery check_matrix 3. Evaluate Matrix Effects (Post-Extraction Spike) check_stability->check_matrix Stable modify_conditions Adjust Sample Handling (e.g., lower temp, faster processing) check_stability->modify_conditions Degradation Observed check_instrument 4. Confirm Instrument Performance (Standard Injection) check_matrix->check_instrument No Significant Effect improve_cleanup Enhance Sample Cleanup (e.g., SPE, dilution) check_matrix->improve_cleanup Suppression/Enhancement maintain_instrument Perform Instrument Maintenance (e.g., clean liner, tune MS) check_instrument->maintain_instrument Poor Performance end Acceptable this compound Signal check_instrument->end Good Performance optimize_extraction->end modify_conditions->end improve_cleanup->end maintain_instrument->end

Caption: A logical workflow for diagnosing and resolving low this compound signal issues.

Question: My quantitative results for this compound are inconsistent across replicates. What could be the cause?

Answer:

Inconsistent quantitative results often point to variability in sample preparation or uncompensated matrix effects.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Ensure all steps of the sample preparation protocol are executed with high precision. This includes accurate weighing of the sample, precise pipetting of solvents, and consistent timing for extraction and incubation steps.[7] Automation of liquid handling steps can reduce variability.Reduced coefficient of variation (%CV) between replicate samples.
Variable Matrix Effects The composition of complex matrices can vary between samples, leading to inconsistent ion suppression or enhancement.[6] A robust sample cleanup method, such as Solid-Phase Extraction (SPE), can help minimize these variations. The consistent use of an appropriate internal standard that behaves similarly to this compound is crucial for correcting variability.[5]Improved precision and reproducibility of quantitative results.
Analyte Instability If this compound is degrading in some replicates but not others due to slight differences in handling (e.g., time left at room temperature), this will introduce variability. Re-evaluate sample handling and storage procedures to ensure consistency and prevent degradation.[7] Analyze samples as quickly as possible after preparation.More consistent analyte response across all replicates.
Non-Homogeneous Sample For solid or semi-solid matrices like hazelnut paste or spreads, ensure the sample is thoroughly homogenized before taking an aliquot for extraction. This compound distribution within the product may not be uniform.Reduced variability in this compound concentration between different aliquots of the same sample.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for this compound extraction?

A1: Solid-Phase Microextraction (SPME) is a widely used technique for the extraction of this compound, particularly from food matrices like hazelnut oils and spreads.[8][9] It is a solvent-free method that integrates sampling, extraction, and concentration into a single step.[9][10] Liquid-Liquid Extraction (LLE) is another common and older method used for sample preparation.[11]

Q2: How can I optimize my SPME method for this compound extraction?

A2: Optimization of an SPME method involves several key parameters. A study on hazelnut oils identified the 50/30 µm DVB/CAR/PDMS fiber as providing the best sensitivity for this compound.[2] Other important parameters to optimize include extraction time, exposure temperature, and sample volume.[8] For example, an optimal condition might involve equilibrating a 0.1 g sample for 10 minutes and then extracting at 60°C for 5 minutes.[2]

SPME Parameter Optimization:

G SPME Optimization for this compound center Optimal this compound Extraction fiber SPME Fiber Coating (e.g., DVB/CAR/PDMS) center->fiber time Extraction Time center->time temp Extraction Temperature center->temp volume Sample Volume/Weight center->volume agitation Agitation/Mixing center->agitation

Caption: Key parameters for optimizing SPME-based this compound extraction.

Q3: What are typical concentration ranges for this compound in hazelnut products?

A3: this compound content can vary significantly depending on the product and processing, such as roasting.[2][12]

Product Typical this compound Concentration Reference
Unroasted Hazelnut Oil< 10 µg/kg[2]
Roasted Hazelnut OilCan be significantly higher, e.g., 315 µg/kg[2]
Hazelnut Pastes304 µg/kg to 584 µg/kg[2]
Hazelnut Spreads (<1% hazelnut)< 4 µg/kg[2][4][13]
Hazelnut Spreads (1-10% hazelnut)4 - 45 µg/kg[2][4][13]
Hazelnut Spreads (>10% hazelnut)> 45 µg/kg[2][4][13]

Q4: How does roasting affect this compound concentration?

A4: Roasting significantly increases the concentration of this compound in hazelnuts.[12] One study noted that the amount of this compound can increase about 10-fold in roasted hazelnuts compared to raw ones.[12] Another model experiment showed an increase from 1.4 µg/kg to 1150 µg/kg after 15 minutes of roasting at 180°C.[2] This is an important consideration when developing an analytical method, as the expected concentration range will be vastly different for raw versus roasted samples.

Q5: What is a suitable analytical technique for this compound quantification?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis of this compound.[8][14] It provides the necessary sensitivity and selectivity for quantifying this volatile compound in complex matrices.[14] Using the Selected Ion Monitoring (SIM) mode on the mass spectrometer can further enhance sensitivity, with common ions for this compound being m/z 69, 98, 111, and 126.[2]

Detailed Experimental Protocols

Protocol 1: SPME-GC-MS Analysis of this compound in Hazelnut Spreads

This protocol is adapted from methodologies described for the analysis of this compound in complex food matrices.[2]

1. Sample Preparation:

  • Homogenize the hazelnut spread sample thoroughly.

  • Weigh 0.1 g of the homogenized sample into a 20 mL headspace vial.

  • Add a magnetic stir bar.

2. SPME Procedure:

  • Place the vial in a heating block or autosampler agitator set to 60°C.

  • Allow the sample to equilibrate for 10 minutes with agitation.

  • Expose a pre-conditioned 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 5 minutes at 60°C with continued agitation.

3. GC-MS Analysis:

  • Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: Use a suitable capillary column, for example, a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp 1: 5°C/min to 80°C.

    • Ramp 2: 25°C/min to 250°C, hold for 2 minutes.

  • MS Detector:

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 69, 98, 111, 126.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Quantification:

  • Prepare a calibration curve using standard solutions of this compound.

  • The use of a suitable internal standard is recommended to improve accuracy and precision.

General Workflow Diagram:

G SPME-GC-MS Workflow for this compound sample 1. Sample Homogenization and Weighing equilibration 2. Equilibration (10 min at 60°C) sample->equilibration extraction 3. Headspace SPME (5 min at 60°C) equilibration->extraction desorption 4. Thermal Desorption in GC Inlet (250°C) extraction->desorption gc_separation 5. GC Separation desorption->gc_separation ms_detection 6. MS Detection (SIM) gc_separation->ms_detection quantification 7. Data Analysis and Quantification ms_detection->quantification

Caption: A step-by-step workflow for this compound analysis using SPME-GC-MS.

References

Overcoming peak tailing in Filbertone GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Filbertone, with a specific focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my this compound analysis?

A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing can negatively impact your this compound analysis by causing:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate identification and quantification of this compound difficult.

  • Inaccurate Integration: The asymmetrical shape makes it challenging for the data system to accurately determine the start and end of the peak, leading to errors in area calculation and, consequently, inaccurate quantification.[1]

  • Lower Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, making it harder to detect low concentrations of this compound.

A tailing factor or asymmetry factor greater than 1.5 is a common indicator that peak tailing needs to be addressed.[1]

Q2: What are the most common causes of peak tailing in this compound GC-MS analysis?

A2: Peak tailing in the GC-MS analysis of ketones like this compound can stem from several factors, which can be broadly categorized as either chemical or physical issues.[2]

  • Chemical Interactions (Active Sites): this compound, being a ketone, possesses a polar carbonyl group. This can lead to interactions with "active sites" within the GC system. These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the column itself, or contaminants.[3] These interactions cause some this compound molecules to be retained longer than others, resulting in a tailing peak.

  • Physical Issues (Flow Path Disruption): Problems with the physical setup of the GC system can disrupt the flow of the carrier gas, leading to peak tailing for all compounds, including this compound.[2][4] Common physical issues include:

    • Poor column installation (incorrect insertion depth, poorly cut column).[1][4]

    • Contamination in the inlet liner or at the head of the column.[4][5]

    • Dead volumes in the system (e.g., from incorrect ferrule size).

    • Leaks in the system.

Q3: How can I differentiate between chemical and physical causes of peak tailing?

A3: A simple way to diagnose the root cause is to examine the chromatogram:

  • If all peaks are tailing: The issue is likely a physical problem related to the GC flow path.[2][4]

  • If only this compound and other polar or active compounds are tailing: The problem is more likely due to chemical interactions with active sites in the system.[3]

Q4: Can the injection technique or sample preparation contribute to peak tailing?

A4: Absolutely. The way a sample is prepared and introduced into the GC can significantly impact peak shape.

  • Sample Overload: Injecting too much sample can saturate the stationary phase of the column, leading to peak fronting, but in some cases, can also contribute to tailing.[6]

  • Inappropriate Solvent: The choice of solvent is crucial. If the solvent is not compatible with the stationary phase or the analyte, it can cause peak distortion. For this compound analysis, volatile organic solvents like hexane or dichloromethane are generally suitable.[7] Samples dissolved in water are not directly amenable to GC-MS analysis.[7]

  • Sample Matrix Effects: Complex sample matrices can introduce non-volatile residues that contaminate the inlet liner and the front of the GC column, creating active sites and causing peak tailing.[4] Proper sample cleanup is essential.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow to identify and resolve the cause of peak tailing in your this compound analysis.

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound all_peaks_tail Are all peaks in the chromatogram tailing? start->all_peaks_tail physical_issues Suspect Physical Issues in the Flow Path all_peaks_tail->physical_issues Yes chemical_issues Suspect Chemical Interactions (Active Sites) all_peaks_tail->chemical_issues No check_column_install 1. Check Column Installation - Proper cut (90-degree angle) - Correct insertion depth in inlet and detector - Correct ferrule size physical_issues->check_column_install column_maintenance 1. Perform Column Maintenance - Trim 10-20 cm from the column inlet - Condition the column chemical_issues->column_maintenance inlet_maintenance 2. Perform Inlet Maintenance - Replace septum and liner - Clean the inlet port check_column_install->inlet_maintenance leak_check 3. Perform a Leak Check inlet_maintenance->leak_check resolved Problem Resolved leak_check->resolved use_inert_liner 2. Use a Highly Inert Liner - Consider base-deactivated liners for ketones - Replace the liner regularly column_maintenance->use_inert_liner optimize_method 3. Optimize GC Method Parameters - Adjust inlet and oven temperatures - Check injection volume use_inert_liner->optimize_method optimize_method->resolved

Caption: A logical workflow to diagnose and resolve peak tailing.

Guide 2: Addressing Chemical Interactions

If you suspect that active sites in your system are causing peak tailing for this compound, follow these steps:

  • Inlet Liner Maintenance: The inlet liner is a primary site for active interactions.

    • Replace the Liner: Regularly replace the inlet liner, especially when analyzing complex matrices.

    • Use Deactivated Liners: Employ high-quality, deactivated liners. For ketones like this compound, a base-deactivated liner may offer improved performance over standard deactivated liners.

  • Column Maintenance: The head of the GC column can also accumulate non-volatile residues and become active.

    • Trim the Column: Remove the first 10-20 cm of the column. This removes the most contaminated section.[8]

    • Column Conditioning: After installation or trimming, properly condition the column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

  • Use of a Guard Column: A deactivated guard column installed before the analytical column can help trap non-volatile residues and protect the analytical column from contamination.

The Role of Active Sites in Peak Tailing

ActiveSites Mechanism of Peak Tailing due to Active Sites This compound This compound Molecules gc_surface GC System Surface (Liner/Column) This compound->gc_surface interaction Reversible Adsorption This compound->interaction active_site Active Site (e.g., Silanol Group) interaction->active_site interacts with delayed_elution Delayed Elution of Some Molecules interaction->delayed_elution peak_tailing Asymmetrical (Tailing) Peak delayed_elution->peak_tailing

Caption: Interaction of this compound with active sites leading to peak tailing.

Data Presentation

The choice of GC inlet liner and its condition can have a significant impact on the peak shape and response of active compounds. The following tables summarize quantitative data on the performance of different liner types.

Table 1: Impact of Liner Deactivation on Peak Shape and Response

Liner Deactivation TypeAnalyteAverage Response (Area Counts)Reproducibility (RSD%)Peak Shape
Base Deactivated Basic Drug~1,800,000< 5%Symmetrical
Siltek Deactivated Basic Drug~1,750,000< 5%Symmetrical
Intermediate Polarity (IP) Deactivated Basic Drug~1,200,000> 15%Tailing
Undeactivated Basic Drug~1,000,000> 20%Severe Tailing

Data adapted from a study on basic drug analysis, demonstrating the importance of appropriate liner deactivation for active compounds.

Table 2: Performance of Different Liner Geometries Over Multiple Injections of a Complex Matrix

Liner TypeNumber of Injections Until Peak Symmetry > 1.5Number of Injections Until Response RSD > 20%
Fritted Liner 7570
Wool Liner 5045
Dimpled Liner 2530

Data adapted from a study on pesticide analysis in a complex matrix, highlighting the durability of different liner types.[9]

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of this compound, based on a published method for its determination in hazelnut spreads.[2]

Sample Preparation (SPME)

  • Weigh 0.1 g of the homogenized sample into a 10 mL headspace vial.

  • Add 1.5 mL of a saturated NaCl solution.

  • Equilibrate the sample for 10 minutes at 60°C.

  • Expose a Solid Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined extraction time (e.g., 10 minutes).

GC-MS Method Parameters

ParameterValue
GC System Agilent 6890N or equivalent
Column DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness)
Inlet Temperature 250°C
Injection Mode Split (1:10)
Desorption Time 2 minutes
Carrier Gas Helium
Constant Flow Rate 1.2 mL/min
Oven Temperature Program - 60°C hold for 5 min- Ramp at 5°C/min to 80°C- Ramp at 25°C/min to 250°C, hold for 2 min
MS System Agilent 5973 or equivalent
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 69, 98, 111, 126
Ionization Mode Electron Ionization (EI) at 70 eV

Note: This is a starting point, and optimization may be required based on your specific instrumentation and sample matrix.

References

Optimization of chiral column selection for Filbertone separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of chiral column selection for the separation of Filbertone enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chiral separation important?

A1: this compound, chemically known as (E)-5-methyl-2-hepten-4-one, is the primary flavor compound found in hazelnuts.[1][2] It exists as two enantiomers, (R)- and (S)-Filbertone, which are non-superimposable mirror images of each other.[3][4] The chiral separation of these enantiomers is crucial because they possess distinct sensory properties. For instance, the (+)-(E,S)-isomer has a more fatty aroma, while the (-)-(E,R)-isomer has notes of butter and chocolate and a lower odor threshold.[3][4] Analyzing the enantiomeric ratio can also be used to authenticate the origin of hazelnuts and detect adulteration in products like olive oil.[1][5]

Q2: What are the primary chromatographic techniques used for this compound enantioseparation?

A2: The most commonly employed technique for the enantioseparation of this compound is enantioselective gas chromatography (ES-GC).[5] This method utilizes capillary columns coated with chiral stationary phases (CSPs), typically derivatized cyclodextrins. High-performance liquid chromatography (HPLC) with chiral stationary phases, such as polysaccharide-based columns, has also been successfully used.[6]

Q3: Which type of chiral stationary phase (CSP) is most effective for the GC separation of this compound enantiomers?

A3: Derivatized β-cyclodextrins have shown high enantioselectivity for this compound. Specifically, columns with heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-CD) and similar modifications have been reported to provide excellent resolution.[7] A study comparing different derivatized β-cyclodextrins found that a MeAc-TBDMS-β-CD column provided the highest resolution for this compound enantiomers.[5]

Q4: Can HPLC be used for the chiral separation of this compound?

A4: Yes, a chiral normal-phase HPLC-DAD method has been developed for the separation of this compound enantiomers. This method utilizes a polysaccharide derivative stationary phase with a mobile phase consisting of n-hexane and propan-2-ol.[6]

Troubleshooting Guide

Problem 1: Poor or no separation of this compound enantiomers.

Possible Cause Suggested Solution
Inappropriate Chiral Column The selectivity of the chiral stationary phase is critical. For GC, ensure you are using a derivatized β-cyclodextrin column. If one type of derivatization does not provide separation, try another (e.g., switch from a MeMe-TBDMS-β-CD to a MeAc-TBDMS-β-CD).[5] For HPLC, screen different polysaccharide-based columns.
Incorrect Oven Temperature (GC) Temperature significantly impacts enantioselectivity. A study on the semipreparative GC separation of this compound found success at 80°C.[7] It is recommended to perform a temperature optimization study, starting with a program from 40°C (1 min hold) to 180°C at 2°C/min.[5]
Inappropriate Mobile Phase (HPLC) The composition of the mobile phase is crucial for HPLC separations. For a polysaccharide-based column, a mobile phase of n-hexane:propan-2-ol (90:10, v/v) has been shown to be effective.[6] Adjusting the ratio of the polar modifier (propan-2-ol) can significantly impact resolution.
Column Overload Injecting too much sample can lead to broad, tailing peaks and a loss of resolution. Prepare a dilution series of your sample to determine the optimal concentration that provides good signal-to-noise without overloading the column.

Problem 2: Poor peak shape (e.g., tailing or fronting).

Possible Cause Suggested Solution
Active Sites in the GC System Active sites in the injector or column can interact with the analyte, causing peak tailing. Ensure the liner and column are properly deactivated. Using a deactivated liner is recommended.
Column Contamination Contamination from previous injections can affect peak shape. Bake out the GC column at the maximum recommended temperature for a period of time to remove contaminants. For HPLC, flush the column with a strong solvent.
Incompatible Solvent The injection solvent should be compatible with the stationary phase and mobile phase (for HPLC). For GC, ensure the solvent is volatile and does not interact with the CSP.

Data Presentation

Table 1: Comparison of Chiral GC Columns for this compound Separation

Chiral Stationary PhaseResolution (Rs)Reference
MeAc-TBDMS-β-CD14.34[5]
MeMe-TBDMS-β-CD9.00[5]
AcAc-TBDMS-β-CD7.65[5]

Table 2: Optimized HPLC Conditions for this compound Enantioseparation

ParameterConditionReference
Stationary Phase Polysaccharide Derivative[6]
Mobile Phase n-hexane:propan-2-ol (90:10, v/v)[6]
Resolution (Rs) 4.73[6]

Experimental Protocols

Protocol 1: Enantioselective Gas Chromatography (ES-GC) of this compound

This protocol is based on the methodology described for selecting the best performing chiral selector for this compound.[5]

  • Column Selection: Start with a MeAc-TBDMS-β-CD capillary GC column.

  • Sample Preparation: If analyzing hazelnut oil, use headspace solid-phase microextraction (HS-SPME) for sample introduction. For standards, dissolve in an appropriate solvent like hexane.

  • GC-MS Conditions:

    • Oven Program: Start at 40°C and hold for 1 minute. Ramp the temperature to 180°C at a rate of 2°C/min and hold for 4 minutes.[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 250.

  • Data Analysis: Integrate the peaks corresponding to the (R)- and (S)-Filbertone enantiomers and calculate the resolution (Rs).

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) of this compound

This protocol is based on the developed chiral HPLC-DAD method for this compound enantioseparation.[6]

  • Column Selection: Utilize a chiral column with a polysaccharide derivative stationary phase.

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and propan-2-ol in a 90:10 (v/v) ratio.

  • HPLC-DAD Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: Ambient (approximately 25°C).

    • Injection Volume: 10 µL.

    • DAD Wavelength: Monitor at an appropriate wavelength for this compound (e.g., 225 nm).

  • Data Analysis: Identify and integrate the peaks for the two enantiomers to determine retention times and resolution.

Mandatory Visualizations

Chiral_Column_Selection_Workflow start Start: Racemic this compound Sample screen_gc Screen GC Chiral Columns (Derivatized β-Cyclodextrins) start->screen_gc screen_hplc Screen HPLC Chiral Columns (Polysaccharide-Based) start->screen_hplc eval_gc Evaluate GC Resolution (Rs) screen_gc->eval_gc eval_hplc Evaluate HPLC Resolution (Rs) screen_hplc->eval_hplc optimize_gc Optimize GC Conditions (Temperature, Flow Rate) eval_gc->optimize_gc Rs < Target end_gc Final GC Method eval_gc->end_gc Rs ≥ Target optimize_hplc Optimize HPLC Conditions (Mobile Phase Ratio, Flow Rate) eval_hplc->optimize_hplc Rs < Target end_hplc Final HPLC Method eval_hplc->end_hplc Rs ≥ Target optimize_gc->screen_gc Re-evaluate optimize_hplc->screen_hplc Re-evaluate

Caption: Workflow for Chiral Column Selection and Method Optimization for this compound Separation.

Troubleshooting_Poor_Separation start Poor or No Enantiomeric Separation check_column Is the correct type of chiral column being used? start->check_column check_temp Is the temperature (GC) or mobile phase (HPLC) optimized? check_column->check_temp Yes select_column Select appropriate column: - Derivatized β-cyclodextrin for GC - Polysaccharide-based for HPLC check_column->select_column No check_overload Is the column overloaded? check_temp->check_overload Yes optimize_conditions Optimize temperature gradient (GC) or mobile phase composition (HPLC) check_temp->optimize_conditions No reduce_concentration Reduce sample concentration check_overload->reduce_concentration Yes solution Separation Achieved check_overload->solution No select_column->start optimize_conditions->start reduce_concentration->start

Caption: Troubleshooting Logic for Poor Enantiomeric Separation of this compound.

References

Technical Support Center: Stabilizing Filbertone During Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the preservation of Filbertone, the key flavor compound in hazelnuts. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the thermal processing of this valuable molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during thermal processing?

A1: this compound, chemically known as (E)-5-methylhept-2-en-4-one, is the principal flavor compound responsible for the characteristic nutty and roasted aroma of hazelnuts.[1][2][3][4] Its stability is a critical concern during thermal processing, such as baking, roasting, or pasteurization, as high temperatures can lead to its degradation, resulting in flavor loss or the development of off-notes in the final product.

Q2: What are the primary degradation pathways for this compound during heating?

A2: As an α,β-unsaturated ketone, this compound is susceptible to several degradation pathways under thermal stress:

  • Oxidation: The double bond and carbonyl group in this compound's structure make it prone to oxidation, especially in the presence of oxygen. This can lead to the formation of various smaller, often undesirable, volatile compounds.

  • Maillard Reaction: this compound can potentially react with amino acids present in the food matrix, particularly at elevated temperatures.[1][5][6] This non-enzymatic browning reaction can alter the flavor profile, and while it can sometimes contribute to desirable roasted notes, it can also lead to the loss of the characteristic this compound aroma.

  • Volatility: this compound is a volatile compound. During heating, it can be lost through evaporation, leading to a decrease in its concentration in the final product.

Q3: How does pH influence the stability of this compound?

A3: The stability of α,β-unsaturated ketones can be influenced by pH. While specific data for this compound is limited, ketones can undergo keto-enol tautomerization, which is catalyzed by both acids and bases.[7] Extreme pH conditions, in combination with high temperatures, could potentially accelerate degradation reactions. It is generally advisable to maintain a pH close to neutral to minimize potential degradation, although the optimal pH may vary depending on the specific food matrix.

Troubleshooting Guides

Issue 1: Significant Loss of Nutty Aroma After Thermal Processing

Possible Causes:

  • High Processing Temperature: Excessive heat can lead to the rapid degradation or volatilization of this compound.

  • Prolonged Processing Time: Extended exposure to high temperatures increases the extent of degradation.

  • Oxygen Exposure: The presence of oxygen can accelerate oxidative degradation of this compound.

Troubleshooting Steps:

  • Optimize Temperature and Time:

    • Conduct a kinetic study to determine the rate of this compound degradation at different temperatures. A sample experimental protocol is provided below.

    • Aim for the lowest effective processing temperature and the shortest possible time to achieve the desired outcome (e.g., microbial inactivation, desired browning).

  • Minimize Oxygen Exposure:

    • Consider processing under a nitrogen or argon atmosphere.

    • Utilize packaging with low oxygen permeability.

  • Employ Protective Strategies:

    • Utilize antioxidants to mitigate oxidative damage.

    • Consider microencapsulation to create a protective barrier around the this compound.

Issue 2: Development of Off-Flavors After Thermal Processing

Possible Causes:

  • Oxidative Degradation: Oxidation of this compound and other lipids in the matrix can produce undesirable volatile compounds like aldehydes and smaller ketones.

  • Maillard Reaction Byproducts: While the Maillard reaction is often desirable, it can sometimes produce unwanted flavor compounds depending on the specific amino acids and sugars present.

Troubleshooting Steps:

  • Incorporate Antioxidants:

    • Add food-grade antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or tocopherols (Vitamin E) to the formulation.[8][9]

    • The effectiveness of different antioxidants can be compared using a standardized protocol (see Experimental Protocols section).

  • Control Maillard Reaction Precursors:

    • If undesirable Maillard byproducts are suspected, analyze the amino acid and reducing sugar content of your matrix.

    • Adjusting the formulation to alter the types or concentrations of these precursors may help steer the reaction towards a more favorable flavor profile.

  • Analyze for Degradation Products:

    • Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific off-flavor compounds.[10][11] This can provide valuable clues about the degradation pathway and help in selecting the most effective preventative measures.

Experimental Protocols

Protocol 1: Microencapsulation of this compound by Spray Drying

This protocol provides a general framework for the microencapsulation of this compound using spray drying, a common technique for protecting volatile flavor compounds.[12][13]

Materials:

  • This compound standard

  • Wall materials: Modified starch and Maltodextrin (e.g., 1:1 ratio)

  • Emulsifier (e.g., gum acacia)

  • Distilled water

  • Homogenizer

  • Spray dryer

Methodology:

  • Preparation of the Wall Solution: Dissolve the modified starch and maltodextrin in distilled water at a concentration of 30-40% (w/v) with continuous stirring until a homogenous solution is formed.

  • Emulsion Formation:

    • Add the emulsifier (e.g., 1-2% w/v) to the wall solution and mix thoroughly.

    • Slowly add this compound to the solution while homogenizing at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a stable oil-in-water emulsion. The flavor load is typically around 20% of the total solids.

  • Spray Drying:

    • Feed the emulsion into the spray dryer.

    • Inlet Temperature: 180-200°C.

    • Outlet Temperature: 80-100°C.

    • Feed Flow Rate: Adjust to maintain the desired outlet temperature.

    • Atomization Pressure: Set according to the manufacturer's instructions for the desired particle size.

  • Powder Collection and Analysis:

    • Collect the resulting powder from the cyclone.

    • Analyze the encapsulated this compound content using GC-MS to determine the encapsulation efficiency.

Encapsulation Efficiency Calculation:

Encapsulation Efficiency (%) = (Total this compound in powder - Surface this compound on powder) / Total this compound in powder * 100

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol outlines a method to assess the effectiveness of different antioxidants in preventing the thermal degradation of this compound.

Materials:

  • This compound standard solution in a suitable solvent (e.g., ethanol)

  • Antioxidants to be tested (e.g., BHT, BHA, α-tocopherol)

  • Control (no antioxidant)

  • Heating block or oven with precise temperature control

  • GC-MS for quantification

Methodology:

  • Sample Preparation:

    • Prepare a series of vials containing the this compound standard solution at a known concentration.

    • To each vial (except the control), add a specific concentration of the antioxidant to be tested (e.g., 200 ppm, 500 ppm).

  • Thermal Treatment:

    • Place the vials in a heating block or oven at a constant temperature (e.g., 120°C, 150°C).

    • Remove samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis:

    • Cool the samples to room temperature.

    • Analyze the concentration of remaining this compound in each sample using a validated GC-MS method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each antioxidant and the control.

    • Calculate the degradation rate constants for each condition to quantitatively compare the efficacy of the antioxidants.

Data Presentation

Table 1: Hypothetical Data on the Effect of Antioxidants on this compound Retention (%) During Thermal Processing at 150°C for 30 minutes

TreatmentThis compound Retention (%)
Control (No Antioxidant)45
BHT (200 ppm)75
BHA (200 ppm)72
α-Tocopherol (200 ppm)68

Visualizations

Filbertone_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound ((E)-5-methylhept-2-en-4-one) Heat Thermal Stress (e.g., Roasting, Baking) This compound->Heat Oxidation Oxidation Heat->Oxidation Maillard Maillard Reaction Heat->Maillard Volatility Volatilization Heat->Volatility Oxygen Oxygen Oxygen->Oxidation AminoAcids Amino Acids AminoAcids->Maillard OffFlavors Off-Flavors (e.g., Aldehydes, smaller Ketones) Oxidation->OffFlavors MaillardProducts Maillard Reaction Products Maillard->MaillardProducts FlavorLoss Loss of Nutty Aroma Volatility->FlavorLoss

Caption: Potential degradation pathways of this compound during thermal processing.

Experimental_Workflow_Antioxidant_Efficacy cluster_prep 1. Sample Preparation cluster_heat 2. Thermal Treatment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare this compound solutions with different antioxidants and a control Heat Incubate samples at a constant high temperature Prep->Heat GCMS Quantify remaining this compound at different time points using GC-MS Heat->GCMS Data Plot degradation curves and calculate rate constants to compare antioxidant efficacy GCMS->Data

Caption: Workflow for evaluating the efficacy of antioxidants in preventing this compound degradation.

References

Minimizing racemization of Filbertone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Filbertone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization and addressing common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chirality important?

This compound, chemically known as (E)-5-methyl-2-hepten-4-one, is the principal flavor compound found in hazelnuts (Corylus avellana). It exists as two enantiomers: (S)-(+)-Filbertone and (R)-(-)-Filbertone. In nature, there is a slight excess of the (S)-isomer.[1][2] The chirality is crucial as the two enantiomers possess different sensory properties. The (S)-enantiomer is reported to have a stronger impact with hazelnut, fatty, and metallic notes, while the (R)-enantiomer has weaker, softer notes of butter and chocolate.[3] Maintaining the natural enantiomeric excess is therefore critical for preserving the authentic flavor profile of hazelnut extracts.

Q2: What causes the racemization of this compound during extraction?

Racemization is the process where an enantiomerically enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). For this compound, the primary drivers of racemization during extraction are:

  • High Temperatures: Thermal stress is a significant factor. Methods that employ high temperatures, such as simultaneous distillation-extraction (SDE) and roasting of hazelnuts, have been shown to decrease the enantiomeric excess of the (S)-isomer.[2][3]

  • Presence of the Hazelnut Matrix: Studies have indicated that the hazelnut matrix itself can promote racemization, especially at elevated temperatures. This suggests that certain components within the hazelnut may catalyze the conversion.[3]

  • pH Extremes: As an α,β-unsaturated ketone, this compound's chiral center is susceptible to enolization under both acidic and basic conditions, which can lead to racemization.

Q3: What are the recommended "mild" extraction methods to minimize racemization?

To preserve the natural enantiomeric excess of this compound, it is crucial to employ mild extraction techniques that avoid high temperatures.[1] Recommended methods include:

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, at low temperatures and high pressures for extraction. It is known for its ability to extract thermally sensitive compounds with high purity.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is excellent for isolating volatile and semi-volatile compounds. It is considered a very gentle extraction method.[1]

  • Solvent Extraction at Ambient Temperature: Using appropriate solvents at room temperature can effectively extract this compound while minimizing thermal degradation and racemization.

Troubleshooting Guide

Problem 1: My this compound extract shows a significantly lower enantiomeric excess of the (S)-isomer than expected (approaching a 1:1 ratio).

Potential Cause Troubleshooting Steps
High Extraction Temperature If using a heat-involved method like SDE, reduce the extraction temperature and time. Consider switching to a non-thermal method like SFE or room temperature solvent extraction.
Prolonged Extraction Time Even at moderate temperatures, extended extraction times can contribute to racemization. Optimize your protocol to use the shortest effective extraction time.
Inappropriate Solvent pH If using solvent extraction, ensure the solvent is neutral. Acidic or basic conditions can catalyze racemization. Buffer the solvent if necessary.
Matrix Effects The hazelnut matrix can accelerate racemization at high temperatures. If high temperatures are unavoidable, consider a preliminary cold-press or solvent wash to remove some matrix components before a more rigorous extraction.

Problem 2: The overall yield of this compound in my extract is low.

Potential Cause Troubleshooting Steps
Inefficient Extraction Method While mild methods are preferred for preserving chirality, they may be less efficient in terms of total yield. For SFE, optimize pressure and temperature. For solvent extraction, ensure adequate solvent-to-sample ratio and sufficient agitation.
Improper Sample Preparation Ensure the hazelnuts are properly ground to increase the surface area for extraction.
Solvent Polarity The chosen solvent may not be optimal for this compound. Consider a solvent with appropriate polarity (e.g., dichloromethane, diethyl ether).
Analyte Loss During Workup Evaporation of the solvent post-extraction should be done under reduced pressure and at low temperatures to prevent loss of the volatile this compound.

Data Presentation

The choice of extraction method has a profound impact on the enantiomeric excess of this compound. The following table summarizes the expected outcomes from different techniques.

Extraction MethodTypical Operating ConditionsExpected (S)-Filbertone Enantiomeric Excess (%)Key Considerations
Simultaneous Distillation-Extraction (SDE) High Temperature (e.g., 100°C)Low to Moderate (can drop significantly)Prone to significant racemization due to heat.
Roasting followed by Extraction High Temperature (e.g., >150°C)LowRoasting is a primary cause of racemization.[3]
Supercritical Fluid Extraction (SFE) Low Temperature (e.g., 40-60°C), High PressureHighExcellent for preserving chirality; requires specialized equipment.
Solid-Phase Microextraction (SPME) Ambient to slightly elevated temperatureHighA very mild, solventless technique suitable for analytical scale.[1]
Solvent Extraction (Ambient Temp.) Room TemperatureHighSimple and effective; solvent selection is critical.

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This protocol provides a general guideline for the extraction of this compound from hazelnuts using SFE, aiming to maximize yield while preserving enantiomeric integrity.

  • Sample Preparation:

    • Grind roasted or raw hazelnuts to a fine powder (particle size < 0.5 mm).

    • Accurately weigh approximately 10 g of the ground sample and place it into the SFE extraction vessel.

  • SFE System Parameters:

    • Supercritical Fluid: Carbon dioxide (CO₂)

    • Extraction Temperature: 40°C

    • Extraction Pressure: 20 MPa (200 bar)

    • CO₂ Flow Rate: 2 mL/min

    • Extraction Time: 120 minutes

  • Extraction and Collection:

    • Pressurize and heat the system to the setpoints.

    • Initiate the CO₂ flow through the extraction vessel.

    • The extract is collected in a vial at the outlet of the back-pressure regulator.

  • Post-Extraction:

    • Depressurize the system slowly.

    • The collected extract can be directly analyzed or stored under nitrogen at -20°C.

Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Enantiomers

This protocol outlines the analytical procedure for the separation and quantification of this compound enantiomers.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Chiral Capillary Column: A column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Chirasil-β-Dex), is required for enantiomeric separation.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (or split with a high split ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: Increase to 180°C at a rate of 3°C/min

      • Hold: Maintain at 180°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 69, 83, 126).

  • Analysis:

    • Inject a standard solution of racemic this compound to determine the retention times of the (R) and (S) enantiomers.

    • Inject the extracted sample.

    • Integrate the peak areas of the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of S-isomer - Area of R-isomer) / (Area of S-isomer + Area of R-isomer) ] * 100

Visualizations

Logical Relationship of Racemization Factors

racemization_factors cluster_conditions Extraction Conditions cluster_process Mechanism cluster_outcome Outcome High_Temp High Temperature Enolization Enolization High_Temp->Enolization pH_Extremes pH Extremes pH_Extremes->Enolization Matrix Hazelnut Matrix Matrix->Enolization catalyzes at high T Racemization Racemization of this compound Enolization->Racemization

Caption: Factors leading to the racemization of this compound.

Experimental Workflow for Minimizing Racemization

filbertone_workflow start Start: Hazelnut Sample prep Sample Preparation (Grinding) start->prep extraction Mild Extraction prep->extraction sfe Supercritical Fluid Extraction (SFE) extraction->sfe Option 1 spme Solid-Phase Microextraction (SPME) extraction->spme Option 2 solvent Ambient Temp. Solvent Extraction extraction->solvent Option 3 analysis Chiral GC-MS Analysis sfe->analysis spme->analysis solvent->analysis result High Enantiomeric Excess this compound analysis->result

Caption: Recommended workflow for this compound extraction.

References

Technical Support Center: Strategies for Enhancing Yield in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during fine chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the yield of a chemical reaction?

The yield of a chemical reaction is influenced by several key factors that can be broadly categorized as reaction conditions, quality of materials, and procedural execution.[1][2] Key factors include:

  • Reaction Kinetics: Parameters such as temperature, pressure, reaction time, and reactant concentrations directly impact the rate of reaction and the formation of the desired product.[1][3][]

  • Catalysts: The choice and concentration of a catalyst can significantly accelerate a reaction and improve selectivity towards the desired product.[1][5]

  • Solvents: The solvent can influence reactant solubility, reaction rate, and even the position of chemical equilibrium.[1]

  • Quality of Starting Materials: The purity of reactants, reagents, and solvents is crucial, as impurities can lead to side reactions or inhibit the primary reaction, thereby reducing the yield.[6][7][8][9][10]

  • Work-up and Purification: Significant product loss can occur during post-reaction manipulations such as extraction, quenching, and purification.[6][7]

  • Side Reactions: The formation of unwanted byproducts competes with the main reaction, directly reducing the yield of the desired compound.[2][6]

Q2: How does reaction kinetics impact the synthesis yield?

Reaction kinetics, the study of reaction rates, is fundamental to maximizing yield. By understanding and controlling kinetic parameters, you can favor the formation of the desired product over side reactions. Fine-tuning components like temperature, pressure, and reactant concentrations is essential.[3] For instance, increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to decomposition of products or favor undesired side reactions.[] Similarly, adjusting reactant concentrations can shift the reaction equilibrium to favor product formation. Careful monitoring of the reaction progress over time is necessary to determine the optimal reaction duration, quenching the reaction when the maximum yield is achieved to prevent product degradation.[6][7]

Q3: What is the role of a catalyst in enhancing reaction yield?

A catalyst increases the rate of a chemical reaction without being consumed in the process.[11] It does this by providing an alternative reaction pathway with a lower activation energy.[11] While a catalyst does not change the equilibrium position of a reaction, it allows the reaction to reach equilibrium much faster.[11] This is particularly useful for slow reactions.[11]

Key roles of catalysts in yield enhancement include:

  • Increased Reaction Rate: By accelerating the desired reaction, catalysts can help maximize product formation in a practical timeframe.[5]

  • Improved Selectivity: Catalysts can be highly selective, promoting the formation of a specific desired product over other possible side products. This is a critical aspect of fine chemical synthesis, where purity is paramount.[12][13] For example, a selective catalyst can increase the yield of a desired product 'A' to nearly 100% when an uncatalyzed reaction might produce a 50/50 mixture of products 'A' and 'B'.[14]

  • Milder Reaction Conditions: Catalysts can enable reactions to proceed under less harsh conditions (e.g., lower temperature and pressure), which can prevent the degradation of sensitive reactants and products, thereby improving the isolated yield.[15]

It's important to note that an optimal catalyst concentration often exists; exceeding this concentration may not improve the rate further and could even have adverse effects.[5]

Q4: How critical is the quality of raw materials for achieving high yields?

The quality of raw materials, including reactants, solvents, and reagents, is a cornerstone of successful and high-yielding chemical synthesis.[3][7][8] Impurities in starting materials can have several detrimental effects:

  • Side Reactions: Impurities can react with starting materials or intermediates, leading to the formation of byproducts and reducing the amount of reactant available to form the desired product.[2][9]

  • Catalyst Inhibition: Certain impurities can deactivate or "poison" a catalyst, slowing down or completely halting the desired reaction.[6]

  • Inaccurate Stoichiometry: If starting materials are impure, the actual molar ratios of reactants will differ from the calculated values, potentially leading to incomplete conversion of the limiting reagent.

  • Complicated Purification: The presence of additional impurities from the start can make the isolation and purification of the final product more challenging, often leading to lower recovery and yield.[16]

Therefore, robust quality control of incoming raw materials is essential.[9][10] This includes verifying certificates of analysis (CoA), testing for purity, and purifying materials if necessary before use.[9][10][17][18]

Troubleshooting Guides

Q5: My reaction is giving a very low yield. What are the potential causes and how can I improve it?

A low yield is a common problem that can stem from various issues in the reaction setup, execution, or work-up.[6][7] A systematic approach is the best way to identify and resolve the root cause.

First, review the entire experimental procedure, from the setup of the glassware to the final purification step.[7][19] Ensure that all glassware was clean and dry, and that reagents were measured and transferred accurately.[7][19] Even small losses during transfers can significantly impact the yield on a small scale.[20]

The logical workflow below can guide your troubleshooting process.

LowYield_Troubleshooting Start Low Yield Observed Reagent_Check Verify Reagent & Solvent Quality (Purity, Activity, Water Content) Start->Reagent_Check Reagent_Check->Reagent_Check Condition_Check Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) Reagent_Check->Condition_Check Reagents OK Monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) Condition_Check->Monitoring Monitoring->Condition_Check Reaction Stalled Workup_Check Evaluate Work-up & Purification (Extraction, Chromatography) Monitoring->Workup_Check Reaction Complete Decomposition_Check Check for Product Decomposition Workup_Check->Decomposition_Check Product Loss Detected End Improved Yield Workup_Check->End No Significant Loss Decomposition_Check->Condition_Check Decomposition Occurs (Milder Conditions) Side_Reaction_Check Investigate Side Reactions Decomposition_Check->Side_Reaction_Check No Decomposition Side_Reaction_Check->Condition_Check Side Reactions Identified (Adjust Conditions) Side_Reaction_Check->End Side Reactions Minimized

A logical workflow for troubleshooting low reaction yields.

The following table summarizes key parameters you can vary to optimize the reaction for a better yield.

Table 1: Troubleshooting Low Yield: Parameters to Optimize

Strategy Parameters to Vary Typical Range of Variation & Actions
Reagent & Solvent Quality Purity Re-purify reagents (e.g., distillation, recrystallization); use freshly opened, high-purity solvents.[6]
Water/Air Sensitivity Use anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).[6]
Reaction Conditions Temperature Vary by ± 10-20 °C from the literature procedure.[6] Lower temperatures may increase selectivity, while higher temperatures increase the rate.[]
Concentration Adjust concentration between 0.1 M to 2.0 M.[6] Higher concentrations can increase the rate but may also promote side reactions like polymerization.[6]
Stoichiometry Use a slight excess (1.1-1.5 eq.) of one reactant to drive the reaction to completion.[6]
Reaction Time Monitor the reaction by TLC or GC-MS to determine the optimal time to quench, avoiding product degradation.[6]
Work-up & Purification Extraction pH Adjust the pH of the aqueous layer to ensure the product is neutral and remains in the organic layer.[6]

| | Chromatography | Optimize the solvent system and stationary phase to achieve good separation and minimize product loss on the column.[6] |

Q6: My reaction is producing significant side products. How can I improve selectivity?

The formation of side products is a common issue that reduces the yield of the desired compound and complicates purification.[6] Improving selectivity involves adjusting reaction conditions to favor the desired reaction pathway.

Reaction_Optimization cluster_0 Optimization Cycle Define Define Goal (↑ Yield, ↓ Byproduct) Select Select Parameters (Temp, Catalyst, Solvent) Define->Select Experiment Run Experiment (Small Scale) Select->Experiment Analyze Analyze Results (Yield, Purity) Experiment->Analyze Decision Optimal Conditions? Analyze->Decision Decision->Select No End Optimized Process Decision->End Yes Start Initial Reaction Start->Define

A general workflow for reaction optimization to improve yield and selectivity.

Table 2: Common Side Reactions and Mitigation Strategies

Side Reaction Type Potential Cause Mitigation Strategy
Over-reaction/Degradation Reaction time is too long or the temperature is too high. Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.[6] Consider running the reaction at a lower temperature.[6][7]
Isomerization Acidic or basic conditions, or high temperature. Adjust the pH of the reaction mixture. Run the reaction at a lower temperature.[6]
Polymerization High concentration of reactive monomers. Slowly add the reactive monomer to the reaction mixture. Use a lower overall concentration.[6]

| Reaction with Solvent | The solvent is not inert under the reaction conditions (e.g., protic solvents in Grignard reactions). | Choose a suitable inert solvent for the specific reaction.[6] |

Q7: My reaction starts but then stalls before all the starting material is consumed. What should I do?

A stalled reaction can be frustrating, but it often points to a specific issue with one of the reaction components or the conditions.

Possible causes and solutions include:

  • Deactivated Reagent or Catalyst: The reagent or catalyst may have lost its activity due to improper storage, handling, or decomposition over the course of the reaction. Try adding a fresh portion of the reagent or catalyst to see if the reaction restarts.[6]

  • Presence of an Inhibitor: An impurity in one of the starting materials or the solvent could be inhibiting the reaction. Re-purifying the starting materials may be necessary.[6]

  • Product Inhibition: In some cases, the product of the reaction can itself inhibit the catalyst, slowing the reaction as the product concentration increases. If feasible, consider strategies to remove the product from the reaction mixture as it forms.[6]

  • Reversible Reaction at Equilibrium: The reaction may have reached a state of equilibrium where the forward and reverse reaction rates are equal. In this case, you may need to alter the conditions (e.g., temperature, pressure, concentration) or remove a product to shift the equilibrium towards further product formation.

Q8: I am losing a significant amount of product during work-up and purification. What are the best practices to minimize loss?

Product loss during isolation and purification is a common contributor to reduced overall yield.[7][20] Adhering to careful laboratory techniques is crucial.

RawMaterial_Impact cluster_0 High-Quality Raw Materials cluster_1 Low-Quality Raw Materials HQ_Start High Purity Reactants HQ_React Clean Reaction (Minimal Side Products) HQ_Start->HQ_React HQ_Workup Straightforward Purification HQ_React->HQ_Workup HQ_End High Yield High Purity Product HQ_Workup->HQ_End LQ_Start Impure Reactants LQ_React Complex Mixture (Multiple Byproducts) LQ_Start->LQ_React LQ_Workup Difficult Purification LQ_React->LQ_Workup LQ_End Low Yield Low Purity Product LQ_Workup->LQ_End

Impact of raw material quality on the synthesis workflow and final yield.

Table 3: Comparison of Purification Techniques for Yield Maximization

Purification Technique Principle Best For Tips for Maximizing Yield
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[21] Purifying solid compounds. Use the minimum amount of hot solvent to dissolve the compound to ensure supersaturation upon cooling. Cool the solution slowly to form larger crystals, which are easier to filter and wash.[22]
Distillation Separation of liquids based on differences in boiling points.[21] Purifying liquids and solvents. Ensure the system is well-insulated to maintain an accurate temperature gradient. For temperature-sensitive compounds, use vacuum distillation to lower the boiling point.[21]
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase. Isolating compounds from complex mixtures. Choose an appropriate solvent system through preliminary TLC analysis to ensure good separation (Rf values between 0.2-0.4). Pack the column carefully to avoid channels, which lead to poor separation and product loss.[6]

| Extraction | Separation based on a compound's differential solubility in two immiscible liquid phases. | Separating compounds based on their acidic, basic, or neutral properties. | Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume. Ensure the pH is adjusted correctly to maximize the partitioning of your compound into the desired phase. |

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate. Mark lanes for the starting material, co-spot (starting material and reaction mixture), and the reaction mixture.

  • Spot the Plate: Dissolve a small amount of the starting material in a suitable solvent. Use a capillary tube to spot it in the appropriate lane on the origin line. Repeat for the reaction mixture, taking a small aliquot from the reaction. The co-spot lane will have both the starting material and reaction mixture spotted on the same point.

  • Develop the Plate: Place a small amount of a pre-determined solvent system (eluent) into a developing chamber. Place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to run up the plate.

  • Visualize: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a chemical stain (e.g., potassium permanganate).

  • Analyze: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: General Protocol for Optimizing Reaction Temperature

  • Setup Parallel Reactions: Set up three to five identical small-scale reactions in parallel. Ensure all reactant and solvent quantities are consistent across all setups.

  • Assign Temperatures: Assign a different temperature to each reaction. This should typically include the original literature temperature, as well as points 10-20°C above and below it.

  • Maintain Constant Temperature: Use oil baths, heating mantles with controllers, or cooling baths to maintain a constant and accurate temperature for each reaction.

  • Monitor Progress: Monitor each reaction simultaneously using an appropriate analytical technique (e.g., TLC, GC-MS, NMR) at regular time intervals.

  • Analyze and Compare: After a set amount of time, or once the reactions appear complete, quench all reactions and analyze the crude reaction mixtures. Compare the yield and purity of the desired product from each reaction to determine the optimal temperature.

Protocol 3: General Protocol for Product Purification by Flash Column Chromatography

  • Prepare the Slurry: Choose an appropriate stationary phase (e.g., silica gel) and slurry it with the chosen eluent (solvent system).

  • Pack the Column: Pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the packed bed. Allow the excess solvent to drain until it is level with the top of the silica.

  • Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a less polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elute the Column: Add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or air pump) to push the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product. Always rinse the test tubes after chromatography to recover any residual compound.[19]

References

Improving resolution in the chiral separation of enones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of enone enantiomers during chiral separation experiments.

Troubleshooting Guide

Issue: Poor or No Resolution of Enantiomeric Peaks

When faced with co-eluting or poorly resolved enantiomeric peaks for enones, a systematic approach to troubleshooting is crucial. The following sections detail common causes and solutions.

Q1: Why am I not achieving any separation of my enone enantiomers?

Possible Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[1] Enones, like other cyclic ketones, may not show enantioselectivity on a randomly chosen column.

  • Suboptimal Mobile Phase Composition: The mobile phase composition is crucial for modulating the interactions between the enone enantiomers and the CSP.[1] An incorrect solvent ratio or the absence of necessary modifiers can lead to a complete lack of separation.

Solutions:

  • Screen Different Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for a wide range of chiral compounds, including enones.[1] Consider screening columns with different chiral selectors, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).[1] Cyclodextrin-based CSPs can also be effective.[1]

  • Optimize the Mobile Phase:

    • Normal-Phase: Start with a mobile phase of n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol. Systematically vary the ratio of the alcohol modifier (e.g., 90:10, 85:15, 80:20 v/v).

    • Reversed-Phase: Prepare mobile phases of acetonitrile/water or methanol/water at various ratios (e.g., 70:30, 50:50, 30:70 v/v).[1]

    • Additives/Modifiers: For enones with acidic or basic functionalities, or to improve peak shape, add a small amount of an acidic or basic modifier to the mobile phase.[1][2] For acidic enones, try 0.1% trifluoroacetic acid (TFA) or formic acid.[1][3] For basic enones, 0.1% diethylamine (DEA) is a common choice.[1][2][3]

Q2: My enantiomeric peaks are broad and tailing. How can I improve the peak shape?

Possible Causes:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

  • Suboptimal Mobile Phase: The mobile phase may not be effectively preventing these secondary interactions.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

Solutions:

  • Introduce Mobile Phase Additives: As mentioned previously, adding 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds can significantly improve peak shape by suppressing unwanted ionic interactions.[1][4]

  • Adjust Mobile Phase Composition: Fine-tune the ratio of your organic modifier and aqueous phase (in reversed-phase) or alcohol modifier (in normal-phase).

  • Lower Sample Concentration: Reduce the concentration of the sample being injected. Generally, a lower detectable concentration can lead to better separation.[2]

  • Check Column Health: A contaminated or degraded column can lead to poor peak shape. Flush the column with a strong solvent as recommended by the manufacturer.[5] If performance does not improve, the column may need to be replaced.[5]

Q3: I have partial separation, but the resolution is less than the desired 1.5. How can I improve it?

Possible Causes:

  • Incorrect Flow Rate: The flow rate may be too high, not allowing for sufficient interaction time between the enantiomers and the CSP.[1]

  • Suboptimal Temperature: Temperature can significantly impact chiral separations, and the current column temperature may not be optimal.[1]

Solutions:

  • Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) increases the time the enantiomers spend interacting with the stationary phase, which can enhance resolution.[1][5] This will, however, increase the analysis time.[1]

  • Optimize the Column Temperature: Temperature's effect can be unpredictable; therefore, it is worth investigating a range of temperatures.[1]

    • Lowering the Temperature: Often, decreasing the temperature enhances the differences in interaction energies between the enantiomers and the CSP, leading to better resolution.[1][6]

    • Increasing the Temperature: In some cases, an increase in temperature can improve resolution.[1][7] It is advisable to screen temperatures both above and below the initial setting (e.g., 15°C, 25°C, 40°C).

Frequently Asked Questions (FAQs)

Q4: Which type of chiral stationary phase is best for enone separation?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly recommended as a starting point for the chiral separation of enones and other cyclic ketones.[1] Columns like Chiralcel® OD-H and Chiralpak® AD-H have demonstrated broad applicability for such compounds.[8]

Q5: Can I change the elution order of the enantiomers?

Yes, the elution order can sometimes be reversed by:

  • Changing the Chiral Stationary Phase: Some CSPs are available with the opposite chirality (e.g., L- vs. D-phenylglycine), which will invert the elution order.[9]

  • Altering the Mobile Phase Composition: In some instances, changing the type of alcohol modifier (e.g., from isopropanol to ethanol) or adjusting the concentration of additives can cause a reversal in elution order.[10]

  • Varying the Temperature: Temperature can also influence the elution order of enantiomers.[7]

Q6: How critical is mobile phase preparation for chiral separations?

Mobile phase preparation is extremely important. In normal-phase chromatography, the presence of trace amounts of water can significantly affect the separation, so using high-purity, dry solvents is crucial.[2] For all modes, precise and consistent preparation of mobile phase composition, including any additives, is key to reproducible results.

Data Presentation

Table 1: Influence of Mobile Phase Composition on Resolution (Rs) of a Model Enone

Chiral Stationary PhaseMobile Phase (v/v)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/IPA (90:10)1.2
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/IPA (80:20)1.8
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (95:5)0.8
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (85:15)1.6[8]

Table 2: Effect of Temperature and Flow Rate on Resolution (Rs)

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 202535
Resolution (Rs)1.91.61.3
Flow Rate (mL/min) 1.21.00.8
Resolution (Rs)1.41.72.1

Experimental Protocols

Protocol 1: Screening of Chiral Stationary Phases

  • Analyte Preparation: Prepare a 1 mg/mL solution of the racemic enone in the initial mobile phase.

  • Columns: Use a column switching system if available to screen multiple CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Initial Mobile Phase (Normal Phase): n-Hexane/Isopropanol (90:10, v/v).

  • Initial Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV detection at a suitable wavelength for the enone.

  • Procedure: Inject the sample onto each column and record the chromatogram.

  • Evaluation: Calculate the resolution (Rs) for any observed separation. A resolution of ≥ 1.5 is generally considered baseline separation.[1]

Protocol 2: Optimization of Mobile Phase

  • Column Selection: Choose the CSP that showed the best initial separation from Protocol 1.

  • Varying Alcohol Modifier: Prepare mobile phases with different ratios of n-Hexane and the alcohol modifier (e.g., IPA or Ethanol) from 98:2 to 80:20.

  • Introducing Additives: If peak shape is poor, add 0.1% of an appropriate modifier (TFA for acidic enones, DEA for basic enones).

  • Flow Rate and Temperature: Maintain the initial flow rate (1.0 mL/min) and temperature (25°C).

  • Procedure: Equilibrate the column with each new mobile phase before injecting the sample.

  • Evaluation: Identify the mobile phase composition that provides the best resolution and peak shape.

Visualizations

experimental_workflow cluster_start Start: Racemic Enone Sample cluster_screening Phase 1: Initial Screening cluster_evaluation Evaluation cluster_optimization Phase 2: Method Optimization cluster_final_eval Final Evaluation cluster_end End start Prepare 1 mg/mL Sample screen_csp Screen Multiple CSPs (e.g., Polysaccharide-based) start->screen_csp screen_mp Initial Mobile Phase (e.g., Hexane/IPA 90:10) eval1 Assess Resolution (Rs) screen_csp->eval1 opt_mp Optimize Mobile Phase (Solvent Ratio, Additives) eval1->opt_mp Partial or No Separation opt_temp Optimize Temperature opt_mp->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow eval2 Baseline Separation? (Rs >= 1.5) opt_flow->eval2 success Validated Method eval2->success Yes failure Re-evaluate CSP/Mode eval2->failure No failure->screen_csp

Caption: Workflow for Chiral Method Development.

troubleshooting_logic start Poor Resolution Observed q1 Are Peaks Separated at All? start->q1 a1_no Screen Different CSPs & Mobile Phase Modes q1->a1_no No q2 Are Peaks Tailing? q1->q2 Yes a1_no->q1 Re-evaluate a2_yes Add Mobile Phase Modifier (e.g., 0.1% TFA/DEA) q2->a2_yes Yes q3 Is Resolution < 1.5? q2->q3 No a2_yes->q3 a3_yes Decrease Flow Rate & Optimize Temperature q3->a3_yes Yes end Improved Resolution q3->end No a3_yes->end

References

Technical Support Center: Accurate Filbertone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantification of Filbertone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of an analyte's signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1][2] In this compound analysis, complex matrices like hazelnut spreads, oils, or biological samples contain various components (lipids, sugars, proteins) that can interfere with the ionization process in mass spectrometry or interact with the analyte during chromatographic separation.[3][4] This interference can lead to inaccurate quantification, either underestimating or overestimating the true concentration of this compound.[5]

Q2: I am observing significant signal suppression in my this compound analysis. What are the likely causes and how can I troubleshoot this?

A2: Signal suppression is a common matrix effect where co-eluting matrix components compete with this compound for ionization, reducing its signal.

Troubleshooting Steps:

  • Improve Sample Cleanup: The primary step is to remove interfering matrix components before analysis.[6][7] Techniques like Solid-Phase Extraction (SPE) or Dispersive Solid-Phase Extraction (dSPE), often used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, can effectively clean up complex food samples.[3][8]

  • Optimize Chromatographic Separation: Enhancing the separation between this compound and matrix components can mitigate suppression.[6] This can be achieved by adjusting the gradient profile, changing the column chemistry, or using a column with a different selectivity.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9] However, this approach is only feasible if the this compound concentration remains above the limit of quantification (LOQ).[10]

  • Check for Instrument Contamination: A dirty ion source can exacerbate matrix effects. Regular cleaning and maintenance of the mass spectrometer are crucial.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

To effectively address matrix effects, it is first necessary to determine their presence and magnitude.

Experimental Protocol: Post-Extraction Spike Analysis

This method quantifies the extent of signal suppression or enhancement.

  • Prepare three sets of samples:

    • Set A: A standard solution of this compound in a pure solvent.

    • Set B: A blank matrix extract (a sample known to not contain this compound) spiked with this compound standard after the extraction process.

    • Set C: A blank matrix sample spiked with this compound standard before the extraction process.

  • Analyze all three sets using the same LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.[2]

  • Calculate the Recovery (%) to assess the efficiency of your extraction method:

Table 1: Interpretation of Matrix Effect and Recovery Data

Matrix Effect (%)Recovery (%)Interpretation & Recommended Action
80-120%80-120%Matrix effect and recovery are acceptable. Proceed with the current method.
< 80%80-120%Significant signal suppression. Improve chromatographic separation or use matrix-matched standards.
> 120%80-120%Significant signal enhancement. Improve chromatographic separation or use matrix-matched standards.
80-120%< 80%Poor extraction recovery. Optimize the sample extraction procedure.
< 80%< 80%Both signal suppression and poor recovery. Optimize both extraction and analytical steps. Consider Stable Isotope Dilution Analysis (SIDA).
Guide 2: Mitigation Strategies for Matrix Effects

Based on the diagnosis, select an appropriate mitigation strategy.

Strategy 1: Matrix-Matched Calibration

This method compensates for matrix effects by preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[8]

Experimental Protocol:

  • Obtain a representative blank matrix (e.g., a hazelnut-free spread for analyzing hazelnut spreads).

  • Extract the blank matrix using your established sample preparation protocol.

  • Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of this compound.

  • Construct the calibration curve using these matrix-matched standards.

Strategy 2: Stable Isotope Dilution Analysis (SIDA)

SIDA is considered the gold standard for compensating for matrix effects and variations in recovery.[11][12][13] It involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-Filbertone) to the sample at the beginning of the sample preparation process.

Experimental Protocol:

  • Synthesize or purchase a stable isotope-labeled this compound standard.

  • Add a known concentration of the labeled standard to each sample and calibration standard at the beginning of the sample preparation workflow.

  • During analysis, monitor the signal of both the native this compound and the labeled internal standard.

  • Quantify this compound based on the ratio of the peak area of the native analyte to the peak area of the labeled internal standard.[14] This ratio is less susceptible to variations caused by matrix effects or sample loss during preparation.[15][16]

Visual Guides

MatrixEffectTroubleshooting start Start: Inaccurate This compound Quantification quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me is_me_significant Is Matrix Effect Significant? quantify_me->is_me_significant improve_cleanup Improve Sample Cleanup (SPE, dSPE) is_me_significant->improve_cleanup Yes end End: Accurate Quantification is_me_significant->end No optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_mmc Use Matrix-Matched Calibration optimize_chrom->use_mmc use_sida Implement Stable Isotope Dilution Analysis (SIDA) use_mmc->use_sida If still problematic use_mmc->end use_sida->end

Caption: Troubleshooting workflow for addressing matrix effects.

SIDAPrinciple cluster_sample Sample analyte This compound (Native) add_is Add Labeled Internal Standard (¹³C-Filbertone) analyte->add_is matrix Matrix Components matrix->add_is extraction Sample Preparation (Extraction, Cleanup) add_is->extraction analysis LC-MS or GC-MS Analysis extraction->analysis quantification Quantification based on Peak Area Ratio (Native / Labeled) analysis->quantification

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

References

Stability of Filbertone under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of Filbertone under various storage conditions. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of research experiments and for the development of stable formulations.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the storage and handling of this compound.

Question/Issue Possible Cause(s) Recommended Action(s)
Change in odor or appearance of this compound sample. Degradation due to improper storage (exposure to heat, light, or air).Discard the sample as its purity is compromised. For future prevention, store this compound in a cool, dry, and dark place in a tightly sealed container.[1][2][3]
Inconsistent experimental results using this compound. Use of a degraded or impure this compound stock solution.Prepare fresh stock solutions for each experiment. If storing solutions, protect them from light and store at a low temperature (e.g., 2-8 °C) for a limited time. It is recommended to verify the purity of the stock solution periodically using a suitable analytical method like GC-MS or HPLC.
Precipitate formation in this compound solution. Low solubility in the chosen solvent, especially at lower temperatures.Ensure the solvent is appropriate for this compound. Gentle warming and sonication may help in solubilization. If the issue persists, consider using a different solvent system.
What is the recommended shelf life of this compound? The shelf life of this compound is generally stated as 24 months or longer when stored under recommended conditions.[1]Always refer to the manufacturer's certificate of analysis for the specific batch's expiration date. Proper storage is crucial to achieving the maximum shelf life.[1][2][3]
How should I handle this compound safely? This compound is a chemical compound and should be handled with appropriate safety precautions.Refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Use personal protective equipment (PPE) such as gloves and safety glasses.

Stability of this compound Under Different Storage Conditions

While specific quantitative stability data for this compound under a wide range of conditions is not extensively published, general recommendations and data for structurally similar compounds suggest the following:

Table 1: Summary of Recommended Storage Conditions and Potential Impact on this compound Stability

Condition Recommendation Potential Impact of Deviation
Temperature Store in a cool place, at or below room temperature.[1][2][3]Elevated temperatures can accelerate degradation, leading to a decrease in purity and the formation of byproducts.
Light Protect from light.[1][2][3]Exposure to UV and visible light can induce photochemical reactions, causing degradation and changes in the chemical structure.
Humidity Store in a dry place.[1][2][3]The presence of moisture can potentially lead to hydrolysis, although the extent of this for this compound is not well-documented.
Air/Oxygen Store in a tightly sealed container.[1][2][3]Exposure to air and oxygen can lead to oxidative degradation, especially for unsaturated compounds like this compound.

Note: The stability of this compound can also be influenced by the solvent or matrix it is in. For instance, its stability in consumer product bases like lotions and soaps has been noted as good, while it is poor in the presence of bleach.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.

Protocol 1: Stability-Indicating GC-MS Method for this compound

This method can be used to separate and identify this compound from its potential degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/minute.

    • Ramp to 250°C at 20°C/minute, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Analysis: Inject the sample and acquire the data. Monitor for the appearance of new peaks and a decrease in the peak area of this compound over time under the tested storage conditions.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.

  • Prepare Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a validated stability-indicating method (e.g., the GC-MS method described above or a developed HPLC-UV method).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation of this compound.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound stability testing.

G Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_sample Prepare this compound Solution acid Acid Hydrolysis prep_sample->acid Expose to Stress Conditions base Base Hydrolysis prep_sample->base Expose to Stress Conditions oxidation Oxidation prep_sample->oxidation Expose to Stress Conditions thermal Thermal Stress prep_sample->thermal Expose to Stress Conditions photo Photostability prep_sample->photo Expose to Stress Conditions analytical_method Stability-Indicating Analytical Method (e.g., GC-MS, HPLC) acid->analytical_method Analyze Samples base->analytical_method Analyze Samples oxidation->analytical_method Analyze Samples thermal->analytical_method Analyze Samples photo->analytical_method Analyze Samples data_analysis Data Analysis and Degradation Profile analytical_method->data_analysis

Caption: Workflow for conducting forced degradation studies of this compound.

G Logical Relationship of Factors Affecting this compound Stability cluster_factors Environmental Factors This compound This compound (Stable) Degradation Degradation Products This compound->Degradation Degradation Pathways (e.g., Oxidation, Hydrolysis, Photolysis) Temperature Temperature Temperature->Degradation Light Light Light->Degradation Oxygen Oxygen/Air Oxygen->Degradation Humidity Humidity Humidity->Degradation

Caption: Factors influencing the degradation of this compound.

References

Validation & Comparative

Unmasking Olive Oil Fraud: A Comparative Guide to Filbertone as an Adulteration Marker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and authenticity of raw materials is paramount. Olive oil, a key ingredient in many formulations and a staple of healthy diets, is unfortunately a frequent target for economically motivated adulteration. One of the most common forms of this fraud is the addition of cheaper hazelnut oil. This guide provides a comprehensive comparison of Filbertone, a key aroma compound in hazelnuts, as a specific marker for this type of adulteration, benchmarked against other analytical approaches for detecting olive oil fraud.

This guide will delve into the quantitative performance of this compound and alternative markers, provide detailed experimental protocols for their detection, and visualize the analytical workflow and decision-making processes involved in olive oil authentication.

Performance of Adulteration Markers: A Quantitative Comparison

The selection of an appropriate marker for olive oil adulteration depends on the suspected adulterant and the required sensitivity of the detection method. The following table summarizes the performance of this compound in comparison to other common markers for olive oil adulteration.

MarkerAdulterant DetectedAnalytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Typical Concentration in AdulterantTypical Concentration in Olive OilKey AdvantagesKey Limitations
This compound ((E)-5-Methyl-2-hepten-4-one)Hazelnut OilGC-MS, HPLC-UV/Vis, RPLC-GC3% (v/v) for virgin hazelnut oil[1]Up to 315 µg/kg in roasted hazelnut oilGenerally absentHigh specificity for hazelnut oil.Less effective for refined hazelnut oil where this compound levels are reduced.
Brassicasterol Rapeseed OilGC-FIDLOD: Presence is indicativeCharacteristic of rapeseed oilAbsentReliable qualitative marker for rapeseed oil.Not suitable for detecting other adulterants.
Δ7-Stigmastenol Sunflower Oil, Soybean OilGC-MSLOD not specified, but its presence is a strong indicator.Present in sunflower and soybean oilsGenerally absent or at very low levelsEffective for detecting common seed oil adulterants.Quantitative correlation can be challenging due to natural variations.
Triacylglycerols (TAGs) Various Vegetable OilsUPC²-QTOF MS, HPLC-ELSDAs low as 0.5% (v/v) for some vegetable oils[2]Varies significantly between different oils.Well-characterized profiles in authentic olive oil.Can detect a wide range of adulterants through profile analysis.Requires sophisticated instrumentation and chemometric analysis.
Fatty Acid Profile (e.g., Oleic/Linoleic Acid Ratio)Various Vegetable OilsGC-FIDAdulteration levels of 5-10% can be detected.Varies; e.g., high linoleic acid in sunflower oil.High in oleic acid, low in linoleic acid.Relatively simple and widely available method.Less sensitive to low levels of adulteration and can be affected by natural variability.
Isoflavones (e.g., Genistein, Daidzein)Soybean OilLC-MS/MSLOD not specified, but their presence is indicative.Present in soybean oil.AbsentHighly specific for soybean oil adulteration.Only applicable for the detection of soybean oil.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific validation. This section provides a detailed experimental protocol for the analysis of this compound in olive oil using a widely accepted and sensitive method: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Protocol: Determination of this compound in Olive Oil by HS-SPME-GC-MS

This protocol is adapted from established methods for the analysis of volatile compounds in olive oil.

1. Materials and Reagents:

  • Olive Oil Sample: 1 g

  • Sodium Chloride (NaCl): Saturated solution

  • Internal Standard (IS): 4-methyl-2-pentanol or a similar compound not naturally present in olive oil.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

2. Sample Preparation:

  • Weigh 1.0 g of the olive oil sample into a 20 mL headspace vial.

  • Add a known amount of the internal standard solution.

  • Add 5 mL of saturated NaCl solution to the vial. The salt helps to increase the volatility of the analytes.

  • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure:

  • Place the vial in the autosampler of the GC-MS system.

  • Incubate the sample at 60°C for 10 minutes with agitation to allow for the equilibration of volatile compounds in the headspace.

  • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C to adsorb the volatile compounds.

4. GC-MS Analysis:

  • After extraction, the SPME fiber is automatically retracted and inserted into the hot injector of the gas chromatograph.

  • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.

  • The GC oven temperature program should be optimized for the separation of this compound and other volatile compounds. A typical program starts at 40°C, holds for 2 minutes, then ramps to 240°C at a rate of 5°C/minute, and holds for 5 minutes.

  • The carrier gas is helium at a constant flow rate of 1.0 mL/min.

  • The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

  • For sensitive and specific detection of this compound, Selected Ion Monitoring (SIM) mode is recommended. Key ions for this compound ((E)-5-Methyl-2-hepten-4-one) are m/z 69, 98, and 126.

5. Data Analysis and Quantification:

  • Identify this compound based on its retention time and the presence of its characteristic ions.

  • Quantify the concentration of this compound by creating a calibration curve using standards of known concentrations and the internal standard method. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound.

Visualizing the Process: Workflows and Decision Making

To further clarify the processes involved in validating olive oil authenticity, the following diagrams, created using the DOT language, illustrate the experimental workflow and a logical decision-making tree.

Experimental_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Olive Oil Sample Add_IS Add Internal Standard Sample->Add_IS Add_NaCl Add Saturated NaCl Add_IS->Add_NaCl Seal_Vial Seal Vial Add_NaCl->Seal_Vial Incubate Incubate at 60°C Seal_Vial->Incubate Expose_Fiber Expose SPME Fiber Incubate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Identify Peak Identification (Retention Time, Ions) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.

Olive_Oil_Authentication Start Olive Oil Sample Filbertone_Test Test for this compound (GC-MS) Start->Filbertone_Test Filbertone_Detected This compound Detected? Filbertone_Test->Filbertone_Detected Adulterated_Hazelnut Adulterated with Hazelnut Oil Filbertone_Detected->Adulterated_Hazelnut Yes Alternative_Markers Analyze for Alternative Markers (e.g., Brassicasterol, Δ7-Stigmastenol) Filbertone_Detected->Alternative_Markers No Other_Adulterants Other Adulterants Detected? Alternative_Markers->Other_Adulterants Adulterated_Other Adulterated with Other Vegetable Oil(s) Other_Adulterants->Adulterated_Other Yes Fatty_Acid_Profile Analyze Fatty Acid & TAG Profile Other_Adulterants->Fatty_Acid_Profile No Authentic Authentic Olive Oil Profile_Conform Profile Conforms to Olive Oil Standards? Fatty_Acid_Profile->Profile_Conform Profile_Conform->Adulterated_Other No Profile_Conform->Authentic Yes

Caption: Decision tree for the authentication of olive oil.

By employing specific markers like this compound and a multi-faceted analytical approach, researchers and quality control professionals can effectively combat olive oil adulteration, ensuring the integrity of their products and the safety of consumers.

References

A Comparative Sensory Analysis of Filbertone and Other Key Nut Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the sensory profiles, quantitative analysis, and perception pathways of prominent nut flavor compounds, with a focus on filbertone.

This guide provides an objective comparison of the sensory characteristics of this compound, the principal flavor compound in hazelnuts, with other significant flavor compounds found in various nuts. Detailed experimental methodologies for sensory analysis are provided, alongside quantitative data to support the comparisons. Visual diagrams of experimental workflows and the general olfactory signaling pathway are included to facilitate a deeper understanding of the principles and processes involved in nut flavor perception.

Quantitative Sensory Data of Key Nut Flavor Compounds

The perceived impact of a flavor compound is often determined by its Odor Activity Value (OAV), which is the ratio of its concentration in a food to its odor threshold. A compound with an OAV greater than 1 is considered a significant contributor to the overall aroma. The following table summarizes the OAVs of this compound and other key odorants in roasted hazelnuts, almonds, walnuts, and peanuts.

CompoundChemical ClassSensory Descriptor(s)Roasted Hazelnuts OAV[1][2]Roasted Almonds OAV[3][4][5]Roasted Walnuts OAV[6][7][8][9]Roasted Peanuts OAV[10][11][12][13][14]
This compound ((E)-5-Methyl-2-hepten-4-one) Ketone Hazelnut, nutty, roasty, fatty, sweet [15][16]High Not a key odorantNot a key odorantNot a key odorant
2,3-PentanedioneKetoneButtery, creamyHighHigh-High
2-Acetyl-1-pyrrolinePyrrolinePopcorn, roastyHighHigh-High
3-MethylbutanalAldehydeMalty, chocolateHighHigh-High
2-MethylbutanalAldehydeMalty, nutty-High-High
(E,E)-2,4-DecadienalAldehydeFatty, deep-fried--High-
(E)-2-NonenalAldehydeFatty, greenHigh-High-
HexanalAldehydeGreen, grassy, fatty--High-
OctanalAldehydeSoapy, citrus, fatty--High-
NonanalAldehydeSoapy, fatty--High-
2,5-DimethylpyrazinePyrazineRoasted nuts, chocolate, earthy[17]HighHigh-High
2-Ethyl-3,5-dimethylpyrazinePyrazineRoasted, earthy---High
MethionalSulfur CompoundCooked potato, savory-High--
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneFuranoneCaramel, sweetHighHigh--
SotolonLactoneFenugreek-like, caramel--High-

Note: "High" indicates a significant OAV reported in the literature, making it a key odorant. "-" indicates that the compound was not reported as a key odorant with a high OAV in the respective nut.

Sensory Profile Comparison

This compound possesses a highly characteristic and potent hazelnut aroma.[15] Its sensory profile is complex, with nuances that depend on its stereochemistry. The naturally occurring mixture of enantiomers provides a rich, warm hazelnut scent with creamy and toasted undertones.[15] The two mirror-image isomers have distinct smells; the (+)-(E,S)-isomer has a fattier aroma, while the (-)-(E,R)-isomer exhibits notes of butter and chocolate and has a significantly higher odor threshold.[18]

In contrast, other nut flavor compounds contribute a wider spectrum of sensory experiences:

  • Pyrazines , such as 2,5-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine, are formed during the roasting process through Maillard reactions and are responsible for the characteristic "roasty" and "earthy" notes in many nuts.[19][20]

  • Aldehydes contribute a range of aromas. For instance, hexanal provides a "green" or "grassy" note, which can be indicative of less mature nuts or lipid oxidation, while 2- and 3-methylbutanal, arising from Strecker degradation, impart "malty" and "chocolate-like" aromas.[19][21]

  • Ketones other than this compound also play a crucial role. 2,3-Pentanedione, for example, gives a distinct "buttery" and "creamy" aroma to many roasted nuts.[19]

  • Sulfur-containing compounds like methional can introduce savory, "cooked potato-like" notes, particularly prominent in roasted almonds.[3]

Experimental Protocols

The sensory analysis of nut flavor compounds relies on a combination of instrumental and human sensory techniques. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a volatile mixture.

Methodology:

  • Sample Preparation: A volatile extract of the nut sample is prepared using methods such as solvent extraction or headspace solid-phase microextraction (SPME).

  • Gas Chromatographic Separation: The volatile extract is injected into a gas chromatograph. The GC column separates the compounds based on their volatility and polarity.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification, while the other is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

  • Data Analysis: The olfactory data is correlated with the instrumental data to identify the specific compounds responsible for the perceived aromas.

Aroma Extract Dilution Analysis (AEDA)

AEDA is used to determine the relative importance of odor-active compounds in a sample by serially diluting a volatile extract and identifying the dilution at which each odor is no longer detectable by GC-O.

Methodology:

  • Extract Preparation: A representative aroma extract of the nut sample is obtained.

  • Serial Dilution: The extract is serially diluted with a solvent (e.g., 1:1, 1:2, 1:4, etc.).

  • GC-O Analysis of Dilutions: Each dilution is analyzed by GC-O.

  • Flavor Dilution (FD) Factor Determination: The highest dilution at which an odorant can still be detected is recorded. This dilution factor is known as the Flavor Dilution (FD) factor.

  • Identification of Key Odorants: Compounds with higher FD factors are considered more potent contributors to the overall aroma of the sample.

Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate method for quantifying the concentration of specific flavor compounds.

Methodology:

  • Internal Standard: A known amount of a stable isotope-labeled version of the target analyte (the internal standard) is added to the nut sample before extraction.

  • Extraction and Analysis: The sample is extracted, and the extract is analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Quantification: The concentration of the native analyte is determined by comparing the signal intensity of the native compound to that of the isotopically labeled internal standard. This method corrects for any losses that may occur during sample preparation and analysis.

Visualizations

Experimental Workflow for Nut Flavor Analysis

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation NutSample Nut Sample Extraction Volatile Extraction (e.g., SPME, Solvent Extraction) NutSample->Extraction GCO Gas Chromatography-Olfactometry (GC-O) Extraction->GCO AEDA Aroma Extract Dilution Analysis (AEDA) Extraction->AEDA SIDA Stable Isotope Dilution Assay (SIDA) Extraction->SIDA SensoryProfile Sensory Profile Comparison GCO->SensoryProfile AEDA->SensoryProfile GCMS GC-Mass Spectrometry SIDA->GCMS OAV Odor Activity Value (OAV) Calculation GCMS->OAV OAV->SensoryProfile

Caption: Workflow for the sensory and chemical analysis of nut flavor compounds.

General Olfactory Signaling Pathway

olfactory_pathway cluster_receptor Olfactory Sensory Neuron cluster_transduction Signal Transduction Cascade cluster_response Cellular and Neural Response Odorant Odorant Molecule (e.g., this compound) GPCR G-protein Coupled Odorant Receptor Odorant->GPCR Binding G_protein G-protein (Gαolf) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-gated Ion Channel cAMP->CNG Opening Ca_Na_influx Ca²⁺/Na⁺ Influx CNG->Ca_Na_influx Depolarization Membrane Depolarization Ca_Na_influx->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Brain Signal to Brain (Olfactory Bulb) ActionPotential->Brain

Caption: Simplified diagram of the general olfactory signal transduction pathway.

References

A Comparative Analysis of Filbertone Enantiomeric Ratios in Select Hazelnut Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemistry of flavor compounds is critical for quality control, authentication, and sensory profile analysis. This guide provides an objective comparison of the enantiomeric ratio of filbertone, the characteristic flavor component of hazelnuts, across different cultivars. The data presented is supported by detailed experimental protocols to ensure reproducibility.

This compound, chemically known as (E)-5-methyl-2-hepten-4-one, possesses a chiral center, leading to the existence of two enantiomers: (R)-filbertone and (S)-filbertone. These enantiomers can exhibit different sensory properties and their relative abundance is influenced by factors such as hazelnut cultivar, geographical origin, and processing conditions like roasting.[1][2] In nature, the (S)-isomer is typically found in slight excess.[3][4] The enantiomeric distribution is a key indicator of authenticity and can significantly impact the final aroma profile of hazelnut products.[1][5]

Quantitative Comparison of this compound Enantiomers

The enantiomeric composition of this compound has been analyzed in several hazelnut cultivars, revealing significant variations. The following table summarizes the percentage of the (S)-enantiomer of this compound found in different raw and roasted hazelnut cultivars from Italy and Georgia. The data is based on a comprehensive study utilizing headspace solid-phase microextraction combined with enantioselective gas chromatography–mass spectrometry (HS-SPME-ES-GC-MS).[1][6]

CultivarGeographical OriginTreatment(S)-Filbertone Percentage (%) Range
Tonda Gentile TrilobataItalyRaw~90 - 95
Roasted~75 - 85
Tonda Gentile TrilobataGeorgiaRaw~88 - 93
Roasted~80 - 88
Tonda Gentile RomanaItalyRaw~83 - 92
Roasted~70 - 80
AnakliuriGeorgiaRaw~85 - 94
Roasted~78 - 87

Note: The data in this table is estimated from graphical representations in the source material and represents the approximate range of the percentage of the (S)-enantiomer. For precise quantitative data, consulting the original publication is recommended.[6]

Generally, raw hazelnuts exhibit a higher enantiomeric excess of the (S)-filbertone compared to their roasted counterparts.[2] The roasting process appears to induce a partial racemization, leading to a relative increase in the (R)-enantiomer.[2]

Experimental Protocol: Chiral Analysis of this compound

The determination of the enantiomeric ratio of this compound in hazelnuts was achieved through a validated method involving Headspace Solid-Phase Microextraction (HS-SPME) followed by Enantioselective Gas Chromatography-Mass Spectrometry (ES-GC-MS).[1]

1. Sample Preparation:

  • Cryo-milling of raw or roasted hazelnut kernels to a fine powder.

  • An aliquot of the powdered sample (e.g., 2.0 g) is placed into a 20 mL headspace vial.

  • Addition of a saturated sodium chloride solution (e.g., 5 mL) to enhance the release of volatile compounds.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed and equilibrated at a constant temperature (e.g., 60°C) for a specific duration (e.g., 10 minutes) with agitation.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. Enantioselective Gas Chromatography-Mass Spectrometry (ES-GC-MS) Analysis:

  • The SPME fiber is thermally desorbed in the injector port of the gas chromatograph.

  • Separation of the enantiomers is performed on a chiral capillary column (e.g., a cyclodextrin-based column).

  • The gas chromatograph is coupled to a mass spectrometer for the identification and quantification of the (R)- and (S)-filbertone enantiomers.

  • Identification is confirmed by comparing the retention times and mass spectra with those of authentic standards.

  • The enantiomeric ratio is calculated from the peak areas of the two enantiomers.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for determining the enantiomeric ratio of this compound in hazelnuts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_analysis ES-GC-MS Analysis start Hazelnut Kernels (Raw or Roasted) cryo_milling Cryo-milling start->cryo_milling weighing Weighing & Vialing cryo_milling->weighing nacl_addition Addition of NaCl Solution weighing->nacl_addition equilibration Equilibration nacl_addition->equilibration extraction Headspace Extraction equilibration->extraction desorption Thermal Desorption extraction->desorption separation Chiral GC Separation desorption->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis (Enantiomeric Ratio) detection->data_analysis

References

Sensory evaluation of Filbertone stereoisomers by panel testing

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and developers in the flavor, fragrance, and pharmaceutical industries, this document provides a comparative analysis of the sensory properties of Filbertone stereoisomers. The information is supported by published experimental data and outlines a detailed protocol for sensory panel testing.

This compound, chemically known as (E)-5-methyl-2-hepten-4-one, is a key aroma compound naturally present in hazelnuts (Corylus avellana L.). Its characteristic nutty and roasted aroma is highly valued in the food and fragrance industries. This compound exists as two primary stereoisomers, (5S,2E)-filbertone and (5R,2E)-filbertone, which exhibit distinct sensory profiles. Understanding these differences is crucial for product development, quality control, and the authentication of hazelnut products.

Data Presentation: Sensory Profile Comparison

The sensory characteristics of the two main stereoisomers of this compound have been evaluated in scientific literature, revealing significant differences in their odor and flavor profiles. The following tables summarize the available qualitative and quantitative data from panel testing.

Table 1: Qualitative Sensory Profile of this compound Stereoisomers

StereoisomerGeneral DescriptionAssociated Aroma & Flavor Notes
(5S,2E)-Filbertone The dominant enantiomer in natural sources like hazelnuts. Possesses a more potent and complex aroma.Hazelnut, Fatty, Metallic, Balsamic, Pyridine-like
(5R,2E)-Filbertone Generally perceived as having a more pleasant and straightforward nutty aroma.Hazelnut, Woody, Soft, Buttery, Chocolate-like

Note: The descriptive terms are based on published sensory panel evaluations.

Table 2: Quantitative Sensory Data for this compound Stereoisomers

StereoisomerOdor Threshold
(5S,2E)-Filbertone 10-fold lower than (5R,2E)-Filbertone
(5R,2E)-Filbertone -

This significant difference in odor threshold indicates that the (5S,2E)-isomer is substantially more potent and will have a stronger impact on the overall aroma of a product, even at lower concentrations.[1]

Experimental Protocols: Sensory Panel Evaluation

A comprehensive sensory evaluation of this compound stereoisomers to generate quantitative descriptive data would typically employ a methodology known as Quantitative Descriptive Analysis (QDA®). This method involves a trained sensory panel that identifies, describes, and quantifies the sensory attributes of a product.

Objective: To quantitatively determine and compare the sensory profiles of (5S,2E)-Filbertone and (5R,2E)-Filbertone.

Panel:

  • Panelists: 10-12 trained sensory panelists with demonstrated acuity and reliability in evaluating flavor compounds.

  • Training: Panelists undergo extensive training (typically 20-40 hours) to develop a standardized lexicon for the aroma and flavor of this compound and to calibrate their use of the intensity scale. Reference standards for nutty, roasted, fatty, metallic, buttery, and chocolatey notes are used during training.

Sample Preparation:

  • Stock Solutions: Prepare stock solutions of purified (5S,2E)-Filbertone and (5R,2E)-Filbertone in a neutral solvent (e.g., deodorized propylene glycol or ethanol) at a concentration of 1000 ppm.

  • Test Solutions: For sensory evaluation, dilute the stock solutions in a neutral medium, such as spring water or a 5% sucrose solution, to a concentration that is clearly perceptible but not overwhelming. A starting concentration of 50-100 ppb is recommended, with adjustments based on preliminary testing.

  • Presentation: Serve 20 mL of each test solution in identical, odor-free glass containers, coded with random three-digit numbers. The temperature of the samples should be standardized and controlled (e.g., room temperature, 22°C).

Evaluation Procedure:

  • Environment: The evaluation is conducted in a dedicated sensory analysis laboratory with individual booths to prevent interaction between panelists. The environment is controlled for temperature, humidity, and lighting, and is free from extraneous odors.

  • Methodology:

    • Panelists are presented with the two coded samples in a randomized and balanced order.

    • A warm-up or reference sample may be provided at the beginning of the session to orient the panelists.

    • Panelists evaluate the aroma of each sample first by sniffing from the container.

    • Subsequently, they evaluate the flavor by taking a small sip, holding it in their mouth for a few seconds, and then expectorating.

    • Panelists are instructed to rinse their palate with purified water and wait for a predetermined time (e.g., 2 minutes) between samples to minimize sensory fatigue and carryover effects.

  • Data Collection:

    • For each sample, panelists rate the intensity of the agreed-upon sensory attributes (e.g., nutty, roasted, fatty, metallic, buttery, chocolatey, overall aroma intensity, overall flavor intensity) on a 15-cm unstructured line scale anchored with "low" and "high" at each end.

    • Data is collected using sensory analysis software.

Data Analysis:

  • The intensity ratings from the line scales are converted to numerical scores (e.g., 0-100).

  • The data is analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the intensity of each attribute between the two stereoisomers.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

  • The results are often presented in the form of a spider web or radar plot to provide a clear visual comparison of the sensory profiles.

Mandatory Visualization

The following diagram illustrates the general workflow for a Quantitative Descriptive Analysis (QDA) sensory panel evaluation of this compound stereoisomers.

G cluster_setup Phase 1: Setup & Training cluster_evaluation Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis & Reporting P Panelist Recruitment & Screening T Panelist Training & Lexicon Development (Nutty, Roasted, Fatty, Metallic, Buttery, Chocolatey) P->T S Sample Preparation (Dilution in Neutral Medium) E Individual Booth Evaluation (Randomized, Coded Samples) S->E A Aroma Assessment (Sniffing) E->A Repeat for each sample DC Data Collection (Intensity Ratings on Line Scale) E->DC F Flavor Assessment (Tasting & Expectorating) A->F Repeat for each sample R Palate Cleansing (Water & Wait Time) F->R Repeat for each sample R->E Repeat for each sample SA Statistical Analysis (ANOVA, PCA) DC->SA Rep Reporting & Visualization (Tables, Spider Web Plots) SA->Rep

Caption: Workflow for QDA of this compound Stereoisomers.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Filbertone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of analytes is paramount. Filbertone, (E)-5-methylhept-2-en-4-one, is a key flavor compound, and its precise measurement is crucial in the food and fragrance industries. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. We will delve into the experimental protocols, data presentation for cross-validation, and a visual representation of the validation workflow.

Principles of Analytical Method Validation

Before comparing the two techniques, it's essential to understand the core parameters of analytical method validation. These parameters ensure that the chosen method is reliable, reproducible, and suitable for its intended purpose. The key validation parameters, as outlined by various regulatory guidelines, include:

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of GC-MS and HPLC for this compound Analysis

Both GC-MS and HPLC are powerful separation techniques, but they operate on different principles, making them suitable for different types of analytes.

  • GC-MS is ideal for volatile and thermally stable compounds like this compound.[1][2][3] It offers high sensitivity and specificity, often allowing for detection in the parts-per-billion (ppb) range.[1] The mass spectrometer provides detailed molecular information, enabling precise compound identification.[1]

  • HPLC is well-suited for non-volatile and thermally unstable compounds.[1][4] While generally less sensitive than GC-MS for volatile compounds, modern HPLC systems with appropriate detectors can achieve high levels of performance. For a small, volatile molecule like this compound, a specialized HPLC setup would be required for effective analysis.

The following table summarizes the expected performance characteristics for the analysis of this compound using GC-MS and a hypothetical HPLC method.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Specificity High, due to mass spectral data providing a unique fingerprint for this compound.Moderate to High, dependent on chromatographic resolution from interfering compounds.
**Linearity (R²) **Typically > 0.999[5][6]Typically > 0.999[7]
Accuracy (% Recovery) Expected to be within 98-102%Expected to be within 98-102%[8]
Precision (RSD) Intraday and interday precision RSD ≤ 2%[5]Intraday and interday precision RSD ≤ 2%[7]
LOD Low (ng/mL to pg/mL range)Higher than GC-MS (µg/mL to ng/mL range)
LOQ Low (ng/mL to pg/mL range)Higher than GC-MS (µg/mL to ng/mL range)
Robustness Generally robust, with potential sensitivity to changes in inlet temperature and carrier gas flow rate.Generally robust, with potential sensitivity to mobile phase composition and column temperature.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using both GC-MS and a proposed HPLC method.

GC-MS Method for this compound Analysis

This protocol is based on established methods for analyzing volatile flavor compounds.

1. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent such as methanol or hexane.

  • Calibration standards are prepared by serial dilution of the stock solution.

  • For sample analysis, a known amount of the sample is extracted with an appropriate solvent, and an internal standard may be added.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 4 minutes.

Proposed HPLC Method for this compound Analysis

As this compound is a small, relatively non-polar molecule, a reversed-phase HPLC method with a C18 column could be employed.

1. Sample Preparation:

  • A stock solution of this compound is prepared in the mobile phase.

  • Calibration standards are prepared by serial dilution of the stock solution.

  • Samples are prepared by dissolving a known amount in the mobile phase and filtering through a 0.45 µm filter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a photodiode array (PDA) detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the GC-MS and HPLC methods for this compound analysis.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Method Validation cluster_hplc HPLC Method Validation cluster_comparison Method Comparison prep_start Start: Obtain this compound Standard & Samples prep_stock Prepare Stock Solution prep_start->prep_stock prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Samples for Analysis prep_stock->prep_sample gcms_method GC-MS Analysis prep_cal->gcms_method hplc_method HPLC Analysis prep_cal->hplc_method prep_sample->gcms_method prep_sample->hplc_method gcms_val Validate GC-MS Method (Accuracy, Precision, Linearity, LOD, LOQ) gcms_method->gcms_val data_analysis Analyze Same Samples with Both Methods gcms_val->data_analysis hplc_val Validate HPLC Method (Accuracy, Precision, Linearity, LOD, LOQ) hplc_method->hplc_val hplc_val->data_analysis stat_comp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) data_analysis->stat_comp end_node Conclusion: Method Equivalency or Complementarity stat_comp->end_node

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Conclusion

Both GC-MS and HPLC are viable techniques for the analysis of this compound, each with its own set of advantages. GC-MS is likely to be the more sensitive and specific method due to the volatile nature of this compound and the detailed information provided by the mass spectrometer. However, a well-developed and validated HPLC method can also provide accurate and precise results. The choice between the two methods will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For comprehensive quality assessment, the use of both techniques can be complementary, providing a more complete analytical profile of the sample.

References

A Comparative Guide to the Synthetic Routes of (+)-(E,S)-Filbertone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-(E,S)-Filbertone, the primary aroma component of hazelnuts, is a chiral molecule of significant interest in the flavor and fragrance industry. Its synthesis has been approached through various methodologies, each with distinct advantages and disadvantages. This guide provides a detailed comparison of the prominent synthetic routes to (+)-(E,S)-filbertone, offering a comprehensive overview of their efficiency, stereoselectivity, and procedural complexities. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Comparison of Synthetic Strategies

Three primary synthetic routes for (+)-(E,S)-filbertone are compared below: the original laboratory synthesis, an alternative chemical synthesis, and a chemoenzymatic approach. A biocatalytic route has also been proposed and is included for completeness, although detailed experimental data is limited.

Parameter Original Synthesis (Schurig, 1989) Alternative Synthesis (Zarbina et al., 1998) Chemoenzymatic Synthesis (Puchľová et al.) Proposed Biocatalytic Route
Starting Material (S)-(-)-2-Methylbutan-1-ol(S)-(-)-2-Methylbutan-1-ol(S)-(-)-2-Methylbutan-1-olD-Isoleucine and L-Threonine
Overall Yield Not explicitly stated in abstracts42%[1]39%[2]Not established
Enantiomeric Excess (ee) Not explicitly stated in abstractsNot explicitly stated in abstracts73%[2]Not established
Key Reagents Propynyl lithium, LiAlH₄, MnO₂Pyridinium chlorochromate (PCC), Allyl bromide, p-Toluenesulfonic acidCarbonyl diimidazole (CDI), Potassium ethyl malonate, Novozym 435, Acetaldehyde, p-TsOH·H₂OD-amino acid oxidase, Threonine deaminase, Transketolase
Number of Steps 4443 (enzymatic cascade)
Reaction Conditions Requires anhydrous conditions and cryogenic temperatures for organolithium step.Utilizes a toxic chromium-based oxidant (PCC).Employs mild enzymatic and chemical steps.Mild aqueous enzymatic conditions.
Scalability Use of organolithium reagents and cryogenic conditions can be challenging to scale up.Use of stoichiometric PCC is not ideal for large-scale synthesis.Considered a "green and scalable alternative".[2]Potentially highly scalable for industrial production of a "natural" precursor.[3]

Synthetic Route Overviews

The following diagrams illustrate the key transformations in each synthetic pathway.

G cluster_0 Original Synthesis (Schurig, 1989) A0 (S)-(-)-2-Methylbutan-1-ol B0 (S)-2-Methylbutanal A0->B0 Oxidation C0 Mixture of (4R,5S)- and (4S,5S)-5-Methylhept-2-yn-4-ol B0->C0 Propynyl lithium D0 Mixture of (E,4R,5S)- and (E,4S,5S)-5-Methylhept-2-en-4-ol C0->D0 LiAlH₄ E0 (+)-(E,S)-Filbertone D0->E0 MnO₂

Caption: Original laboratory synthesis of (+)-(E,S)-filbertone.

G cluster_1 Alternative Synthesis (Zarbina et al., 1998) A1 (S)-(-)-2-Methylbutan-1-ol B1 (S)-2-Methylbutanal A1->B1 PCC C1 (S)-5-Methylhept-1-en-4-ol B1->C1 Allyl bromide, Zn D1 (S)-5-Methylhept-1-en-4-one C1->D1 PCC E1 (+)-(E,S)-Filbertone D1->E1 p-TsOH

Caption: Alternative chemical synthesis of (+)-(E,S)-filbertone.

G cluster_2 Chemoenzymatic Synthesis (Puchľová et al.) A2 (S)-2-Methylbutanoyl-CoA analog B2 β-keto ester A2->B2 Elongation C2 Enantioenriched β-keto acid B2->C2 Enzymatic hydrolysis (Novozym 435) D2 Aldol adduct C2->D2 Aldol condensation (Acetaldehyde) E2 (+)-(E,S)-Filbertone D2->E2 Dehydration

Caption: Chemoenzymatic synthesis of (+)-(E,S)-filbertone.

G cluster_3 Proposed Biocatalytic Route A3 D-Isoleucine B3 α-keto acid A3->B3 D-amino acid oxidase E3 3-Hydroxy-5-methyl-heptan-4-one (this compound precursor) B3->E3 Transketolase C3 L-Threonine D3 α-keto acid C3->D3 Threonine deaminase D3->E3 F3 (+)-(E,S)-Filbertone E3->F3 Dehydration

Caption: Proposed biocatalytic synthesis of a this compound precursor.

Experimental Protocols

Detailed experimental protocols for the key synthetic routes are provided below. These are based on published literature and are intended for informational purposes for trained professionals.

Original Laboratory Synthesis (Adapted from Schurig, 1989)
  • Oxidation of (S)-(-)-2-Methylbutan-1-ol: (S)-(-)-2-Methylbutan-1-ol is oxidized to the corresponding aldehyde, (S)-2-methylbutanal, using an appropriate oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

  • Alkynylation: The resulting aldehyde is reacted with propynyl lithium at low temperature (e.g., -78 °C) in an anhydrous ether solvent to yield a diastereomeric mixture of (4R,5S)-5-methylhept-2-yn-4-ol and (4S,5S)-5-methylhept-2-yn-4-ol.

  • Reduction: The mixture of alkynols is then reduced stereospecifically to the corresponding (E)-alkenols, (E,4R,5S)-5-methylhept-2-en-4-ol and (E,4S,5S)-5-methylhept-2-en-4-ol, using lithium aluminum hydride (LiAlH₄) in an ether solvent.

  • Oxidation: The final oxidation of the allylic alcohols to (+)-(E,S)-filbertone is achieved using manganese dioxide (MnO₂) in a chlorinated solvent like dichloromethane.

Alternative Synthesis (Adapted from Zarbin et al., 1998)
  • Oxidation of (S)-(-)-2-Methylbutan-1-ol: (S)-(-)-2-Methylbutan-1-ol is oxidized to (S)-2-methylbutanal using pyridinium chlorochromate (PCC) in dichloromethane.

  • Allylation: The aldehyde is then reacted with allyl bromide in the presence of zinc powder in a suitable solvent to afford (S)-5-methylhept-1-en-4-ol.

  • Oxidation: The secondary alcohol is oxidized to the corresponding ketone, (S)-5-methylhept-1-en-4-one, using another equivalent of PCC.

  • Isomerization: The terminal double bond is isomerized to the thermodynamically more stable internal (E)-double bond through treatment with a catalytic amount of p-toluenesulfonic acid in a solvent such as toluene, yielding (+)-(E,S)-filbertone.[1]

Chemoenzymatic Synthesis (Adapted from Puchľová et al.)
  • Chain Elongation: The synthesis starts with a derivative of (S)-2-methylbutanoic acid which is elongated by two carbons via a malonic ester synthesis-type reaction. For example, the acid is activated with carbonyl diimidazole (CDI) and then reacted with potassium ethyl malonate in the presence of magnesium chloride to yield a β-keto ester.[2]

  • Enzymatic Hydrolysis: The β-keto ester is subjected to enzymatic hydrolysis using a lipase, such as Novozym 435, in a phosphate buffer. This step selectively hydrolyzes one of the enantiomers of the racemic β-keto ester, leading to an enantioenriched β-keto acid.[2]

  • Aldol Condensation: The resulting β-keto acid undergoes a decarboxylative aldol condensation with acetaldehyde in the presence of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHSO₄) to form the aldol adduct.[2]

  • Dehydration: The final step is the acid-catalyzed dehydration of the aldol adduct using p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in a solvent like cyclohexane to yield (+)-(E,S)-filbertone with an enantiomeric excess of 73%.[2]

Proposed Biocatalytic Route

This route involves a three-enzyme cascade to produce a precursor to this compound.[3]

  • Deamination of D-Isoleucine: D-Isoleucine is converted to its corresponding α-keto acid by a D-amino acid oxidase.[3]

  • Deamination of L-Threonine: In a parallel reaction, L-threonine is converted to its α-keto acid by threonine deaminase.[3]

  • Carbon-Carbon Bond Formation: The two α-keto acids serve as substrates for a transketolase, which catalyzes a carboligation reaction to form 3-hydroxy-5-methyl-heptan-4-one, a direct precursor to this compound.[3] This precursor can then be dehydrated to yield this compound.

Conclusion

The choice of synthetic route for (+)-(E,S)-filbertone depends heavily on the desired scale, required enantiomeric purity, and the availability of specialized reagents and equipment. The original synthesis, while foundational, involves hazardous reagents. The alternative synthesis by Zarbin et al. offers a viable option but still relies on a toxic chromium-based oxidant.[1] The chemoenzymatic route presented by Puchľová et al. stands out as a greener and more scalable approach, providing good enantioselectivity under milder conditions.[2] The proposed biocatalytic route holds significant promise for the sustainable and "natural" production of this compound, aligning with the growing demand for bio-based chemicals in the flavor and fragrance industry.[3] Further development and optimization of this biocatalytic pathway could make it the preferred method for the industrial synthesis of (+)-(E,S)-filbertone.

References

A Comparative Guide to Filbertone Content in Commercial Hazelnut Spreads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Filbertone ((E)-5-methylhept-2-en-4-one) levels in commercial hazelnut spreads, supported by established analytical methodologies. This compound is a key aroma compound and a marker for the presence and quality of hazelnut in these products.[1][2][3] Understanding its concentration is crucial for quality assessment, authenticity verification, and flavor analysis.

Quantitative Comparison of this compound Content

Product ArchetypeDeclared Hazelnut Content (%)This compound Content (µg/kg)Quality Grade
Premium Hazelnut Bliss > 10%> 45 µg/kgSuperior
Standard Hazelnut Treat 1% - 10%4 - 45 µg/kgMiddle
Economy Hazelnut Flavor < 1% or artificial flavoring< 4 µg/kgMinimal

This table is based on data from Čížková et al. (2013), a foundational study in the quality assessment of hazelnut spreads.[5]

Experimental Protocol: Quantitative Analysis of this compound

The standard method for the quantitative analysis of this compound in hazelnut spreads is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[4] This technique is highly sensitive and specific for volatile compounds like this compound.

Sample Preparation
  • A small, representative sample of the hazelnut spread (e.g., 0.1 g) is accurately weighed into a headspace vial (e.g., 10 ml).[5]

  • To facilitate the release of volatile compounds, a saturated sodium chloride (NaCl) solution (e.g., 1.5 ml) is added to the vial.[5] The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is commonly used for its high affinity for a broad range of volatile and semi-volatile compounds, including ketones like this compound.[5]

  • Equilibration: The vial is sealed and equilibrated in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 10 minutes) with agitation.[5] This allows the volatile compounds to partition into the headspace above the sample.

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 5 minutes) at the same temperature and with continued agitation.[5] During this time, the volatile compounds, including this compound, adsorb onto the fiber coating.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column.[5]

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a DB-5MS column). A temperature program is used to achieve optimal separation.

  • Mass Spectrometric Detection: As the separated compounds elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.

  • Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is typically performed using an external calibration curve prepared with a standard of pure this compound. The limit of detection (LOD) for this method is typically around 2 µg/kg, with a limit of quantification (LOQ) of approximately 5 µg/kg.[5]

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound in commercial hazelnut spreads.

Filbertone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Hazelnut Spread Sample Vial Weighing into Headspace Vial Sample->Vial NaCl Addition of Saturated NaCl Solution Vial->NaCl Equilibration Equilibration (e.g., 60°C, 10 min) NaCl->Equilibration Extraction Headspace Extraction with SPME Fiber Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection & Quantification Separation->Detection Quantification This compound Quantification Detection->Quantification

Caption: Workflow for the quantitative analysis of this compound in hazelnut spreads.

This comprehensive guide provides the necessary information for researchers and professionals to understand and replicate the quantitative analysis of this compound in commercial hazelnut spreads, enabling informed comparisons and quality assessments.

References

Comparative analysis of Filbertone content in raw vs. roasted hazelnuts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Filbertone, the principal flavor compound of hazelnuts, is a key determinant of their characteristic nutty and roasted aroma. Its concentration is significantly influenced by post-harvest processing, particularly roasting. This guide provides a comparative analysis of this compound content in raw and roasted hazelnuts, supported by quantitative data and detailed experimental methodologies for its quantification.

Quantitative Analysis of this compound Content

The roasting process dramatically increases the concentration of this compound in hazelnuts. While naturally present in raw hazelnuts in trace amounts, the thermal treatment triggers chemical reactions that lead to a substantial rise in its levels.

Hazelnut StateThis compound Concentration (µg/kg)Reference
Raw1.4[1]
Roasted (180°C for 9 min)660[1]
Roasted (180°C for 15 min)1150[1]
Oil from Unroasted Nuts< 10[1]
Oil from Roasted Nuts315[1]

Experimental Protocols

The quantification of this compound in hazelnuts is most commonly achieved through headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This method allows for the sensitive and selective determination of volatile compounds like this compound.

Sample Preparation
  • Grinding: A representative sample of raw or roasted hazelnuts is finely ground to a homogenous powder. This increases the surface area for efficient extraction of volatile compounds.

  • Sample Weighing: A precise amount of the ground hazelnut powder (e.g., 0.1 g) is weighed and placed into a headspace vial.[1]

Headspace Solid-Phase Microextraction (HS-SPME)
  • Internal Standard: An internal standard can be added to the sample to improve the accuracy and precision of quantification.

  • Matrix Modification: A saturated sodium chloride (NaCl) solution (e.g., 1.5 ml) is added to the vial.[1] This increases the ionic strength of the sample matrix, which enhances the release of volatile organic compounds into the headspace.

  • Equilibration: The vial is sealed and equilibrated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 10 minutes) with agitation.[1] This allows the volatile compounds, including this compound, to partition from the sample matrix into the headspace.

  • Extraction: An SPME fiber, typically coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), is exposed to the headspace of the vial for a defined period (e.g., 5 minutes) at the equilibration temperature.[1] The volatile compounds adsorb onto the fiber.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed.

  • Chromatographic Separation: The desorbed compounds are separated based on their volatility and interaction with the stationary phase of the GC column. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual increase to a final temperature.

  • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of this compound in the sample to that of a known concentration of a pure this compound standard.

This compound Formation Pathway

The significant increase in this compound during roasting is a result of complex chemical transformations of precursor molecules present in the raw nuts. While the Maillard reaction, a chemical reaction between amino acids and reducing sugars, contributes to the overall flavor development during roasting, a more specific biosynthetic pathway for this compound has been proposed. This pathway involves the enzymatic conversion of amino acids.

Filbertone_Formation cluster_precursors Precursors in Raw Hazelnuts cluster_enzymatic_conversion Enzymatic Conversion cluster_ligation C-C Ligation cluster_product Final Product D-Isoleucine D-Isoleucine Intermediate_A Intermediate_A D-Isoleucine->Intermediate_A D-amino acid oxidase L-Threonine L-Threonine Intermediate_B Intermediate_B L-Threonine->Intermediate_B Threonine deaminase Ligation_Step C-C Bond Formation Intermediate_A->Ligation_Step Intermediate_B->Ligation_Step This compound This compound Ligation_Step->this compound

Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.

References

Safety Operating Guide

Proper Disposal Procedures for Filbertone

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Filbertone, also known as (E)-5-Methyl-2-hepten-4-one, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a combustible organic compound, this compound waste must be managed as hazardous material. Adherence to a strict disposal protocol is mandatory.

Immediate Safety & Handling

Before handling this compound waste, it is essential to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye irritation. This includes:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe collection and disposal of this compound waste.

  • Segregation and Collection:

    • Collect all waste containing this compound, including unused neat material, contaminated solutions, and rinsates, in a dedicated waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams. Check your institution's chemical hygiene plan for specific segregation requirements.

  • Container Selection and Labeling:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name ("this compound" or "5-Methyl-2-hepten-4-one") and a clear description of the contents, including any solvents and their approximate concentrations.

  • Waste Accumulation and Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage area.

    • The storage area must be a cool, dry, and well-ventilated location away from ignition sources, as this compound is a combustible liquid.

  • Arranging for Final Disposal:

    • Disposal of this compound must be conducted through a licensed hazardous waste disposal contractor.

    • Contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup. They will manage the final disposal process, which typically involves high-temperature incineration.

    • Crucially, never dispose of this compound down the drain or in regular solid waste. This is environmentally harmful and violates regulatory standards.

Key Data for Waste Profiling

The following data is essential for completing hazardous waste profiles required by disposal contractors.

PropertyValueSignificance for Disposal
Chemical Formula C₈H₁₄OIdentifies the basic composition for waste profiling.
Flash Point 65 °C (149 °F) - Closed CupClassifies the material as a combustible liquid.
Boiling Point 176 - 177 °C (349 - 351 °F)Indicates the temperature at which it becomes a vapor.
Density 0.857 g/cm³ at 25 °C (77 °F)Needed for waste manifest calculations by volume/weight.
Environmental Hazard Harmful to aquatic life.Reinforces the prohibition of drain or land disposal.

This compound Disposal Workflow

The following diagram outlines the decision-making process and required steps for the proper disposal of this compound waste in a laboratory setting.

Filbertone_Disposal_Workflow start Waste Generation (this compound-containing material) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal improper Improper Disposal (Drain, Trash) start->improper Incorrect Path collect Collect in Designated Hazardous Waste Container ppe->collect label Label Container Correctly ('Hazardous Waste', Chemical Name, Contents) collect->label store Store in Secure Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs Ready for disposal disposal Professional Disposal (Licensed Contractor) contact_ehs->disposal warning STOP! Violation & Environmental Hazard improper->warning

Caption: Workflow for the safe collection, storage, and disposal of this compound waste.

Essential Safety and Logistical Information for Handling Filbertone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Filbertone. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling. The primary hazards are summarized in the table below.

Hazard ClassificationGHS CategoryDescriptionCitations
Flammable LiquidCategory 4Combustible liquid[1][2]
Acute Toxicity (Oral)Category 5May be harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2 / 3Causes skin irritation[1][2][3]
Skin SensitizationCategory 1May cause an allergic skin reaction[1][2][4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2][3]

Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, the following personal protective equipment is mandatory.

  • Hand Protection: Always wear protective gloves.[1][2][3][4] Nitrile or neoprene gloves are recommended.[5] Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required.[1][3] A face shield should be worn when there is a potential for splashing.[6]

  • Skin and Body Protection: Wear a lab coat or chemical-resistant overalls to prevent skin contact.[4][5] Ensure clothing is fully covering.[5] Contaminated clothing should be removed immediately and washed before reuse.[1][2][4]

  • Respiratory Protection: Use in a well-ventilated area.[1] If ventilation is insufficient or if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3][5]

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound from receipt to use is critical for safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2][4][7]

  • Container Integrity: Keep the container tightly closed when not in use.[1][4]

  • Incompatible Materials: Store away from strong acids, alkalis, or oxidizing agents.[1][3]

Handling and Use
  • Work Area: Handle this compound in a designated area with adequate ventilation, such as a chemical fume hood.[1]

  • Avoid Contact: Avoid breathing vapor or dust and prevent contact with skin and eyes.[1][3][4]

  • Hygiene Practices: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][2][3]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace.[1][2][4]

Spill Response Plan

In the event of a this compound spill, follow these steps to contain and clean the area safely.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition from the area, such as open flames, sparks, and hot surfaces.[1][2]

  • Don PPE: Wear the appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[1][3]

  • Containment: For large spills, dike the material to prevent it from spreading.[2] For small spills, proceed directly to absorption.

  • Absorption: Absorb the spill with an inert material such as sand, vermiculite, or dry earth.[1][2][3]

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with soap and water.[3]

  • Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[1][2]

This compound Spill Response Workflow

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Start->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill (if large) PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste (per regulations) Clean->Dispose End Spill Response Complete Dispose->End

Caption: Workflow for a safe and effective response to a this compound spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous waste.

  • Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[1] Do not reuse empty containers.

  • Disposal Method: Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][2][3] Do not allow the material to enter drains, surface water, or ground water.[1][4] Contact a licensed professional waste disposal service to dispose of this material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.